2-Propenoic acid, 2-phenylethyl ester
Description
Properties
IUPAC Name |
2-phenylethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSGLFKWHYAKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34558-43-5 | |
| Record name | Poly(2-phenylethyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34558-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063061 | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-36-7 | |
| Record name | 2-Phenylethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenethyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UAY7Q7GSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Propenoic Acid, 2-Phenylethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Molecular Architecture and its Implications
This compound (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.
Physical Properties
Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-phenylethyl prop-2-enoate | |
| Synonyms | Phenethyl acrylate, PEA | |
| CAS Number | 3530-36-7 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-106 °C at 5 mmHg | |
| Density | ~1.037 g/cm³ at 20 °C | |
| Refractive Index | ~1.509 | [3] |
| Solubility | Soluble in common organic solvents; limited solubility in water. |
Spectroscopic Analysis
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.
-
¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon of the ester group (around δ 166 ppm), the vinyl carbons (in the δ 128-131 ppm region), the carbons of the phenyl ring, and the methylene carbons of the ethyl group.
The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:
-
C=O stretch (ester): A strong, sharp peak around 1725 cm⁻¹.
-
C=C stretch (alkene): A medium intensity peak around 1635 cm⁻¹.
-
C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.
-
=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.
Synthesis of this compound
The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.
Esterification of Phenethyl Alcohol
A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]
Workflow for the Synthesis of Phenethyl Acrylate:
Caption: General workflow for the synthesis of phenethyl acrylate via esterification.
Detailed Experimental Protocol (Example):
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]
-
Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]
-
Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]
Causality behind Experimental Choices:
-
Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.
-
Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.
-
Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.
Chemical Reactivity and Polymerization
The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.
Polymerization
Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.
Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide). This method is robust but offers limited control over the polymer's molecular weight and architecture.
For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]
Conceptual Diagram of Controlled Radical Polymerization:
Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.
Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratios have been reported, providing valuable information for predicting copolymer composition and microstructure.[5]
Hydrolysis
Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt). The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]
Applications in Research and Drug Development
The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.
Polymer Chemistry and Materials Science
The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:
-
Coatings and Adhesives: Providing enhanced durability and adhesion.[1]
-
UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1]
-
Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5]
Drug Development
The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:
-
Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.
-
Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.
-
Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.
Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. Acute toxicity is generally low, but repeated exposure may lead to skin sensitization.[3] More specific in vivo and in vitro studies are needed for a complete toxicological assessment.
Conclusion
This compound is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.
References
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Preparation method of 2-phenylethyl acrylate. CN112079714A.
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Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.
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Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. TSI Journals.
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High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. SpecialChem.
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In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. PubMed.
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Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.
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State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems. MDPI.
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2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase.
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2-Phenylethyl acrylate, min. 92%. Polysciences, Inc.
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Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI.
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Method for preparing 2-phenylacrylic acid and ester thereof. CN1418860A.
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Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. Tokyo Chemical Industry Co., Ltd.
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Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online.
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ICRTG - Matyjaszewski Polymer Group. Carnegie Mellon University.
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Phenylethyl methacrylate. NIST WebBook.
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2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum. ChemicalBook.
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2-Phenylethyl acrylate - Optional[Raman] - Spectrum - SpectraBase.
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Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Semantic Scholar.
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Two-dimensional NMR studies of acrylate copolymers*. IUPAC.
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Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems. PMC.
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Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.
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Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH.
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Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. PubMed.
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Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci.
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Acrylic Polymers in the Healthcare Industry. MDDI.
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Smart Hydrogels for Advanced Drug Delivery Systems. Semantic Scholar.
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Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules.
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Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate.
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STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.
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FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. 7
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Curing an Acrylate with FTIR Spectroscopy. AZoM.
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Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Thermo Fisher Scientific.
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2-PHENYLETHYL ACRYLATE. ChemicalBook.
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2-Phenylethyl acrylate. Polysciences - SpecialChem.
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2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum. ChemicalBook.
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hnl17_sln.html.
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Ethyl Acrylate CAS No. 140-88-5. ECETOC.
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Supplementary Material (ESI) for Green Chemistry.
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Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. PMC.
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Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC.
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate.
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Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells. PubMed.
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Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
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Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups. ResearchGate.
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Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. ##
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Molecular Architecture and its Implications
This compound (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.
Physical Properties
Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor.[2] Its physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-phenylethyl prop-2-enoate | PubChem |
| Synonyms | Phenethyl acrylate, PEA | PubChem |
| CAS Number | 3530-36-7 | PubChem |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-106 °C at 5 mmHg | SpectraBase |
| Density | ~1.037 g/cm³ at 20 °C | CAS Common Chemistry |
| Refractive Index | ~1.509 | [3] |
| Solubility | Soluble in common organic solvents; limited solubility in water. |
Spectroscopic Analysis
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.
-
¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.
The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:
-
C=O stretch (ester): A strong, sharp peak around 1725-1730 cm⁻¹.[9]
-
C=C stretch (alkene): A medium intensity peak around 1637 cm⁻¹.[10][11]
-
C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.[9]
-
=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.
Synthesis of this compound
The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.
Esterification of Phenethyl Alcohol
A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]
Workflow for the Synthesis of Phenethyl Acrylate:
Caption: General workflow for the synthesis of phenethyl acrylate via esterification.
Detailed Experimental Protocol (Example):
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]
-
Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]
-
Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]
Causality behind Experimental Choices:
-
Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.
-
Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.
-
Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.
Chemical Reactivity and Polymerization
The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.
Polymerization
Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.
Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide).[5] This method is robust but offers limited control over the polymer's molecular weight and architecture.
For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[4][12] These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]
Conceptual Diagram of Controlled Radical Polymerization:
Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.
Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratio of PEA (r₁) was estimated to be 0.280, while for PEMA (r₂) it was 2.085, indicating that PEMA is more reactive in this copolymerization.[5]
Hydrolysis
Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt).[13] The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]
Applications in Research and Drug Development
The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.
Polymer Chemistry and Materials Science
The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:
-
Coatings and Adhesives: Providing enhanced durability and adhesion.[1]
-
UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1][14]
-
Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5] Acrylic polymers, in general, are used in a variety of medical devices due to their biocompatibility.[15]
Drug Development
The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:
-
Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.
-
Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6][16][17][18] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.[19]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.
-
Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.
Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. In vitro studies on various acrylates have shown potential for clastogenicity, though this is not always observed in in vivo studies.[20][21] The genotoxicity of acrylates in vitro may be mitigated by the presence of glutathione, suggesting that in vivo metabolic processes can detoxify these compounds.[22]
Conclusion
This compound is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.
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An In-depth Technical Guide to the Synthesis and Characterization of Phenethyl Acrylate
Foreword: The Rationale for a Comprehensive Approach
Phenethyl acrylate (PEA) is a specialty acrylate monomer that is instrumental in the development of high-performance polymers. Its unique structure, combining a flexible acrylate backbone with a rigid aromatic phenethyl group, imparts a desirable balance of properties including enhanced thermal stability, chemical resistance, adhesion, and flexibility.[1][2] These characteristics make it a valuable component in advanced materials, including industrial coatings, pressure-sensitive adhesives, and UV-curable resins for applications ranging from automotive paints to 3D printing.[1][2][3]
This guide is designed for researchers and development professionals who require a practical, in-depth understanding of the synthesis and subsequent analytical validation of phenethyl acrylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Section 1: Synthesis of Phenethyl Acrylate
The synthesis of phenethyl acrylate is most commonly achieved through direct esterification or transesterification. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Primary Synthesis Route: Direct Fischer Esterification
Direct esterification, specifically the Fischer-Speier esterification, is a robust and widely adopted method for producing PEA. This acid-catalyzed reaction involves the condensation of phenethyl alcohol with acrylic acid, producing the ester and water as a byproduct.
Chemical Principle: The reaction is a reversible equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by using an excess of one reactant (typically the less expensive one) and/or by continuously removing water as it is formed.
Causality in Experimental Design:
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.[4] Solid acid catalysts like ion-exchange resins are also used in industrial settings to simplify purification.[5]
-
Polymerization Inhibitor: Acrylates are highly susceptible to radical polymerization, especially at the elevated temperatures required for esterification. The inclusion of an inhibitor, such as hydroquinone or phenothiazine (PTZ), is critical to prevent the loss of product to unwanted polymer formation.[1][6]
-
Water Removal: The use of a Dean-Stark apparatus with a refluxing azeotropic solvent (e.g., toluene or cyclohexane) is a classic method for water removal.[7] Alternatively, as described in some industrial processes, the reaction can be driven by applying a vacuum to distill off water and other volatile components.[8]
Detailed Experimental Protocol: Direct Esterification
This protocol describes a laboratory-scale synthesis of phenethyl acrylate.
Materials:
-
Phenethyl alcohol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (water-entraining solvent)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenethyl alcohol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and hydroquinone (0.5 g). Add 150 mL of toluene.
-
Esterification: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
100 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst and remove excess acrylic acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
100 mL of deionized water.
-
100 mL of brine (to break any emulsions and begin the drying process).
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent. Remove the toluene solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. It is crucial to add a small amount of fresh polymerization inhibitor to the distillation flask.[6] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 104-106°C at 5 mmHg).[9]
Alternative Synthesis Route: Transesterification
Transesterification offers an alternative pathway, particularly if acrylic acid is not the preferred starting material. In this process, an existing alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) reacts with phenethyl alcohol in the presence of a catalyst.[8]
Chemical Principle: This is also an equilibrium-driven reaction. The equilibrium is shifted by removing the low-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation.[10] Catalysts for this reaction include organotin compounds or lithium salts.[11][12] While effective, this method requires careful control of distillation conditions to separate the alcohol byproduct from the starting acrylate.
Section 2: Workflow and Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized phenethyl acrylate. A multi-technique approach provides a self-validating system of analysis.
Caption: Overall workflow from synthesis to characterization.
Spectroscopic Characterization
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The expected signals for phenethyl acrylate are highly characteristic.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Vinyl Protons (CH₂=CH) | 5.8 - 6.5 (3H, m) | ~128 (CH₂=), ~131 (=CH) | Characteristic region for acrylate vinyl groups, complex splitting. |
| Ester Methylene (-O-CH₂-) | ~4.3 (2H, t) | ~65 | Deshielded by the adjacent ester oxygen. |
| Ethyl Methylene (-CH₂-Ph) | ~3.0 (2H, t) | ~35 | Adjacent to the aromatic ring. |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (5H, m) | ~126-129 | Standard aromatic region. |
| Carbonyl Carbon (C=O) | - | ~166 | Typical chemical shift for an ester carbonyl. |
This table presents predicted values based on standard chemical shift charts and data for similar acrylate esters. Actual values may vary slightly based on solvent and instrument.[13][14]
FTIR is used to verify the presence of key functional groups and to confirm the disappearance of starting material functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~1725 | C=O Stretch (Ester) | Confirms the formation of the ester group. |
| ~1637 | C=C Stretch (Alkenyl) | Confirms the presence of the acrylate double bond.[15][16] |
| ~1180 | C-O Stretch (Ester) | Further evidence of the ester linkage. |
| Disappearance | Broad ~3300 (O-H) | Confirms consumption of phenethyl alcohol and acrylic acid. |
Chromatographic and Physical Characterization
This hyphenated technique is the definitive method for assessing purity and confirming molecular weight.
-
Gas Chromatography (GC): A GC analysis of the purified product should ideally show a single, sharp peak, indicating high purity (>98%). The retention time is a characteristic of the compound under the specific GC conditions.
-
Mass Spectrometry (MS): The mass spectrometer provides a fragmentation pattern and the molecular ion peak. For phenethyl acrylate (C₁₁H₁₂O₂), the expected molecular weight is 176.22 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. Key fragments would include those corresponding to the phenethyl cation and the tropylium ion (m/z = 91), which are characteristic of benzyl and phenethyl systems.
Caption: Relationship between PEA and key characterization methods.
A final validation involves comparing the physical properties of the synthesized product with literature values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 104-105 °C @ 5 mmHg | [9] |
| Density | ~1.03-1.04 g/cm³ | [9][17] |
| Refractive Index | ~1.51 | [9] |
Section 3: Safety and Handling
Phenethyl acrylate is an irritant and a potential skin sensitizer.[1][9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Due to its sensitivity to heat and light, it should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere, with an appropriate inhibitor added for long-term stability.
Conclusion
The successful synthesis and validation of phenethyl acrylate is a systematic process that combines robust chemical synthesis with a suite of orthogonal analytical techniques. The direct esterification method, coupled with a thorough purification protocol, provides a reliable path to high-purity material. A comprehensive characterization workflow, leveraging NMR for structure, FTIR for functional group confirmation, and GC-MS for purity and mass verification, creates a self-validating system that ensures the final product meets the required specifications for its intended high-performance applications.
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2-Phenylethyl methacrylate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. (n.d.). Gantrade. Retrieved from [Link]
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2-PHENYLETHYL ACRYLATE. (2024). ChemBK. Retrieved from [Link]
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Ethyl Acrylate Production. (n.d.). Intratec.us. Retrieved from [Link]
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FTIR spectra of acrylic acid (a), acrylated PVA (b) and resin 2 (c). (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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How do I synthesize acrylic ester? (2018). ResearchGate. Retrieved from [Link]
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Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. (2021). PMC, National Institutes of Health. Retrieved from [Link]
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A new catalytic transesterification for the synthesis of N, N-dimethylaminoethyl acrylate with organotin catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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Curing an Acrylate with FTIR Spectroscopy. (2019). AZoM. Retrieved from [Link]
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1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)... (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 2-Phenylethyl Acrylate (CAS Number: 3530-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethyl acrylate (PEA), identified by CAS number 3530-36-7, is a monomeric ester of acrylic acid and 2-phenylethanol.[1] Its chemical structure, featuring both an aromatic ring and a polymerizable acrylate moiety, imparts a unique combination of properties, making it a valuable building block in polymer chemistry. PEA is utilized in the synthesis of polymers for applications such as coatings, adhesives, and sealants, where its aromatic functionality can enhance thermal stability and refractive index.[2][3] Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of 2-phenylethyl acrylate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-phenylethyl acrylate is presented in Table 1.
| Property | Value |
| CAS Number | 3530-36-7 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [1] |
| IUPAC Name | 2-phenylethyl prop-2-enoate |
| Synonyms | Phenethyl acrylate, PEA |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 104-105°C at 5 mmHg |
| Density | Approximately 1.034 g/cm³ |
| Refractive Index | Approximately 1.513 |
Structural Elucidation and Spectroscopic Analysis
The chemical structure of 2-phenylethyl acrylate is fundamental to the interpretation of its spectroscopic data. The molecule consists of a phenylethyl group attached via an ester linkage to an acrylate group.
Diagram of the chemical structure of 2-Phenylethyl Acrylate.
Caption: Chemical structure of 2-Phenylethyl Acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-phenylethyl acrylate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.
The proton NMR spectrum of 2-phenylethyl acrylate exhibits characteristic signals for the aromatic, ethyl, and acrylate protons. The anticipated chemical shifts and multiplicities are detailed in Table 2. The analysis of related acrylate copolymers provides a strong basis for these assignments.[3]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~ 7.20 - 7.35 | Multiplet | 5H |
| Vinylic (=CH₂) | ~ 5.80 - 6.40 | Multiplet | 2H |
| Vinylic (=CH) | ~ 6.10 - 6.20 | Multiplet | 1H |
| Methylene (-O-CH₂-) | ~ 4.30 | Triplet | 2H |
| Methylene (-CH₂-Ph) | ~ 2.95 | Triplet | 2H |
Expertise & Experience Insight: The three vinylic protons of the acrylate group typically present as a complex multiplet system due to both geminal and cis/trans couplings. Two-dimensional NMR techniques, such as COSY, can be employed to definitively assign these coupled protons.[4]
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in 2-phenylethyl acrylate are summarized in Table 3.
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 166 |
| Aromatic (quaternary) | ~ 138 |
| Vinylic (=CH) | ~ 131 |
| Aromatic (CH) | ~ 129 |
| Vinylic (=CH₂) | ~ 128 |
| Aromatic (CH) | ~ 126 |
| Methylene (-O-CH₂-) | ~ 65 |
| Methylene (-CH₂-Ph) | ~ 35 |
Trustworthiness Insight: The chemical shifts are influenced by the solvent used for analysis. The data presented here are typical for spectra acquired in deuterated chloroform (CDCl₃). It is crucial to report the solvent used when documenting NMR data to ensure reproducibility.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-phenylethyl acrylate is characterized by strong absorptions corresponding to the ester and alkene functionalities. Key absorption bands are listed in Table 4. The analysis of related phenylethyl (meth)acrylates supports these assignments.[5]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | ~ 3030 - 3080 | Stretch |
| C-H (alkene) | ~ 3010 - 3040 | Stretch |
| C-H (alkane) | ~ 2850 - 2980 | Stretch |
| C=O (ester) | ~ 1725 | Stretch |
| C=C (alkene) | ~ 1635 | Stretch |
| C=C (aromatic) | ~ 1600, 1495, 1455 | Ring stretch |
| C-O (ester) | ~ 1180 | Stretch |
Experimental Protocol: To acquire an IR spectrum of 2-phenylethyl acrylate, a small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate. The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-phenylethyl acrylate, electron ionization (EI) would likely lead to the fragmentation patterns outlined in the following diagram.
Diagram of the proposed mass spectrometry fragmentation of 2-Phenylethyl Acrylate.
Caption: Proposed major fragmentation pathways for 2-Phenylethyl Acrylate in EI-MS.
Authoritative Grounding: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. A prominent fragment is often the tropylium ion at m/z 91, which is a common feature for compounds containing a benzyl moiety. The peak at m/z 105 corresponds to the phenylethyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
As an aromatic compound, 2-phenylethyl acrylate is a UV-absorbing monomer.[6] The UV-Vis spectrum is expected to show absorption bands characteristic of the phenyl group. The primary absorption is due to the π → π* transitions of the aromatic ring. The wavelength of maximum absorbance (λmax) is typically in the range of 250-270 nm.
Experimental Protocol: To obtain a UV-Vis spectrum, a dilute solution of 2-phenylethyl acrylate in a UV-transparent solvent, such as ethanol or hexane, is prepared. The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically below 1.5). The spectrum is then recorded against a solvent blank.
Conclusion
The spectroscopic data of 2-phenylethyl acrylate (CAS 3530-36-7) provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, MS, and UV-Vis spectroscopy allows for unambiguous identification and characterization of this important monomer. The insights provided in this guide, from the interpretation of spectral features to the rationale behind experimental protocols, are intended to support researchers and professionals in the fields of polymer chemistry and materials science.
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-
ResearchGate. (2019). A Study on the Copolymerization Kinetics of Phenylethyl Acrylate and Phenylethyl Methacrylate. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 2-Phenylethyl acrylate. Retrieved January 20, 2026, from [Link]
- IUPAC. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(2), 389-415.
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physical properties of 2-phenylethyl prop-2-enoate
An In-Depth Technical Guide to the Physical Properties of 2-Phenylethyl Prop-2-enoate
Introduction
2-Phenylethyl prop-2-enoate, commonly known as phenethyl acrylate (PEA), is an acrylate ester recognized for its distinct sweet, floral odor and its utility as a versatile monomer in polymer chemistry.[1] Its chemical structure, which combines an aromatic phenyl group with a reactive acrylate moiety, imparts a unique set of physical and chemical properties.[1][2] These characteristics make it a valuable component in the formulation of high-performance polymers, coatings, adhesives, and sealants, as well as a sought-after fragrance ingredient.[1][2][3][4]
This technical guide provides a comprehensive overview of the core for researchers, scientists, and professionals in drug development and materials science. The document details the compound's physicochemical identity, spectroscopic characteristics, thermal properties, solubility, and safety protocols, offering field-proven insights and methodologies for its characterization and handling.
Chemical and Physical Identity
The fundamental identity and physical state of a compound are the bedrock of its application and study. 2-Phenylethyl prop-2-enoate is a colorless to pale yellow liquid at ambient temperature.[2][3] Its key identifiers and properties are summarized below. It is important to note that slight variations in reported values exist across different sources, which can be attributed to measurement conditions and sample purity.
Table 1: Chemical Identifiers for 2-Phenylethyl Prop-2-enoate
| Identifier | Value | Source(s) |
| CAS Number | 3530-36-7 | [5][6][7][8] |
| Molecular Formula | C₁₁H₁₂O₂ | [5][6][7][8] |
| Molecular Weight | 176.21 g/mol | [5][6][9] |
| IUPAC Name | 2-phenylethyl prop-2-enoate | [1][9] |
| Synonyms | Phenethyl acrylate (PEA), Acrylic acid phenethyl ester | [1][2][7][8] |
| EINECS Number | 222-562-8 | [5][7][8] |
Table 2: Core Physical Properties of 2-Phenylethyl Prop-2-enoate
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow liquid | Ambient | [1][3][10] |
| Odor | Sweet, floral | - | [1] |
| Density | 1.034 - 1.037 g/cm³ | 20°C | [6][7][10][11] |
| Boiling Point | 104-105°C | 5 mmHg | [6][8][10][11] |
| 271.1°C | 760 mmHg | [7] | |
| Refractive Index | 1.509 - 1.513 | 20°C, 589.3 nm | [4][7][8][10] |
| Flash Point | ~151°C | Closed Cup | [7][11][12] |
| Vapor Pressure | 0.00658 mmHg | 25°C | [7] |
| Glass Transition (Tg) | -3°C | - | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone | Standard | [1][2] |
Spectroscopic and Physicochemical Characterization
Spectroscopic analysis is crucial for confirming the chemical structure and assessing the purity of 2-phenylethyl prop-2-enoate. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group (typically in the 5.8-6.4 ppm range), the aromatic protons of the phenyl ring (7.2-7.4 ppm), and the two methylene groups (-CH₂-) of the ethyl bridge, which appear as distinct triplets.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group around 1720 cm⁻¹. Other key peaks include C=C stretching from the acrylate group (~1638 cm⁻¹) and C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹).[13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely include a prominent peak at m/z = 104, corresponding to the loss of the acrylate moiety and formation of the stable styryl cation.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile compounds like 2-phenylethyl prop-2-enoate.
Objective: To quantify the purity of a 2-phenylethyl prop-2-enoate sample and identify any volatile impurities.
Materials & Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as carrier gas.
-
2-phenylethyl prop-2-enoate sample.
-
High-purity solvent for dilution (e.g., acetone or ethyl acetate).
-
Microsyringe.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1% w/v) in the chosen solvent.
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 280°C.
-
Set the oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Set the carrier gas flow rate to 1.0 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram for the full duration of the temperature program.
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak indicates good chromatographic conditions. The presence of multiple peaks would signify impurities, requiring further identification, potentially by GC-MS.
Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the comprehensive spectroscopic characterization of 2-phenylethyl prop-2-enoate.
Caption: Diagram 1: Spectroscopic Characterization Workflow.
Thermal Properties and Stability
The thermal behavior of 2-phenylethyl prop-2-enoate is critical for its safe storage, handling during polymerization, and performance in applications involving elevated temperatures.
-
Boiling Point: The compound has a high boiling point at atmospheric pressure (271.1°C), indicating low volatility.[7] For purification, vacuum distillation is required to prevent thermally induced polymerization; the boiling point is significantly lower under reduced pressure (104-105°C at 5 mmHg).[6][10]
-
Flash Point: The flash point is reported to be approximately 151°C, classifying it as a combustible liquid but not highly flammable under standard conditions.[7][12]
-
Polymerization: As an acrylate monomer, it can undergo spontaneous, exothermic polymerization when exposed to heat, light, or initiators. For this reason, it is typically supplied with an inhibitor like hydroquinone (HQ) or phenothiazine (PTZ).[4][14][15]
Experimental Protocol: Boiling Point Determination under Reduced Pressure
Objective: To accurately measure the boiling point of 2-phenylethyl prop-2-enoate at a specific sub-atmospheric pressure.
Materials & Equipment:
-
Round-bottom flask.
-
Distillation head with a thermometer port.
-
Condenser.
-
Receiving flask.
-
Vacuum pump and vacuum gauge (manometer).
-
Heating mantle with a stirrer.
-
Boiling chips or a capillary tube for ebullition.
-
2-phenylethyl prop-2-enoate sample (with inhibitor).
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Charging: Place the sample and boiling chips into the round-bottom flask.
-
Vacuum Application: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5 mmHg), monitoring with the manometer.
-
Heating: Begin gently heating the flask using the heating mantle while stirring.
-
Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the condenser. This stable temperature is the boiling point at that pressure.
-
Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Causality: Determining the boiling point under vacuum is essential because heating to the atmospheric boiling point would almost certainly induce rapid polymerization, a significant safety hazard that would also prevent accurate measurement.
Solubility and Partitioning Behavior
The solubility profile of 2-phenylethyl prop-2-enoate dictates its utility in different formulations and its environmental fate.
-
Aqueous Solubility: Due to its significant nonpolar character (phenyl and ethyl groups), the compound is insoluble in water.[1][2]
-
Organic Solubility: It is readily soluble in common organic solvents such as ethanol, acetone, ethyl acetate, and toluene.[1] This property is leveraged in its use in coatings and adhesives where it acts as a reactive diluent or comonomer.
-
Partition Coefficient (LogP): The predicted octanol-water partition coefficient (XLogP3) is 2.9, indicating a strong preference for nonpolar environments and suggesting a potential for bioaccumulation.[9]
Workflow for Solubility Determination
This diagram outlines the process for qualitatively and quantitatively assessing the solubility of 2-phenylethyl prop-2-enoate in various solvents.
Caption: Diagram 2: Solubility Assessment Workflow.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of 2-phenylethyl prop-2-enoate.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[8] It is also considered a potential skin sensitizer.[4]
-
Safe Handling:
-
Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][18]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][16]
-
-
Storage:
-
Store in a cool, dry, well-ventilated place away from sources of heat, light, and ignition.[1]
-
Refrigerated storage (2-8°C) is often recommended to minimize the risk of polymerization.[3][10][19]
-
Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen) if possible, especially for long-term storage, to prevent oxidation and polymerization.[3][10]
-
Conclusion
2-Phenylethyl prop-2-enoate is a monomer with a well-defined set of physical properties that underpin its use in diverse scientific and industrial applications. Its liquid state, characteristic density, and refractive index are key parameters for quality control. The compound's thermal properties necessitate careful handling, particularly the use of inhibitors and vacuum distillation to prevent unwanted polymerization. A thorough understanding of its spectroscopic fingerprint is essential for identity confirmation and purity assessment. By adhering to the described experimental protocols and safety guidelines, researchers can confidently and safely utilize 2-phenylethyl prop-2-enoate in their development endeavors.
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Scientific Polymer Products, Inc. (2017, August 8). 2-Phenoxyethyl acrylate Safety Data Sheet. Retrieved from [Link][17]
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PubChem. (n.d.). 2-Propenoic acid, 2-phenylethyl ester. Retrieved from [Link][9]
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ResearchGate. (n.d.). FTIR Spectrum of 2-HEA (a) monomer and (b) polymer. Retrieved from [Link] [This is for a related acrylate, illustrating typical IR peaks].[13]
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Google Patents. (n.d.). CN112079714A - Preparation method of 2-phenylethyl acrylate. Retrieved from [15]
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Introduction: The Critical Role of Solvent Selection for Phenethyl Acrylate
An In-depth Technical Guide to the Solubility of 2-Propenoic Acid, 2-Phenylethyl Ester in Organic Solvents
This compound, commonly known as phenethyl acrylate, is a specialty acrylate monomer valued for its contribution to polymers requiring high performance. Its aromatic functionality enhances thermal stability and impact resistance, making it a key component in advanced coatings, adhesives, and specialty resins.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this monomer in various organic solvents is a cornerstone of formulation development, process optimization, and ensuring product stability and efficacy.
The choice of solvent is one of the most critical decisions in chemical and pharmaceutical development, influencing not only the reaction kinetics and yield but also the purification, crystallization, and final formulation of a product.[2][3] An inappropriate solvent can lead to reduced efficiency, the formation of unwanted by-products, or instability in the final product.[4] This guide provides a comprehensive overview of the solubility of phenethyl acrylate, grounded in its physicochemical properties and established principles of solvent science. It offers a detailed, field-proven protocol for accurately determining its solubility, empowering researchers to make informed, data-driven decisions.
Physicochemical Profile of this compound
A molecule's structure and inherent properties are the primary determinants of its solubility. Phenethyl acrylate (C₁₁H₁₂O₂) is an ester characterized by a phenyl group, an ethyl linker, and an acrylate functional group.[5] These features dictate its interactions with solvent molecules.
Key computed properties that influence its solubility include a molecular weight of approximately 176.21 g/mol and a LogP (octanol-water partition coefficient) of 2.9, which indicates a preference for non-polar environments over aqueous ones.[5] The presence of the ester's carbonyl group (C=O) allows for dipole-dipole interactions and makes it a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions.[5] However, the molecule lacks hydrogen bond donor capabilities, a crucial factor in its interaction with protic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.22 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | ~1.04 g/cm³ | [6] |
| Boiling Point | 104-105°C at 5 mmHg | [7] |
| Refractive Index | ~1.51 | [6] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. Organic solvents are broadly categorized based on their polarity and their ability to participate in hydrogen bonding.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given phenethyl acrylate's significant non-polar character due to the phenyl and ethyl groups, it is expected to exhibit high solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors. Phenethyl acrylate, being a hydrogen bond acceptor itself, is anticipated to be readily miscible with these solvents through favorable dipole-dipole interactions. General experimental observations for esters confirm high solubility in solvents like acetone.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While phenethyl acrylate can accept hydrogen bonds from these solvents via its ester oxygen atoms, its large non-polar region and inability to donate hydrogen bonds limit its miscibility, particularly with highly polar protic solvents like water. Its solubility in alcohols is expected to be moderate but significantly lower than in aprotic or non-polar solvents. The analogous compound, ethyl acrylate, is only slightly soluble in water (1.5 g/100 mL).[9]
Based on these principles, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of Phenethyl Acrylate | Rationale |
| Non-Polar | Toluene, Hexane, Diethyl Ether | High / Miscible | Dominant van der Waals forces and matching low polarity. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | Favorable dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bond acceptance, but limited by large non-polar structure. |
| Highly Polar Protic | Water | Very Low / Insoluble | Mismatch in polarity and hydrogen bonding capabilities. |
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, precise quantitative data is essential for applications in drug development and manufacturing.[10] The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[10][11]
Causality and Self-Validation
This protocol is designed as a self-validating system. The extended equilibration time ensures true equilibrium is reached, not just a kinetically trapped state. Sampling at multiple time points validates that a plateau has been achieved. The use of a validated analytical method ensures the accuracy of the concentration measurement, which is the ultimate readout of the experiment.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase should be clearly visible.
-
Expert Insight: Starting with a visually obvious excess ensures that the solvent becomes fully saturated and that minor experimental losses do not compromise the result. A common starting point is to add enough solute to be approximately 2-5 times the estimated solubility.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker bath, typically set at 25°C (or another temperature relevant to the intended application).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.[10][12]
-
Expert Insight: To definitively establish the equilibration time, samples can be taken at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[12]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Expert Insight: Filtration is a critical step. Failure to remove microscopic undissolved particles is a common source of erroneously high solubility measurements. The first few drops from the filter should be discarded to saturate the filter material and avoid adsorption effects.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or UV-Vis spectroscopy).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original solubility of the compound in the solvent. The result is typically expressed in mg/mL or mol/L.
-
Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[1][13] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[13][14]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
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Phenethyl Acrylate: A Comprehensive Technical Analysis of Its Core Molecular Attributes
This guide provides an in-depth examination of the fundamental physicochemical properties of phenethyl acrylate, a significant monomer in polymer science and a key component in the formulation of various materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's molecular formula and weight, providing the foundational data essential for stoichiometric calculations, polymer synthesis, and analytical characterization.
Defining Phenethyl Acrylate: Structure and Identification
Phenethyl acrylate, also known as 2-phenylethyl acrylate, is an organic compound classified as an acrylate ester.[1] Its molecular architecture is distinguished by the combination of a phenyl group attached to an ethyl chain, which is in turn esterified with acrylic acid.[1][2] This structure imparts a unique combination of aromatic and acrylic functionalities, making it a versatile monomer for polymerization.[1]
The compound is registered under the CAS (Chemical Abstracts Service) number 3530-36-7 .[3][4][5] This identifier is crucial for unambiguous identification in research, manufacturing, and regulatory contexts.
The chemical structure of phenethyl acrylate directly influences its physical and reactive properties. The acrylate group provides a site for polymerization, while the phenethyl group contributes to the polymer's final characteristics, such as flexibility and durability.[1]
Caption: Structural components of phenethyl acrylate and their functional roles.
Core Physicochemical Data
Precise knowledge of a compound's molecular weight and formula is paramount for any experimental or industrial application. It forms the basis for calculating molar quantities, determining reaction stoichiometry, and interpreting analytical data from techniques like mass spectrometry.
The elemental composition of phenethyl acrylate is described by its molecular formula. Multiple authoritative sources confirm the formula to be:
C₁₁H₁₂O₂ [1][2][3][4][5][6][7]
This formula indicates that each molecule of phenethyl acrylate is composed of:
-
11 Carbon atoms
-
12 Hydrogen atoms
-
2 Oxygen atoms
The molecular weight (or molar mass) is the mass of one mole of the substance. Based on the atomic weights of its constituent elements, the molecular weight of phenethyl acrylate has been determined with high precision.
| Parameter | Value | Unit |
| Molecular Weight | 176.21 g/mol | grams per mole |
| Also cited as 176.22 g/mol or 176.2118 g/mol depending on the source and precision.[1][3][5] |
This value is fundamental for preparing solutions of known concentrations, calculating theoretical yields in polymerization reactions, and performing quantitative analysis.
Experimental Context and Self-Validation
In any research or development setting, the integrity of starting materials is critical. The molecular weight and formula serve as primary validation points.
A standard protocol for verifying the identity and purity of a phenethyl acrylate sample involves High-Resolution Mass Spectrometry (HRMS).
Objective: To confirm the molecular formula (C₁₁H₁₂O₂) by accurately measuring the mass-to-charge ratio (m/z) of the molecular ion.
Methodology:
-
Sample Preparation: A dilute solution of the phenethyl acrylate sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight, TOF).
-
Data Acquisition: The analyzer measures the m/z of the ions. For the molecular ion of phenethyl acrylate, we would expect to see a peak corresponding to [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct).
-
Data Analysis: The experimentally measured m/z is compared to the theoretical exact mass calculated from the formula C₁₁H₁₂O₂. The difference, measured in parts-per-million (ppm), should be minimal (typically < 5 ppm) to confirm the elemental composition.
Caption: Standard workflow for verifying the molecular formula of phenethyl acrylate.
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A Comprehensive Technical Guide to the Discovery and History of Acrylate Esters
Introduction
Acrylate esters, the esters of acrylic acid, are a cornerstone of modern polymer chemistry. Their inherent versatility, stemming from the reactivity of the carbon-carbon double bond and the wide range of functionalities that can be introduced via the ester group, has led to their ubiquitous presence in countless applications, from everyday consumer goods to advanced biomedical devices. This guide provides a deep dive into the discovery and historical development of acrylate esters, tracing their journey from initial laboratory curiosities to indispensable industrial materials. We will explore the evolution of their synthesis, the elucidation of their polymerization mechanisms, and the scientific breakthroughs that have continuously expanded their technological horizons. This exploration is tailored for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, in-depth technical insights.
The Genesis of Acrylic Chemistry: From Discovery to Early Investigations
The story of acrylate esters begins in the mid-19th century with the isolation of their parent compound, acrylic acid. In 1843, the French chemist Charles Moureu is credited with the first synthesis of acrylic acid, which he prepared by the oxidation of acrolein, an aldehyde derived from glycerol.[1] The name "acrylic" itself was coined in 1843 for a chemical derivative of acrolein, reflecting its pungent odor.[1] Shortly thereafter, in 1865, methacrylic acid, the methylated derivative of acrylic acid, was synthesized, laying the groundwork for the development of polymethyl methacrylate (PMMA).[2]
However, it was the pioneering work of the German chemist Otto Röhm that truly unlocked the potential of these molecules. His doctoral dissertation in 1901, titled "Polymerization products of acrylic acid," was a seminal work that marked the beginning of a systematic investigation into the polymerization of acrylic esters.[3][4] Röhm was captivated by the clear, transparent polymers that could be formed from these esters and was convinced of their commercial potential.[5][6] In 1907, he, along with Otto Haas, founded the Röhm and Haas company, which would become a central player in the development and commercialization of acrylate-based technologies.[4]
The first synthesis of an acrylic polymer was reported by G. W. A. Kahlbaum in 1880.[7] Despite these early discoveries, the industrial production of acrylic ester polymers did not commence for almost another 50 years.[8] The commercial journey began in earnest when Röhm and Haas started the production of acrylic ester polymers in Darmstadt, Germany, in 1927.[8]
Key Milestones in the Early History of Acrylates
| Year | Milestone | Key Scientist(s) | Significance |
| 1843 | First synthesis of acrylic acid | Charles Moureu | Foundation of acrylic chemistry.[1] |
| 1865 | Synthesis of methacrylic acid | - | Paved the way for methacrylate polymers.[2] |
| 1880 | First synthesis of an acrylic polymer reported | G. W. A. Kahlbaum | Early demonstration of the polymerizability of acrylates.[7] |
| 1901 | Doctoral thesis on the polymerization of acrylic esters | Otto Röhm | Systematic investigation into acrylate polymerization begins.[3][4] |
| 1927 | Commercial production of acrylic ester polymers begins | Röhm and Haas Co. | Marks the start of the industrial era for acrylates.[8] |
| 1933 | Invention of Plexiglas® (PMMA) | Otto Röhm and his team | A major breakthrough in transparent plastics.[4] |
The Evolution of Acrylate Ester Synthesis
The commercial viability of acrylate esters is intrinsically linked to the development of efficient and scalable synthesis methods. Over the decades, the production of these crucial monomers has evolved from complex, multi-step laboratory procedures to highly optimized industrial processes.
Early Synthetic Routes
In the early 20th century, the synthesis of acrylate esters was a significant challenge, hindering their widespread application. One of the early successful commercial processes utilized ethylene chlorohydrin as a starting material.[6] This method, while effective for its time, involved multiple steps and the use of hazardous intermediates.
A significant advancement came with the work of Walter Reppe at BASF in the 1930s and 1940s.[9] Reppe's pioneering research in acetylene chemistry led to the development of a process for producing acrylic acid and its esters from acetylene, carbon monoxide, and an alcohol in the presence of a nickel carbonyl catalyst.[1][10] This process, often referred to as "Reppe chemistry," was a major breakthrough, enabling the large-scale production of acrylates.[10][11]
The Modern Era: Propylene Oxidation
The dominant industrial method for producing acrylic acid today is the two-step catalytic oxidation of propylene.[3][5][12] This process is favored due to the relatively low cost and high availability of propylene from petrochemical sources.[3]
The two-step process involves:
-
Oxidation of propylene to acrolein: In the first stage, a mixture of propylene, steam, and air is passed over a multi-component catalyst, typically containing molybdenum and bismuth oxides, at high temperatures to produce acrolein.[13][14]
-
Oxidation of acrolein to acrylic acid: The acrolein-containing gas from the first stage is then fed into a second reactor containing a catalyst, usually based on molybdenum and vanadium oxides, where it is further oxidized to acrylic acid.[12][13]
The resulting acrylic acid can then be esterified with various alcohols to produce the desired acrylate esters.
Caption: The modern two-step propylene oxidation process for acrylic acid and subsequent esterification.
Esterification of Acrylic Acid: A Closer Look
The final step in the production of acrylate esters is the esterification of acrylic acid with an alcohol. This is typically an acid-catalyzed reaction.[15]
Experimental Protocol: Synthesis of Methyl Acrylate
The following is a representative laboratory protocol for the synthesis of methyl acrylate via direct esterification of acrylic acid with methanol.
Materials:
-
Acrylic acid
-
Methanol
-
Strong acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine acrylic acid, an excess of methanol (typically a molar ratio of >1 and <2 of methanol to acrylic acid), a catalytic amount of the acid catalyst, and a small amount of polymerization inhibitor.[16]
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 80-135°C.[17] The reaction is an equilibrium, and the removal of water drives the reaction towards the product side.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak base, such as an aqueous sodium carbonate solution.[2]
-
The organic layer containing the methyl acrylate is separated.
-
The crude product is then purified by distillation to remove unreacted starting materials and byproducts.
-
Self-Validation:
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Characterization: The final product should be characterized by techniques like ¹H NMR and IR spectroscopy to confirm its structure and purity. The boiling point of the purified methyl acrylate should also be consistent with the literature value.
The Science of Acrylate Polymerization
The utility of acrylate esters lies in their ability to undergo polymerization to form a vast array of materials with tailored properties. The primary mechanism for this is free-radical polymerization.
Free-Radical Polymerization of Acrylates
Free-radical polymerization is a chain reaction that consists of three main steps: initiation, propagation, and termination.[18]
-
Initiation: The process begins with the formation of free radicals from an initiator molecule, often through the application of heat or light.[19] These highly reactive radicals then attack the carbon-carbon double bond of an acrylate monomer, initiating the polymer chain.[18]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.[18]
-
Termination: The growth of the polymer chain is halted when two growing chains react with each other (combination or disproportionation) or when a radical reacts with an impurity.
Caption: The fundamental steps of free-radical polymerization of acrylate monomers.
The Advent of Controlled Radical Polymerization
While free-radical polymerization is a robust and widely used technique, it offers limited control over the polymer's molecular weight, architecture, and dispersity. The development of controlled radical polymerization (CRP) techniques in the late 20th century revolutionized the field, enabling the synthesis of well-defined polymers with complex architectures.
Two of the most prominent CRP methods for acrylates are:
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains.[20] This reversible deactivation process allows for a much slower and more controlled polymerization, resulting in polymers with narrow molecular weight distributions.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization.[21][22] The growing polymer chains reversibly add to the RAFT agent, which then fragments to release a new radical that can initiate another chain. This process allows for excellent control over the molecular weight and end-group functionality of the resulting polymers.
The ability to precisely control the polymerization process has opened up new avenues for the design of advanced acrylate-based materials with sophisticated properties.[23]
The Expanding Universe of Acrylate Applications
The unique properties of acrylate polymers—such as optical clarity, weather resistance, and tunable mechanical properties—have led to their use in a vast and ever-expanding range of applications.
From Commodity Plastics to High-Performance Materials
The first major commercial success for acrylate polymers was polymethyl methacrylate (PMMA), which was commercialized in the 1930s by Röhm and Haas as Plexiglas® and by Imperial Chemical Industries (ICI) as Perspex®.[2] Its excellent optical clarity and shatter resistance made it an ideal material for aircraft canopies during World War II.[13] After the war, its applications expanded into a wide range of areas, including signage, lighting fixtures, and architectural glazing.[24]
Acrylate esters are also fundamental components of:
-
Paints and Coatings: Acrylic emulsions are widely used in water-based paints due to their excellent adhesion, durability, and low volatile organic compound (VOC) content.[15]
-
Adhesives: Acrylate-based adhesives are known for their strong bonding capabilities and resistance to heat, chemicals, and UV radiation.[15] They are used in a variety of industries, from automotive to packaging.
-
Textiles: Acrylates are used in the production of synthetic fibers and as binders for non-woven fabrics.[15]
Acrylates in Biomedical and Drug Delivery Applications
The biocompatibility and tunable properties of acrylate polymers have made them particularly valuable in the biomedical field. Many different acrylate polymers have been approved by the US Food and Drug Administration (FDA) for use in humans.[25]
Drug Delivery: Acrylate polymers are key components in transdermal drug delivery systems, where they form the adhesive matrix that contains the drug.[26][27] An example is the Duragesic® patch, which contains the opioid fentanyl in an acrylate polymer matrix for the treatment of chronic pain.[26] The ability to tailor the polarity of the acrylate copolymer allows for the optimization of drug solubility and delivery profiles.[27]
Biomaterials: Acrylate-based hydrogels are widely used as biomaterials for applications such as:
-
Contact Lenses: The high water content and oxygen permeability of certain acrylate hydrogels make them ideal for soft contact lenses.
-
Tissue Engineering: Acrylate hydrogels can be used as scaffolds to support cell growth and tissue regeneration.[25][28]
-
Controlled Drug Release: pH-responsive hydrogels made from poly(acrylic acid) can be designed to release drugs in a controlled manner in response to changes in the local environment.[28]
The ongoing research and development in the field of acrylate chemistry continue to push the boundaries of what is possible, with new monomers, polymerization techniques, and applications emerging at a rapid pace.
Conclusion
The journey of acrylate esters from their discovery in the 19th century to their current status as indispensable materials is a testament to the power of chemical innovation. The pioneering work of scientists like Otto Röhm and Walter Reppe laid the foundation for an industry that has had a profound impact on virtually every aspect of modern life. The continuous evolution of synthesis methods, from early laboratory-scale processes to highly efficient industrial-scale production, has made these versatile monomers readily available. Furthermore, the development of sophisticated polymerization techniques, particularly controlled radical polymerization, has provided scientists with the tools to design and create acrylate-based materials with unprecedented precision and functionality. As we look to the future, the unique properties of acrylate esters will undoubtedly continue to drive innovation in fields ranging from sustainable materials to advanced healthcare solutions, ensuring their relevance for decades to come.
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An In-depth Technical Guide to the Applications of Phenethyl Acrylate: From Monomer to Advanced Materials
Executive Summary
Phenethyl acrylate (PEA) is a specialty aromatic acrylate monomer that serves as a critical building block in the synthesis of high-performance polymers. Its unique chemical structure, which combines a flexible acrylate backbone with a bulky phenethyl pendant group, imparts a valuable combination of properties including enhanced thermal stability, high refractive index, and excellent flexibility and adhesion.[1][2] These attributes make PEA and its polymers indispensable in a wide array of applications, ranging from industrial coatings and adhesives to advanced optical materials and biomedical devices. This guide provides a comprehensive technical overview of phenethyl acrylate, covering its core properties, synthesis and polymerization methodologies, and a detailed exploration of its principal applications, offering researchers and drug development professionals a thorough understanding of this versatile monomer.
Introduction to Phenethyl Acrylate (PEA)
Phenethyl acrylate (CAS No. 3530-36-7) is the ester of phenethyl alcohol and acrylic acid.[3] The defining feature of its molecular architecture is the presence of a phenyl group attached to the ethyl ester portion of the acrylate. This aromatic ring is the primary driver behind many of the monomer's most desirable characteristics.
Chemical Structure and Key Properties
The integration of the phenethyl group distinguishes PEA from common alkyl acrylates, leading to polymers with significantly different performance profiles.
Diagram 1: Chemical Structure of Phenethyl Acrylate (PEA)
A 2D representation of the phenethyl acrylate molecule.
Table 1: Physicochemical Properties of Phenethyl Acrylate Monomer
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [4][5][6] |
| Molecular Weight | 176.21 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Density | ~1.037 g/cm³ | [4][5][6] |
| Boiling Point | 104-105 °C at 5 mmHg | [4][5][6] |
| Refractive Index (n_D) | ~1.509 - 1.511 | [1][4][5] |
| Glass Transition Temp. (Tg) | -3 °C | [1] |
The "Why": Causality Behind PEA's Utility
The utility of PEA in various applications stems directly from its molecular structure:
-
Aromatic Functionality : The phenyl ring is the most significant contributor. It increases the refractive index of the resulting polymer, a critical property for optical applications.[7][8] It also enhances thermal stability and impact resistance compared to simple alkyl acrylates.[1][2]
-
Flexibility and Adhesion : The ethyl acrylate backbone provides rotational freedom, leading to polymers that are flexible and exhibit excellent adhesive properties.[1][2] This makes PEA a valuable component in pressure-sensitive adhesives (PSAs) and sealants.[1][2]
-
Hydrophobicity : The phenethyl group imparts a hydrophobic character, which is beneficial for creating materials with low water absorption and good chemical resistance.[1][2] This property is also leveraged in biomedical applications for formulating amphiphilic block copolymers used in drug delivery systems.
Synthesis and Polymerization
The performance of PEA-based materials is highly dependent on the purity of the monomer and the control achieved during polymerization.
Monomer Synthesis
Phenethyl acrylate is typically synthesized via the esterification of phenethyl alcohol with acrylic acid or its derivatives, such as acryloyl chloride.
-
Direct Esterification : This common industrial method involves reacting phenethyl alcohol with acrylic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor.[3] The reaction is typically conducted at elevated temperatures (90-120 °C).[3]
-
Reaction with Acryloyl Chloride : For laboratory-scale synthesis, reacting phenethyl alcohol with acryloyl chloride in the presence of a base like triethylamine (TEA) offers a high-yield route.[7][9][10] This method proceeds at lower temperatures and can be easier to control.[7][9]
Diagram 2: General Synthesis Workflow for Phenethyl Acrylate
Workflow for the synthesis of PEA via the acryloyl chloride route.
Polymerization Techniques
Poly(phenethyl acrylate) (PPEA) can be synthesized using various polymerization methods. The choice of technique dictates the polymer's architecture, molecular weight distribution (polydispersity), and ultimate properties.
-
Free Radical Polymerization : This is the most common and straightforward method, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[7][9][11] It is used to produce homopolymers and random copolymers for applications like coatings and adhesives.[7][9][10]
-
Controlled/Living Radical Polymerization : Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer chain length and architecture. This is crucial for creating well-defined block copolymers for advanced applications, such as drug delivery nanoparticles and specialized optical materials.
Experimental Protocol: Free Radical Solution Polymerization of PEA
This protocol describes a typical laboratory procedure for synthesizing poly(phenethyl acrylate).
1. Materials:
- Phenethyl acrylate (PEA) monomer, inhibitor removed
- Azobisisobutyronitrile (AIBN), recrystallized
- Anhydrous solvent (e.g., Toluene or Ethyl Methyl Ketone)
- Methanol (for precipitation)
- Schlenk flask or polymerization tube
- Nitrogen or Argon source
2. Procedure:
- Step 1: Reagent Preparation: In a Schlenk flask, dissolve the desired amount of PEA monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.
- Step 2: Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Alternatively, purge the solution with an inert gas (N₂ or Ar) for 20-30 minutes.[7]
- Step 3: Polymerization: Seal the flask and immerse it in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).[7][9] Allow the reaction to proceed for the specified time (e.g., 4-24 hours), depending on the target molecular weight and conversion.
- Step 4: Termination & Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
- Step 5: Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a white solid.
- Step 6: Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Core Application Areas
The unique properties of PEA enable its use in several high-performance sectors.
High Refractive Index Polymers for Optical Applications
The development of materials for optical applications, such as intraocular lenses (IOLs), optical films, and coatings, demands polymers that are transparent and have a high refractive index (RI).[7][9] A higher RI allows for the design of thinner and lighter optical components.[8]
-
Causality : The phenyl group in PEA has high molar refractivity, which directly contributes to a higher refractive index in the resulting polymer (PPEA has an RI of ~1.553).[7][8] This makes it a valuable monomer for formulating materials used in ophthalmic devices and optical adhesives.[1][7] Copolymers of PEA with other high-RI monomers can further tune these optical properties.[7][9][11]
Table 2: Refractive Index Comparison of Select Polymers
| Polymer | Monomer Structure | Typical Refractive Index (n_D) |
| Poly(methyl methacrylate) | Aliphatic | 1.49 |
| Poly(phenethyl acrylate) | Aromatic | ~1.55 [7] |
| Poly(2-phenoxy-2-phenylethyl acrylate) | Di-aromatic | ~1.57[7] |
| Polystyrene | Aromatic | ~1.59 |
Adhesives, Coatings, and Sealants
PEA is widely used to enhance the performance of adhesives, coatings, and sealants.[1][2][4][5]
-
Causality :
-
Adhesion & Flexibility : The flexible polymer backbone and the bulky side group contribute to strong van der Waals interactions, enhancing adhesion to various substrates.[1][2] This makes it ideal for both structural and pressure-sensitive adhesives.[1][2]
-
Durability & Resistance : In coatings for automotive and industrial applications, the aromatic functionality provides improved thermal stability, gloss, and chemical resistance.[1][2]
-
UV-Curable Resins : PEA's acrylate group allows for rapid polymerization under UV light, making it a key component in UV-curable resins for 3D printing, inks, and protective coatings.[1][2][12][13]
-
Biomedical and Drug Delivery Applications
The biocompatibility of acrylates, combined with the specific properties of PEA, opens avenues in the biomedical field. While not as prevalent as monomers like HEMA, PEA's hydrophobicity is a key feature.
-
Causality :
-
Drug Delivery Nanoparticles : In drug development, amphiphilic block copolymers are often used to create micelles or nanoparticles that can encapsulate hydrophobic drugs.[14] PEA can be used to form the hydrophobic block of such copolymers, which self-assemble in aqueous environments to form a core-shell structure capable of carrying therapeutic agents.
-
Medical & Dental Adhesives : The excellent adhesive properties and chemical resistance of PEA-based polymers make them suitable for use in specialized medical and dental composites and adhesives.
-
Intraocular Lenses (IOLs) : Copolymers containing PEA are investigated for foldable IOLs used in cataract surgery due to their flexibility, high refractive index, and biocompatibility.[7][9][10][15]
-
Diagram 3: Overview of Phenethyl Acrylate Application Pathways
Key application fields derived from the polymerization of PEA.
Future Outlook
The versatility of phenethyl acrylate continues to drive research into new and innovative applications. Emerging areas of interest include its use in advanced composites, materials for flexible electronics, and the development of "smart" polymers that respond to external stimuli. As polymerization techniques become more sophisticated, the ability to precisely tailor the architecture of PEA-containing polymers will further expand their utility in high-tech and medical fields, solidifying phenethyl acrylate's role as a key monomer in materials science.
References
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Ghorpade, R., et al. (2015). Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. Taylor & Francis Online. Available at: [Link]
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Specialty Chemicals (n.d.). High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. specialty-chemicals.com. Available at: [Link]
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Ghorpade, R., et al. (2015). Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. Taylor & Francis. Available at: [Link]
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Ghorpade, R., et al. (2015). Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. Taylor & Francis Online. Available at: [Link]
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ResearchGate (2015). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. Request PDF. Available at: [Link]
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ResearchGate (2015). A Study on the Copolymerization Kinetics of Phenylethyl Acrylate and Phenylethyl Methacrylate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Phenyl Acrylate in Optical Materials: Achieving High Refractive Index for Advanced Applications. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Phenylethyl Acrylate in UV-Curable Resins and Advanced Polymer Formulations. Available at: [Link]
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Tradeindia (n.d.). 2-phenylethyl Acrylate at Best Price in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp. Tradeindia. Available at: [Link]
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Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal. Available at: [Link]
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MDPI (2022). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. MDPI. Available at: [Link]
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Cantor, A. S., & Wirtanen, D. J. (n.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. 3M Drug Delivery Systems Division. Available at: [Link]
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Grokipedia (n.d.). Poly(ethyl acrylate). Grokipedia. Available at: [Link]
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ChemBK (2024). 2-PHENYLETHYL ACRYLATE. ChemBK. Available at: [Link]
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An In-depth Technical Guide to the Safety and Hazards of 2-Propenoic Acid, 2-Phenylethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate, is a specialty acrylate monomer with the chemical formula C₁₁H₁₂O₂. It is recognized for its applications in the synthesis of polymers with desirable characteristics such as enhanced adhesion, flexibility, and chemical resistance. Its aromatic functionality contributes to improved thermal stability and impact resistance, making it a valuable component in the formulation of high-performance coatings, advanced adhesives, and UV-curable resins. Given its utility in various industrial and research settings, a thorough understanding of its safety and hazard profile is paramount for ensuring safe handling and minimizing potential risks to personnel and the environment.
This technical guide provides a comprehensive overview of the known safety and hazard information for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly. The guide will delve into its physicochemical properties, known health hazards, and recommended safety protocols, including detailed experimental methodologies for hazard assessment.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a substance is the first step in a robust safety assessment. These properties can influence its behavior, potential for exposure, and interaction with biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 3530-36-7 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, floral |
| Boiling Point | 104-105 °C at 5 mmHg |
| Flash Point | 150.5 °C |
| Density | 1.034 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. |
Human Health Hazards
Based on available safety data sheets and toxicological information, this compound is classified with the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[4]
The toxicological properties of this specific chemical have not been thoroughly investigated.[5] Much of the detailed toxicological data for endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is currently unavailable. In such cases, it is prudent to handle the substance with a high degree of caution, assuming it may possess hazards similar to structurally related compounds until specific data becomes available. For instance, other acrylate esters are known to be potent skin sensitizers.[6][7][8]
Acute Toxicity
Specific quantitative data for the acute toxicity of this compound is limited. One safety data sheet indicates "no data available" for oral, dermal, and inhalation routes.[9] For a related compound, ethyl acrylate, the oral LD50 in rats is reported as 1020 mg/kg, and the dermal LD50 in rabbits is 1790 mg/kg.[10][11] While this information provides some context, it should not be directly extrapolated to phenethyl acrylate without further investigation.
Skin and Eye Irritation
As a known skin and eye irritant, direct contact should be avoided.[1][2][3] In the absence of specific test data for phenethyl acrylate, the potential for irritation necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety goggles.
Skin Sensitization
Phenethyl acrylate is classified as a skin sensitizer.[4] This means that repeated or prolonged contact may lead to an allergic reaction. Acrylates as a class are well-known for their potential to cause allergic contact dermatitis.[6][7][8] Therefore, minimizing skin contact is a critical safety measure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available to classify this compound with respect to its carcinogenic, mutagenic, or reproductive toxicity potential. For the related compound, ethyl acrylate, the International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[12] However, it is noted that tumors in rodents were observed in the forestomach after gavage administration and are considered to be secondary to chronic irritation.[13] Genotoxicity studies on various acrylates have shown mixed results, with some in vitro assays showing positive results for clastogenicity, while in vivo studies are generally negative.[14][15][16] There is no specific data on the reproductive toxicity of phenethyl acrylate.
Environmental Hazards
Information on the environmental hazards of this compound is also limited. One source indicates that a related compound, 2-phenoxyethyl acrylate, is toxic to aquatic life with long-lasting effects.[5] For ethyl acrylate, the 96-hour LC50 for the fish species Oryzias latipes (medaka) is 1,160 µg/L, and the 72-hour EC50 for the green alga Pseudokirchneriella subcapcapitata is 2,260 µg/L.[1] These values suggest that acrylates can be toxic to aquatic organisms. Therefore, release into the environment should be avoided.
Safe Handling and Storage
Adherence to proper handling and storage procedures is essential for minimizing the risks associated with this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight. Keep the container tightly closed.[3]
Experimental Protocols for Hazard Assessment
To address the data gaps and to provide a framework for the safety evaluation of this compound, this section details the standard experimental protocols for assessing skin irritation, eye irritation, and skin sensitization based on the Organization for Economic Co-operation and Development (OECD) guidelines.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.[10]
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[10] The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Dose Application: Approximately 0.5 mL of the liquid test substance is applied to a small area (about 6 cm²) of shaved, intact skin. The site is then covered with a gauze patch and a semi-occlusive dressing.[2][17]
-
Exposure Duration: The exposure period is typically 4 hours.[10][17]
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.[2][17]
-
Scoring: The severity of erythema and edema is scored according to a standardized grading system.
Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404)
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.[5]
Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as an untreated control.[18] The eyes are then examined for any lesions.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.
-
Dose Instillation: A single dose of 0.1 mL of the liquid test substance is gently instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.[12]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days if necessary. The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, redness, and swelling.[12][18]
-
Scoring: Ocular lesions are scored using a standardized system.
Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405)
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[19][20][21]
Principle: The assay is based on the principle that sensitizing chemicals induce the proliferation of lymphocytes in the lymph nodes draining the site of application.[19][20] This proliferation is measured and used to determine the sensitization potential.
Methodology:
-
Animal Selection: Mice are typically used for this assay.
-
Dose Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days. A vehicle control group is also included.
-
Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
-
Sample Processing and Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.
-
Calculation of Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group to calculate a Stimulation Index (SI). An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[21]
Experimental Workflow for Skin Sensitization (LLNA, OECD 429)
Caption: Workflow for OECD 429 Skin Sensitization Test (LLNA).
Conclusion
This compound is a valuable specialty monomer, but it is not without its hazards. It is a known skin, eye, and respiratory irritant, and a potential skin sensitizer. While there are significant data gaps regarding its chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, a precautionary approach to handling is warranted. By understanding its known hazards, implementing appropriate engineering controls and personal protective equipment, and following safe handling practices, the risks associated with its use can be effectively managed. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a more complete risk assessment of this chemical.
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Test No. 404: Acute Dermal Irritation/Corrosion. OECD. [Link]
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2-Phenoxyethyl acrylate - Safety Data Sheet. Scientific Polymer Products, Inc. [Link]
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This compound. PubChem. [Link]
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2-PHENYLETHYL ACRYLATE - Risk and Safety. ChemBK. [Link]
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Test No. 429: Skin Sensitisation. OECD. [Link]
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OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program (NTP). [Link]
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OECD Test Guideline 405. [Link]
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1988 OSHA PEL Project - Ethyl Acrylate. NIOSH - CDC. [Link]
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ETHYL ACRYLATE. ACGIH. [Link]
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Test No. 429: Skin Sensitisation. OECD. [Link]
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Non-genotoxicity of acrylic acid and n-butyl acrylate in a mammalian cell system (SHE cells). [Link]
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Ethyl acrylate Chemical Substances Control Law Reference No.: 2-988 PRTR Law Cabinet Order No. [Link]
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Unwanted Skin Reactions to Acrylates – an Update. Preprints.org. [Link]
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Unwanted Skin Reactions to Acrylates: An Update. MDPI. [Link]
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Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. PMC. [Link]
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Ethyl Acrylate (CASRN 140-88-5) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. [Link]
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1988 OSHA PEL Project - Ethyl Acrylate. NIOSH - CDC Archive. [Link]
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ETHYL ACRYLATE. Occupational Safety and Health Administration - OSHA. [Link]
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Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. PMC. [Link]
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Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. PubMed. [Link]
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Methodological & Application
Application Note: Synthesis of Functional Copolymers using Phenethyl Acrylate
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of functional copolymers incorporating phenethyl acrylate (PEA). PEA is a specialty monomer valued for its unique combination of an aromatic phenethyl group and a reactive acrylate moiety. This structure imparts desirable properties to copolymers, including enhanced thermal stability, hydrophobicity, adhesion, and tunable refractive indices.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices for various polymerization techniques. We present step-by-step, self-validating protocols for free radical, RAFT, and ATRP copolymerization, along with methods for monomer purification and subsequent polymer characterization.
Introduction: The Utility of Phenethyl Acrylate in Copolymer Design
Phenethyl acrylate (PEA) is a versatile monomer that serves as a powerful building block in polymer chemistry. Its molecular structure, featuring a bulky, hydrophobic phenethyl side group, allows for the precise tuning of polymer properties. The incorporation of PEA into a polymer backbone can significantly increase its glass transition temperature (Tg), improve thermal stability, and enhance chemical resistance and adhesion.[1][2] These characteristics make PEA-containing copolymers highly suitable for a range of advanced applications, including:
-
High-Performance Coatings and Adhesives: The aromatic functionality improves durability, gloss, and bonding strength in demanding environments.[1][2]
-
Biomedical Devices and Drug Delivery: Copolymers of PEA can be designed to be biocompatible and are used in applications like enteric coatings for controlled drug release and as components of tissue engineering scaffolds.[3][4][5]
-
Optical Materials: The phenethyl group contributes to a higher refractive index, making these copolymers useful for optical coatings and devices.[1]
This note will guide the user through the synthesis and analysis of these valuable materials, moving from fundamental principles to advanced, controlled polymerization workflows.
Monomer Properties and Pre-synthesis Purification
Successful polymerization begins with a high-purity monomer. Commercial PEA is typically supplied with inhibitors (like hydroquinone or PTZ) to prevent spontaneous polymerization during storage.[1] These must be removed immediately prior to use.
Table 1: Physicochemical Properties of Phenethyl Acrylate (PEA)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [6] |
| Molecular Weight | 176.22 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 1.04 g/cm³ (at 20°C) | [6] |
| Refractive Index | 1.509 - 1.510 | [1][6] |
| Glass Transition Temp. (Tg) | -3 °C (Homopolymer) | [1] |
| Boiling Point | 115-117 °C / 5 mmHg | N/A |
| Flash Point | 151 °C | [6] |
2.1. Safety and Handling
Phenethyl acrylate is an irritant and a potential skin sensitizer.[1][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8] Store the monomer refrigerated (0-10°C) under an inert atmosphere and away from light and heat to prevent premature polymerization.[6][8]
2.2. Protocol: Monomer Purification
Causality: The presence of inhibitors will quench the radical species necessary for polymerization, leading to long induction periods or complete failure of the reaction. This protocol uses an alumina column to effectively remove phenolic inhibitors.
Materials:
-
Phenethyl acrylate (as received)
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Glass column for chromatography
-
Round bottom flask
Procedure:
-
Column Preparation: Pack a glass chromatography column with a slurry of basic alumina in DCM. A column of ~2 cm diameter and ~20 cm length is sufficient for purifying 5-10 g of monomer.
-
Loading: Once the alumina has settled, add the neat phenethyl acrylate directly to the top of the column bed.
-
Elution: Elute the monomer through the alumina plug using DCM or diethyl ether as the eluent. The inhibitor will adsorb onto the stationary phase.
-
Collection: Collect the purified monomer in a clean, dry round-bottom flask.
-
Solvent Removal: Remove the elution solvent using a rotary evaporator. Crucial Note: Do not heat the water bath above 40°C to avoid thermal polymerization.
-
Storage & Use: The purified, inhibitor-free monomer should be used immediately for the best results. If short-term storage is necessary, keep it at 4°C under an inert atmosphere (e.g., nitrogen or argon).
Copolymer Synthesis Methodologies
The choice of polymerization technique dictates the level of control over the final copolymer architecture, molecular weight, and dispersity (Đ or PDI). Conventional free-radical polymerization is robust and straightforward, while controlled radical polymerization techniques like RAFT and ATRP offer precision synthesis of well-defined macromolecules.[9][10]
Protocol 1: Free Radical Copolymerization of PEA and Methyl Methacrylate (MMA)
This method produces a statistical (random) copolymer. The final composition is governed by the initial monomer feed ratio and their respective reactivity ratios. It is an excellent entry-point for synthesizing PEA-containing materials.
Causality: Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its predictable, first-order decomposition kinetics at 60-70°C, a temperature range suitable for most acrylate and methacrylate polymerizations. Toluene is a good solvent for both the monomers and the resulting copolymer.
Materials:
-
Purified phenethyl acrylate (PEA)
-
Purified methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon line
Procedure:
-
Reagent Calculation: For a target copolymer with 50 mol% PEA (e.g., targeting a total of 5g polymer):
-
PEA: 2.5 g / 176.22 g/mol = 14.2 mmol
-
MMA: 2.5 g / 100.12 g/mol = 25.0 mmol
-
AIBN: Target a monomer-to-initiator ratio of [M]/[I] = 200:1. Total moles of monomer = 39.2 mmol. Moles of AIBN = 39.2 mmol / 200 = 0.196 mmol (or 32.2 mg).
-
-
Reaction Setup: Add PEA, MMA, AIBN, and toluene (to achieve a 50% w/v monomer concentration, so ~10 mL) to the Schlenk flask.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[11] Backfill the flask with nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir vigorously. Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous.
-
Quenching & Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing the solution to air. Slowly pour the viscous polymer solution into a large beaker of cold, stirring methanol (~200 mL). The copolymer will precipitate as a white solid.
-
Purification: Decant the methanol. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate into cold methanol. Repeat this step twice more to remove any unreacted monomer.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization enables the synthesis of copolymers with predetermined molecular weights and low dispersity (Đ < 1.3).[10][12] This is achieved by using a chain transfer agent (CTA) that mediates the polymerization through a reversible chain transfer mechanism.
Causality: A trithiocarbonate CTA, such as S,S-Dibenzyltrithiocarbonate, is effective for controlling acrylate polymerization. The ratio of monomer to CTA ([M]/[CTA]) primarily determines the degree of polymerization (and thus molecular weight), while the CTA to initiator ratio ([CTA]/[I]) influences the reaction rate and "livingness".
Materials:
-
Purified PEA
-
Purified comonomer (e.g., Butyl Acrylate, BA)
-
S,S-Dibenzyltrithiocarbonate (DBTTC) or other suitable trithiocarbonate CTA
-
AIBN
-
Anhydrous 1,4-dioxane
-
Methanol/Hexanes for precipitation
Procedure:
-
Target Calculation: To synthesize a P(PEA-co-BA) copolymer with a target degree of polymerization (DP) of 100 and 50 mol% PEA:
-
Target Mn ≈ (50 x 176.22) + (50 x 128.17) = 15,220 g/mol
-
Moles of CTA (DBTTC, MW=290.47): For 2g of polymer, moles CTA = 2 g / 15,220 g/mol = 0.131 mmol.
-
Moles PEA: 0.131 mmol * 50 = 6.55 mmol (1.15 g)
-
Moles BA: 0.131 mmol * 50 = 6.55 mmol (0.84 g)
-
Moles AIBN: Use a [CTA]/[I] ratio of 5:1. Moles AIBN = 0.131 mmol / 5 = 0.0262 mmol (4.3 mg).
-
-
Reaction Setup: In a Schlenk flask, dissolve the CTA, AIBN, PEA, and BA in 1,4-dioxane (~4 mL for 50% w/v).
-
Degassing: Perform three freeze-pump-thaw cycles and backfill with an inert gas.
-
Polymerization: Place the flask in a 70°C oil bath and stir for 16 hours.
-
Termination & Purification: Terminate the reaction by cooling and exposing to air. Precipitate the polymer into a cold hexane/methanol mixture. Purify by redissolving and re-precipitating as described in Protocol 1.
-
Drying: Dry the final product under vacuum.
Protocol 3: Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the polymer chain ends.[3][9] This allows for the synthesis of highly uniform polymers and complex architectures like block copolymers.[9][13]
Causality: Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for ATRP. The copper(I) bromide/PMDETA complex acts as the catalyst, abstracting the bromine atom from the initiator (and later the dormant polymer chain end) to generate the active radical species.[9] The equilibrium between the active (radical) and dormant (halogen-capped) species is heavily skewed towards the dormant side, minimizing termination reactions and ensuring controlled growth.[3][13]
Materials:
-
Purified PEA
-
Purified comonomer (e.g., Methyl Acrylate, MA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Inhibitor removal columns for PMDETA
-
Tetrahydrofuran (THF)
-
Neutral alumina
Procedure:
-
Ligand Purification: Pass the PMDETA ligand through a short column of basic alumina to remove any oxidized impurities.
-
Target Calculation: To synthesize P(PEA-co-MA) with DP=150 and 50 mol% PEA:
-
Target Mn ≈ (75 x 176.22) + (75 x 86.09) = 19,673 g/mol
-
Moles of Initiator (EBiB, MW=195.04, d=1.33): For 3g polymer, moles EBiB = 3 g / 19,673 g/mol = 0.152 mmol (21 µL).
-
Moles PEA: 0.152 mmol * 75 = 11.4 mmol (2.01 g)
-
Moles MA: 0.152 mmol * 75 = 11.4 mmol (0.98 g)
-
Catalyst System: Use a ratio of [M]/[I]/[CuBr]/[PMDETA] = 150:1:1:1.
-
Moles CuBr = 0.152 mmol (21.8 mg)
-
Moles PMDETA = 0.152 mmol (26.4 mg or 32 µL)
-
-
-
Reaction Setup: Add CuBr and a stir bar to a Schlenk flask. Seal, evacuate, and backfill with argon three times. Add the anisole (~6 mL), PEA, MA, and purified PMDETA via syringe. Stir to form the copper complex (a colored solution). Finally, add the EBiB initiator to start the polymerization.
-
Polymerization: Immerse the flask in a 60°C oil bath. Monitor the reaction by taking samples periodically for ¹H NMR (to check conversion) and GPC analysis.
-
Termination & Purification: After reaching high conversion (>90%), quench the reaction by opening the flask to air and diluting with THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. The solution should change from colored to colorless.
-
Isolation: Precipitate the filtered solution into cold methanol/water (50:50). Purify by redissolving and re-precipitating.
-
Drying: Dry the polymer under vacuum.
Visualization of Polymerization Workflows
Caption: General workflow for copolymer synthesis.
Characterization of PEA Copolymers
Proper characterization is essential to confirm the success of the synthesis and to understand the properties of the resulting material.
5.1. Compositional Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the most direct method to determine the final copolymer composition.[14]
-
Principle: By integrating the signal areas of protons unique to each monomer unit in the copolymer, their molar ratio can be calculated. For a P(PEA-co-MMA) copolymer, the aromatic protons of PEA (δ ≈ 7.2-7.4 ppm) and the methoxy protons of MMA (δ ≈ 3.6 ppm) are typically well-resolved and used for quantification.
-
Procedure: Dissolve a small sample (10-15 mg) of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire the ¹H NMR spectrum.
-
Calculation:
-
Let A_aro be the integrated area of the aromatic PEA peaks (5 protons).
-
Let A_methoxy be the integrated area of the methoxy MMA peak (3 protons).
-
Mole fraction of PEA in copolymer (F_PEA) = (A_aro / 5) / [(A_aro / 5) + (A_methoxy / 3)]
-
5.2. Molecular Weight and Dispersity by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the dispersity (Đ = Mw/Mn).[14]
-
Principle: The polymer solution is passed through a column packed with porous gel. Larger chains elute faster than smaller chains. The elution time is compared to a calibration curve generated from polymer standards (e.g., polystyrene or PMMA) to determine the molecular weight distribution.[15]
-
Expected Results:
-
Free Radical: Broad distribution, typically Đ > 1.5.
-
RAFT/ATRP: Narrow, symmetric distribution, typically Đ < 1.3. The experimental number-average molecular weight (Mn) should show a linear increase with monomer conversion and agree well with the theoretical Mn calculated from the [M]/[I] or [M]/[CTA] ratio.[15]
-
Table 2: Typical Characterization Results for PEA Copolymers
| Polymerization Method | Target Mn ( g/mol ) | Experimental Mn (GPC) | Dispersity (Đ) | Mol% PEA (NMR) |
| Free Radical (PEA/MMA) | N/A (High) | 45,000 | 2.1 | 48% |
| RAFT (PEA/BA) | 15,200 | 14,500 | 1.18 | 51% |
| ATRP (PEA/MA) | 19,700 | 18,900 | 1.12 | 49% |
5.3. Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which provides insight into the material's amorphous properties and the effect of copolymer composition.[14]
-
Principle: As the polymer is heated through its Tg, it transitions from a rigid, glassy state to a more flexible, rubbery state. This is detected as a step-change in the heat capacity, which appears as a shift in the DSC thermogram baseline. The Tg of a statistical copolymer can often be estimated using the Fox equation, which relates the copolymer Tg to the weight fractions and Tg's of the respective homopolymers.
Conclusion
Phenethyl acrylate is a highly effective monomer for designing functional copolymers with tailored thermal, mechanical, and optical properties. By selecting the appropriate polymerization technique—from the robust simplicity of free-radical methods to the precision of RAFT and ATRP—researchers can create a vast array of materials. The protocols and characterization methods detailed in this application note provide a solid foundation for scientists to reliably synthesize and validate PEA-containing copolymers for applications in drug delivery, advanced coatings, and beyond.
References
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Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. (2015). ResearchGate. [Link]
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Davis, K. A., & Matyjaszewski, K. (2002). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules. [Link]
- Preparation method of 2-phenylethyl acrylate.
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RAFT Polymerization: Adding to the Picture. (2005). ResearchGate. [Link]
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Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science. [Link]
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Ajekwene, K. K. (2020). Properties and Applications of Acrylates. ResearchGate. [Link]
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High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. Specialty Chemicals. [Link]
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Canning, S. L., Cunningham, V. J., Ratcliffe, L. P. D., & Armes, S. P. (2017). Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. Polymer Chemistry. [Link]
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Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis. ACS Publications. [Link]
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Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]
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Progress in ATRP-derived materials for biomedical applications. OuluREPO. [Link]
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Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC - NIH. [Link]
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Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP. ACS Publications. [Link]
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Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Iraqi Journal of Science. [Link]
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
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Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. eXPRESS Polymer Letters. [Link]
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Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. PMC - NIH. [Link]
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Poly(ethyl acrylate). Grokipedia. [Link]
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Reactive acrylic copolymers for use in low extractable coatings. Arkema Sartomer. [Link]
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Table 1 . 1 H NMR and GPC characterization of the block copolymer. ResearchGate. [Link]
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ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
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Non-isothermal Kinetics of Free Radical Polymerization of 2-Phenylethyl (Meth)acrylate. ResearchGate. [Link]
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RAFT Polymerization—A User Guide. ResearchGate. [Link]
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Monomer reactivity ratios for acrylonitrile-methyl acrylate free-radical copolymerization. ResearchGate. [Link]
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ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. ResearchGate. [Link]
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GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Spectroscopy Online. [Link]
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2-Phenylethyl methacrylate. PubChem - NIH. [Link]
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Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. [Link]
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RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. [Link]
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Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. MDPI. [Link]
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Application Notes and Protocols: Leveraging Phenethyl Acrylate in High-Performance Coatings and Adhesives
Introduction: The Strategic Role of Phenethyl Acrylate in Polymer Formulation
Phenethyl acrylate (PEA) is a specialty aromatic acrylate monomer that serves as a powerful building block for formulators of high-performance coatings and adhesives. Its unique molecular structure, featuring a phenethyl group, provides a distinct combination of properties not readily achieved with common alkyl acrylates. The incorporation of PEA into a polymer backbone can significantly enhance adhesion, flexibility, chemical resistance, thermal stability, and gloss.[1][2] This guide provides an in-depth exploration of the applications of phenethyl acrylate in coatings and adhesives, complete with detailed application notes, experimental protocols, and the scientific rationale behind its performance benefits.
Table 1: Key Properties of Phenethyl Acrylate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Refractive Index | ~1.509 - 1.51 | [1] |
| Glass Transition Temperature (Tg) | -3°C | [1] |
| Boiling Point | 104-105°C @ 5mm Hg | [3] |
| Density | ~1.037 g/cm³ |[3] |
The Science Behind the Performance: Unpacking the Phenethyl Group's Contribution
The performance advantages of phenethyl acrylate stem directly from its chemical structure. The presence of the aromatic phenethyl group imparts several key characteristics to the resulting polymer:
-
Enhanced Adhesion through Pi-Pi Stacking: The aromatic ring of the phenethyl group can engage in pi-pi stacking interactions with substrates that also possess aromatic or electron-rich functionalities.[4] This non-covalent bonding mechanism provides an additional layer of adhesion beyond typical van der Waals forces, leading to improved bond strength, particularly on challenging surfaces.
-
Increased Refractive Index: The phenyl group contributes to a higher refractive index in the polymer matrix.[5][6] This is a highly desirable property in optical coatings and certain clear adhesives where light transmission and clarity are critical.[1][6]
-
Improved Thermal and Mechanical Properties: The rigid structure of the aromatic ring enhances the thermal stability of the polymer backbone.[1][2] It also contributes to improved impact resistance and overall durability of the coating or adhesive.[1]
-
Controlled Flexibility: While the aromatic group adds rigidity, the ethyl spacer provides a degree of rotational freedom, resulting in a polymer that is both tough and flexible. This balance is crucial for applications requiring durability without brittleness.
Application Focus 1: Pressure-Sensitive Adhesives (PSAs)
In the realm of pressure-sensitive adhesives, the goal is to achieve a delicate balance of tack (initial grab), peel adhesion (bond strength), and shear strength (cohesive strength). Phenethyl acrylate is a valuable comonomer in acrylic PSA formulations for its ability to enhance adhesion and cohesive properties.
Formulation Philosophy
A typical acrylic PSA is a copolymer composed of a "soft" monomer with a low glass transition temperature (Tg) to provide tack and flexibility, a "hard" monomer with a high Tg to impart cohesive strength, and a functional monomer to promote crosslinking and adhesion to polar substrates.[7] Phenethyl acrylate, with its relatively low Tg of -3°C, can be incorporated to enhance adhesion without significantly compromising the flexibility of the adhesive.[1]
Table 2: Example Formulations for a General-Purpose Acrylic PSA
| Component | Formulation A (Control) (wt%) | Formulation B (with PEA) (wt%) | Purpose |
|---|---|---|---|
| 2-Ethylhexyl Acrylate (2-EHA) | 75 | 65 | Soft monomer (low Tg) for tack and flexibility |
| Methyl Acrylate (MA) | 20 | 20 | Hard monomer (higher Tg) for cohesive strength |
| Phenethyl Acrylate (PEA) | 0 | 10 | Adhesion promoter and flexibility enhancer |
| Acrylic Acid (AA) | 5 | 5 | Functional monomer for crosslinking and adhesion |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 0.2 | 0.2 | Free-radical initiator |
| Ethyl Acetate | As needed for 50% solids | As needed for 50% solids | Solvent |
Synthesis Protocol: Free-Radical Solution Polymerization
This protocol describes a standard laboratory-scale synthesis of an acrylic PSA.
Diagram 1: Workflow for PSA Synthesis
Caption: Workflow for the synthesis of an acrylic pressure-sensitive adhesive.
Step-by-Step Procedure:
-
Monomer Preparation: In a beaker, weigh and thoroughly mix the specified amounts of 2-ethylhexyl acrylate, methyl acrylate, phenethyl acrylate (for Formulation B), and acrylic acid.
-
Initiator Solution: In a separate container, dissolve the AIBN initiator in a portion of the ethyl acetate.
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and addition funnels for the monomer mixture and initiator solution. Charge the reactor with the remaining ethyl acetate and begin purging with nitrogen while heating to reflux (approximately 77°C).[8]
-
Polymerization: Once the solvent is refluxing, begin the simultaneous and gradual addition of the monomer mixture and the initiator solution over a period of 2-3 hours. Maintain a steady reflux and constant stirring throughout the addition.
-
Reaction Completion: After the additions are complete, continue to stir the mixture at reflux for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the resulting polymer solution to room temperature. Determine the solids content and viscosity of the final adhesive.
Performance Evaluation of PSAs
To quantify the impact of phenethyl acrylate, the synthesized adhesives are coated onto a polyester film and tested according to ASTM standards.
Table 3: Expected Performance Data for PSA Formulations
| Test (ASTM Standard) | Formulation A (Control) | Formulation B (with PEA) |
|---|---|---|
| 180° Peel Adhesion (ASTM D3330) | 3.5 N/25 mm | 4.5 N/25 mm |
| Loop Tack (ASTM D6195) | 4.0 N/25 mm | 5.2 N/25 mm |
| Shear Adhesion (ASTM D3654) | > 24 hours | > 24 hours |
Note: The above data are representative and may vary based on specific synthesis and testing conditions. The expected trend is an increase in peel adhesion and tack with the inclusion of PEA, while maintaining good shear strength.
Application Focus 2: UV-Curable Coatings
UV-curable coatings offer rapid curing, high throughput, and low volatile organic compound (VOC) emissions. Phenethyl acrylate is a valuable reactive diluent in these systems, contributing to improved durability, gloss, and chemical resistance.[1]
Formulation Philosophy
UV-curable coatings are typically composed of an oligomer (which provides the primary film properties), a monomer (or reactive diluent) to reduce viscosity and crosslink into the polymer network, a photoinitiator to initiate polymerization upon exposure to UV light, and additives to modify properties like flow and leveling.[9] Phenethyl acrylate's low viscosity and high reactivity make it an excellent choice as a reactive diluent.
Table 4: Example Formulations for a UV-Curable Clear Coat
| Component | Formulation C (Control) (wt%) | Formulation D (with PEA) (wt%) | Purpose |
|---|---|---|---|
| Urethane Acrylate Oligomer | 50 | 50 | Provides flexibility and toughness |
| Isobornyl Acrylate (IBOA) | 45 | 30 | Monomer for hardness and low viscosity |
| Phenethyl Acrylate (PEA) | 0 | 15 | Reactive diluent for improved durability and gloss |
| 1-Hydroxycyclohexyl Phenyl Ketone | 5 | 5 | Photoinitiator |
| Flow and Leveling Additive | 0.5 | 0.5 | Improves surface finish |
Curing Protocol: UV Radiation Curing
This protocol outlines the steps for preparing and curing a UV-curable coating.
Diagram 2: Workflow for UV Curing of Coatings
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Comprehensive ¹H and ¹³C NMR Analysis of 2-Propenoic Acid, 2-Phenylethyl Ester
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 2-Propenoic acid, 2-phenylethyl ester (commonly known as 2-phenylethyl acrylate or PEA). As a key monomer in the synthesis of polymers for coatings, adhesives, and other high-performance materials, rigorous characterization of PEA is critical.[2] We present optimized protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and signal integration. This guide is designed to serve as a practical resource for researchers in materials science, organic synthesis, and pharmaceutical development.
Introduction: The Analytical Imperative
2-Phenylethyl acrylate (PEA) is an aromatic acrylate monomer that combines the reactivity of the acrylate group with the hydrophobicity and rigidity of the phenyl group. The precise molecular structure, including the integrity of the vinyl system and the ester linkage, dictates its polymerization behavior and the final properties of the resulting materials. Therefore, confirming the identity and purity of PEA is a foundational step in any research or development workflow.
NMR spectroscopy offers an unparalleled, non-destructive view into the molecular framework. ¹H NMR provides detailed information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon backbone of the molecule. Together, they create a molecular fingerprint that is both qualitative and quantitative.
Molecular Structure and Atom Numbering
To facilitate a clear and logical analysis of the NMR spectra, a standardized atom numbering system is employed for 2-phenylethyl acrylate as illustrated below. This structure highlights the distinct chemical environments of each proton and carbon atom, which is fundamental to assigning the corresponding NMR signals.
Caption: Structure of 2-Phenylethyl Acrylate with Atom Numbering.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument setup. The following protocols are field-proven to yield high-resolution, reproducible spectra.
Protocol for NMR Sample Preparation
The objective is to prepare a homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities.
Materials:
-
2-Phenylethyl acrylate (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)[3]
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram)
Step-by-Step Procedure:
-
Weighing: Accurately weigh the desired amount of 2-phenylethyl acrylate into a clean, dry vial. Preparing the sample in a secondary vial is advisable as it facilitates complete dissolution and allows for filtration if necessary.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ with TMS) to the vial.[3] Chloroform-d is an excellent choice for this non-polar ester, and its residual proton signal at 7.26 ppm provides a convenient secondary chemical shift reference.[4]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solids persist, gentle warming or sonication can be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube. If any particulate matter is visible, place a small, tightly packed plug of glass wool into the pipette to act as a filter.[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.[3]
Caption: A standardized workflow for preparing high-quality NMR samples.
Protocol for NMR Data Acquisition
This protocol outlines the general steps for acquiring standard 1D proton and carbon spectra on a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Probe: Standard 5 mm broadband probe
-
Temperature: Ambient probe temperature (e.g., 298 K)[6]
Step-by-Step Procedure:
-
Sample Insertion: Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample into the magnet.
-
Locking: The instrument's lock system uses the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field against drift. Initiate the automatic lock routine.
-
Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) and matched to the impedance of the instrument's electronics. This maximizes signal transmission and sensitivity.
-
Shimming: The magnetic field must be made as homogeneous as possible across the sample volume. This process, called shimming, is crucial for obtaining sharp spectral lines and high resolution.[3] Modern instruments have automated shimming routines that are highly effective.
-
Acquisition:
-
For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 8-16 scans, 1-2 second relaxation delay). The entire process typically takes a few minutes.[3]
-
For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 scans), which can take from 20 minutes to over an hour.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final frequency-domain spectrum. Reference the spectrum by setting the TMS signal to 0.00 ppm.
Spectral Data and Interpretation
The true power of NMR lies in the detailed interpretation of the resulting spectra. The following sections break down the ¹H and ¹³C NMR data for 2-phenylethyl acrylate.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information through three key features: chemical shift (δ), integration, and multiplicity (splitting pattern).
Table 1: Predicted ¹H NMR Data for 2-Phenylethyl Acrylate in CDCl₃
| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hc | 1H | ~6.40 | dd | Jca ≈ 17.4, Jcb ≈ 1.5 | Vinyl proton trans to Hc |
| Ha | 1H | ~6.12 | dd | Jac ≈ 17.4, Jab ≈ 10.5 | Vinyl proton cis to Hb |
| Hb | 1H | ~5.81 | dd | Jba ≈ 10.5, Jbc ≈ 1.5 | Vinyl proton geminal to Hc |
| H(Ar) | 5H | 7.20-7.35 | m | - | Aromatic Protons |
| He | 2H | ~4.45 | t | Jed ≈ 7.0 | -O-CH₂ -CH₂-Ph |
| Hd | 2H | ~2.98 | t | Jde ≈ 7.0 | -O-CH₂-CH₂ -Ph |
Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.
Causality Behind the Assignments:
-
Aromatic Protons (HAr, δ 7.20-7.35): The five protons on the phenyl ring are in the most deshielded region. This is due to the anisotropic effect of the aromatic ring current, which creates a local magnetic field that adds to the external field for the protons on the periphery of the ring. They typically appear as a complex multiplet (m) due to overlapping signals.
-
Vinyl Protons (Ha, Hb, Hc, δ 5.8-6.5): These three protons are attached to sp²-hybridized carbons and are deshielded by the electron-withdrawing effect of the adjacent carbonyl group. Their distinct chemical shifts are a result of their geometric relationship.[7]
-
Hc (δ ~6.40): This proton is cis to the electron-withdrawing carbonyl group, making it the most deshielded of the three.
-
The complex splitting pattern, a doublet of doublets (dd) for each, arises because each vinyl proton is coupled to the other two with different coupling constants.[8] The large coupling (J ≈ 17.4 Hz) is characteristic of a trans relationship (Ha-Hc), the medium coupling (J ≈ 10.5 Hz) indicates a cis relationship (Ha-Hb), and the small coupling (J ≈ 1.5 Hz) signifies a geminal relationship (Hb-Hc).[8] This pattern is a definitive confirmation of the acrylate moiety.
-
-
Methylene Protons (He, δ ~4.45): These two protons are on the carbon directly attached to the ester oxygen (-O-CH₂ -). The electronegative oxygen atom strongly deshields them, shifting them downfield. They appear as a triplet (t) because they are coupled to the two adjacent protons of the Hd methylene group (n+1 rule, 2+1=3).
-
Methylene Protons (Hd, δ ~2.98): These protons are on the benzylic carbon (-CH₂ -Ph). They are deshielded by the adjacent phenyl group but less so than the He protons. They also appear as a triplet (t) due to coupling with the He protons.
Caption: Visualization of proton spin-spin couplings in 2-phenylethyl acrylate.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows a single sharp peak for each unique carbon environment. The chemical shift is highly indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data for 2-Phenylethyl Acrylate in CDCl₃
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C3 | ~166.2 | C=O | Carbonyl carbon, highly deshielded. |
| C8 | ~138.0 | C (Aromatic) | Quaternary aromatic carbon attached to the ethyl group. |
| C2 | ~130.5 | =C H- | sp² vinylic carbon, deshielded by carbonyl. |
| C9-C13 | 126.5-129.0 | =CH- (Aromatic) | sp² aromatic carbons. |
| C1 | ~128.5 | =C H₂ | sp² vinylic carbon. |
| C6 | ~65.0 | -O-C H₂- | sp³ carbon attached to electronegative oxygen. |
| C7 | ~35.5 | -C H₂-Ph | sp³ benzylic carbon. |
Causality Behind the Assignments:
-
Carbonyl Carbon (C3, δ ~166.2): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen and resonance.
-
Aromatic & Vinylic Carbons (C1, C2, C8-C13, δ 126-138): All sp²-hybridized carbons appear in this characteristic downfield region. The quaternary aromatic carbon (C8) is often distinguishable, while the protonated aromatic and vinylic carbons resonate in a narrower range.[9]
-
Aliphatic Carbons (C6, C7, δ 35-65): The sp³-hybridized carbons of the ethyl chain appear in the most upfield region. C6 is significantly deshielded to ~65.0 ppm by the directly attached, highly electronegative oxygen atom. C7, the benzylic carbon, appears further upfield at ~35.5 ppm.
Trustworthiness: A Self-Validating System
The combined analysis of ¹H and ¹³C NMR spectra provides a robust, self-validating system for structural confirmation.
-
Signal Count: The number of signals in the ¹³C spectrum (7 unique signals predicted) and the number of distinct proton environments in the ¹H spectrum (6 unique signals) perfectly match the molecular symmetry.
-
Integration Consistency: The integral ratios in the ¹H spectrum (1:1:1:5:2:2) are in complete agreement with the number of protons in each environment.
-
Cross-Corroboration: The chemical shifts provide complementary information. For example, the downfield shift of the He protons (~4.45 ppm) is consistent with the downfield shift of the carbon they are attached to, C6 (~65.0 ppm), both confirming the proximity to the ester oxygen.
For more complex structures where 1D spectra may have overlapping signals, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be employed to definitively assign every signal, further enhancing the trustworthiness of the analysis.[1]
Conclusion
This application note has detailed a comprehensive methodology for the ¹H and ¹³C NMR analysis of this compound. By following the prescribed protocols for sample preparation and data acquisition, high-quality, reproducible spectra can be obtained. The detailed interpretation, including the causal explanations for chemical shifts and coupling patterns, provides an authoritative framework for the structural verification and purity assessment of this important monomer. This approach underscores the power of NMR spectroscopy as a cornerstone analytical technique in modern chemical and materials science research.
References
-
Brar, A. S., & Kaur, N. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 389-415. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 5.8: Complex Coupling in Proton Spectra. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative 13C NMR spectra of poly(n-butyl acrylate) synthesized by... Retrieved from [Link]
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Application Notes and Protocols: The Role and Utilization of 2-Propenoic Acid, 2-Phenylethyl Ester in UV-Curable Resins
Introduction: Unlocking High-Performance Formulations
In the dynamic field of radiation-curable materials, formulators continuously seek monomers that offer a unique combination of processing ease and superior end-use properties. 2-Propenoic acid, 2-phenylethyl ester, commonly known as phenylethyl acrylate (PEA), has emerged as a critical specialty monomer in the development of advanced UV-curable resins.[1][2] Its distinct chemical structure, featuring an aromatic phenethyl group and a reactive acrylate moiety, provides a versatile tool for scientists and researchers to tailor the performance of coatings, adhesives, inks, and 3D printing resins.[1][2][3]
This guide provides an in-depth exploration of the role of PEA in UV-curable systems. We will delve into its core functionalities, impact on resin properties, and provide detailed protocols for its incorporation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of PEA to overcome formulation challenges and achieve enhanced material performance.
Core Functionality of Phenylethyl Acrylate (PEA) in UV-Curable Systems
PEA's primary role in a UV-curable formulation is that of a reactive diluent .[4][5] UV-curable formulations are often based on high molecular weight oligomers (e.g., urethane acrylates, epoxy acrylates) which are too viscous for practical application.[6] Reactive diluents are low-viscosity monomers that are added to reduce the overall viscosity of the formulation to a workable range for various application techniques such as spraying, jetting, or coating.[5][6]
Unlike traditional solvents that evaporate and contribute to volatile organic compound (VOC) emissions, reactive diluents possess a functional group (in this case, the acrylate group) that allows them to co-polymerize with the oligomers and other monomers during the UV curing process.[4][5] This integration into the final polymer network ensures that the desired properties are not compromised and contributes to a more environmentally friendly, 100% solids system.[4][5]
The chemical structure of PEA is central to its performance benefits:
Figure 1: Chemical structure of this compound (PEA).
Impact on UV-Curable Resin Properties
The incorporation of PEA into a UV-curable formulation can significantly influence a range of properties, from the liquid resin to the cured polymer.
Viscosity Reduction
As a monofunctional acrylate monomer, PEA is highly effective at reducing the viscosity of high molecular weight oligomers.[7] This allows for easier handling, improved wetting of substrates, and the ability to formulate for various application methods.
Table 1: Typical Viscosity Reduction with PEA
| Formulation Base | Oligomer Viscosity (cP at 25°C) | % PEA Added | Resulting Formulation Viscosity (cP at 25°C) |
| Bisphenol A Epoxy Diacrylate | >1,000,000 | 20% | ~5,000 |
| Aliphatic Urethane Acrylate | ~50,000 | 30% | ~2,500 |
| Polyester Acrylate | ~10,000 | 25% | ~1,000 |
Note: These are representative values and will vary depending on the specific oligomer and other components in the formulation.
Enhanced Adhesion
The phenethyl group in PEA contributes to improved adhesion on a variety of substrates, including plastics and metals.[1][3] This is attributed to the polarity and potential for pi-pi stacking interactions of the aromatic ring with the substrate surface. This makes PEA a valuable component in the formulation of high-performance adhesives and coatings.[1][3]
Flexibility and Impact Resistance
While many reactive diluents can increase the brittleness of the final polymer, the ethyl linkage in PEA provides a degree of rotational freedom, which can enhance the flexibility and impact resistance of the cured resin.[1][8] This is particularly beneficial in applications where the final product will be subjected to mechanical stress.
Thermal Stability
The presence of the aromatic ring in PEA enhances the thermal stability of the resulting polymer network.[1][3] This makes it a suitable choice for applications that require performance at elevated temperatures.
Cure Speed and Reactivity
As an acrylate monomer, PEA readily participates in free-radical polymerization upon exposure to UV light in the presence of a suitable photoinitiator.[9][10] While its reactivity is generally considered moderate, it provides a good balance between fast curing and a workable pot life.
Experimental Protocols
Protocol 1: Evaluation of Viscosity Reduction
Objective: To quantify the effect of PEA concentration on the viscosity of a standard UV-curable oligomer.
Materials:
-
Bisphenol A Epoxy Diacrylate (or other high-viscosity oligomer)
-
This compound (PEA)
-
Rotational viscometer (e.g., Brookfield type)
-
Temperature-controlled water bath
-
Glass beakers and stirring rods
Procedure:
-
Equilibrate the oligomer, PEA, and viscometer to a constant temperature (e.g., 25°C) using the water bath.
-
Prepare a series of formulations by weight, as outlined in Table 1 (e.g., 0%, 10%, 20%, 30%, 40% PEA in the oligomer).
-
Thoroughly mix each formulation until a homogenous solution is achieved.
-
Measure the viscosity of each formulation using the rotational viscometer according to the instrument's operating instructions.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Plot viscosity as a function of PEA concentration to visualize the diluting effect.
Protocol 2: Assessment of Cured Film Properties
Objective: To prepare and evaluate the mechanical and physical properties of UV-cured films containing varying levels of PEA.
Materials:
-
UV-curable formulations from Protocol 1.
-
Photoinitiator (e.g., a blend of a Type I initiator like a phosphine oxide for through-cure and a Type II for surface cure).[11][12][13]
-
Glass or metal panels for coating application.
-
Film applicator (e.g., wire-wound bar) to control film thickness.
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength).
-
Pencil hardness tester (ASTM D3363).
-
Cross-hatch adhesion tester (ASTM D3359).
-
Mandrel bend tester (ASTM D522) for flexibility.
Procedure:
-
To each formulation from Protocol 1, add a fixed concentration of photoinitiator (e.g., 2-4% by weight) and mix thoroughly in a light-protected container.
-
Apply a uniform film of each formulation onto the test panels using a film applicator to a specified thickness (e.g., 50 µm).
-
Cure the films by passing them under the UV lamp at a controlled belt speed and intensity. The total UV dose (J/cm²) should be sufficient for a tack-free cure.
-
Allow the cured films to condition at room temperature for 24 hours before testing.
-
Pencil Hardness: Determine the hardness of the cured film by pushing pencils of increasing hardness across the surface until a scratch is observed.
-
Adhesion: Use the cross-hatch tester to scribe a lattice pattern into the coating, apply and remove the specified pressure-sensitive tape, and assess the percentage of coating removed.
-
Flexibility: Bend the coated panels over mandrels of decreasing diameter and observe for cracking or delamination of the coating.
UV Curing Mechanism: The Role of PEA in Polymer Network Formation
The UV curing of acrylate-based resins is a rapid, free-radical polymerization process.[9][10] This process can be broken down into three main stages: initiation, propagation, and termination.
Figure 2: The fundamental stages of the UV curing process for acrylate resins.
PEA, as a monofunctional monomer, will primarily be incorporated into the growing polymer chains during the propagation stage. While it does not introduce additional cross-links itself, it becomes an integral part of the cross-linked network formed by multifunctional oligomers and monomers in the formulation.
Conclusion and Future Outlook
This compound is a highly versatile and valuable component in the formulation of UV-curable resins. Its ability to effectively reduce viscosity while simultaneously enhancing critical performance properties such as adhesion, flexibility, and thermal stability makes it an attractive choice for a wide array of applications, from industrial coatings and adhesives to advanced 3D printing materials.[1][3] By understanding the fundamental principles of its function and employing systematic evaluation protocols, researchers and formulators can unlock the full potential of PEA to create next-generation, high-performance materials. Future research may focus on the development of bio-based alternatives to PEA and its use in novel dual-cure systems to further expand the capabilities of UV-curable technology.
References
- High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. (n.d.).
- 2-Phenylethyl acrylate, min. 92% | Polysciences, Inc. (n.d.).
-
UV curing - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
UV cure acrylate monomers: synthesis, analysis and storage - Emerald Publishing. (n.d.). Retrieved from [Link]
-
Reactive Diluents to Overcome Challenges in UV-Curable Inkjet Inks and Coatings Applications. (2020, August 21). PCI Magazine. Retrieved from [Link]
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Reactive Diluents: Enhancing Performance and Efficiency in Resin Systems - NATURA EDU. (n.d.). Retrieved from [Link]
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Reactive diluent - Wikipedia. (n.d.). Retrieved from [Link]
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UV curing acrylic vs UV curing epoxy - GA Lindberg. (2025, April 16). Retrieved from [Link]
-
UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog. (2016, February 1). Retrieved from [Link]
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The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - NIH. (2021, August 13). Retrieved from [Link]
-
Types of photoinitiators and their applications - Jinan Future chemical Co.,Ltd. (2024, October 29). Retrieved from [Link]
-
The Role of 2-Phenylethyl Acrylate in UV-Curable Resins and Advanced Polymer Formulations - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Retrieved from [Link]
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UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog. (2016, January 25). Retrieved from [Link]
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preparation of polymers using phenethyl acrylate monomer
An Application and Protocol Guide for the Synthesis of Polymers from Phenethyl Acrylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preparation of polymers using phenethyl acrylate (PEA) as a monomer. It delves into various polymerization techniques, offering detailed protocols and the scientific rationale behind experimental choices. The document is structured to serve as a practical resource for synthesizing and characterizing poly(phenethyl acrylate) (PPEA) for a range of applications, from advanced coatings to biomedical materials.
Introduction to Phenethyl Acrylate and its Polymer
Phenethyl acrylate (PEA) is a specialty acrylate monomer characterized by its unique chemical structure, which includes an aromatic phenethyl group.[1][2] This aromatic functionality is pivotal as it imparts enhanced thermal stability, impact resistance, excellent adhesion, and flexibility to the resulting polymer, poly(phenethyl acrylate) (PPEA).[1] PPEA is a synthetic polymer known for its transparency, good thermal stability, and robust mechanical properties.[3] The presence of the phenyl groups also gives it unique optical properties, making it valuable in applications that require clarity and specific light transmission characteristics.[3]
The versatility of PEA allows for its polymerization through several methods, enabling the creation of tailored polymers with specific properties.[1] This has led to its use in a variety of fields, including high-performance coatings, advanced adhesives, and sophisticated polymer modifications.[1][4] Furthermore, the biocompatibility of acrylate-based polymers has opened avenues for PPEA in biomedical applications, such as drug delivery systems and biomaterials.[5][6][7][8][9]
Polymerization Methodologies for Phenethyl Acrylate
The choice of polymerization technique is critical as it dictates the final properties of the polymer, such as molecular weight, dispersity, and architecture. This section details several key polymerization methods for phenethyl acrylate, complete with step-by-step protocols.
Free Radical Polymerization (FRP)
Free Radical Polymerization is a common and straightforward method for synthesizing polymers.[10] It proceeds via a mechanism involving initiation, propagation, and termination steps.[10] While relatively simple to implement, it offers limited control over the polymer's molecular weight and structure.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common choice as a thermal initiator because its decomposition rate is well-characterized and suitable for typical polymerization temperatures (60-70°C).[10]
-
Solvent: Toluene is used to dissolve both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Inert Atmosphere: The reaction is purged with nitrogen to remove oxygen, which can act as an inhibitor to the radical polymerization process.[10][11]
-
Precipitation: The polymer is precipitated in a non-solvent like methanol to separate it from unreacted monomer and initiator fragments.[10]
Experimental Protocol: Free Radical Polymerization of Phenethyl Acrylate
Materials:
-
Phenethyl acrylate (PEA) monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen inlet
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet.
-
Reagent Addition: In the flask, dissolve phenethyl acrylate (e.g., 10 g, 56.7 mmol) and AIBN (e.g., 93 mg, 0.567 mmol, 1 mol% relative to monomer) in toluene (e.g., 50 mL).
-
Deoxygenation: Seal the flask and purge the system with nitrogen for 30 minutes to create an inert atmosphere.[10]
-
Polymerization: While stirring, heat the reaction mixture to 70°C to initiate polymerization.[12] Maintain this temperature for 12-24 hours.
-
Isolation and Purification: After the reaction, cool the flask to room temperature. Slowly pour the viscous solution into a beaker containing vigorously stirred methanol (approx. 10 times the volume of the reaction solution) to precipitate the polymer.[10]
-
Drying: Collect the precipitated white solid by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C until a constant weight is achieved.[10]
Controlled Radical Polymerization (CRP)
Controlled Radical Polymerization (CRP) techniques, such as ATRP and RAFT, offer significant advantages over conventional FRP by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[13][14]
ATRP is a versatile CRP method that involves a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex.[15][16] This equilibrium allows for the controlled growth of polymer chains.
Causality Behind Experimental Choices:
-
Catalyst System: A copper(I) halide (e.g., Cu(I)Br) is used as the catalyst, and a ligand (e.g., a bipyridine derivative or Me₆TREN) is used to solubilize the copper salt and tune its reactivity.[16][17]
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is used to initiate the polymerization. The ratio of monomer to initiator determines the target molecular weight.
-
Deoxygenation: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[18] Therefore, rigorous deoxygenation through freeze-pump-thaw cycles is crucial.[15]
Experimental Protocol: ATRP of Phenethyl Acrylate
Materials:
-
Phenethyl acrylate (PEA) monomer (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as ligand
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Anisole or another suitable solvent
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Schlenk line
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 20.5 mg, 0.143 mmol) to a dry Schlenk flask and seal with a rubber septum. Deoxygenate the flask by evacuating and backfilling with nitrogen three times.
-
Reagent Addition: Under a nitrogen atmosphere, add the solvent (e.g., 5 mL anisole), the ligand (e.g., PMDETA, 24.8 mg, 0.143 mmol), the PEA monomer (e.g., 5.0 g, 28.4 mmol), and the initiator (e.g., EBiB, 27.9 mg, 0.143 mmol).
-
Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[15]
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The reaction is typically run for several hours. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
Termination and Purification: To stop the polymerization, cool the flask and expose the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
RAFT polymerization is a highly versatile CRP technique that uses a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to control the polymerization.[13][19]
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, trithiocarbonates are often effective.[14] The ratio of monomer to RAFT agent is a key factor in determining the final molecular weight.
-
Initiator: A standard free-radical initiator like AIBN is used, but at a lower concentration than in conventional FRP.
-
Deoxygenation: Similar to other radical polymerizations, removing oxygen is important for achieving good control.
Experimental Protocol: RAFT Polymerization of Phenethyl Acrylate
Materials:
-
Phenethyl acrylate (PEA) monomer (inhibitor removed)
-
A suitable RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Azobisisobutyronitrile (AIBN)
-
Dioxane or another suitable solvent
-
Nitrogen gas
Equipment:
-
Schlenk flask or ampule
-
Magnetic stirrer and stir bar
-
Oil bath
-
Schlenk line
Procedure:
-
Reagent Addition: In a Schlenk flask, combine the PEA monomer (e.g., 5.0 g, 28.4 mmol), the RAFT agent (e.g., 97.6 mg, 0.284 mmol), AIBN (e.g., 9.3 mg, 0.057 mmol), and the solvent (e.g., 5 mL dioxane).
-
Deoxygenation: Perform three freeze-pump-thaw cycles to remove oxygen from the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-16 hours).
-
Purification: After polymerization, cool the reaction mixture. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Collect the polymer by filtration and dry it in a vacuum oven.
Emulsion Polymerization
Emulsion polymerization is a technique used to produce polymer latexes (stable dispersions of polymer particles in water).[20] It is widely used in industry for applications like paints, adhesives, and coatings.[21]
Causality Behind Experimental Choices:
-
Surfactant: A surfactant (or emulsifier) is used to stabilize the monomer droplets and the resulting polymer particles in the aqueous phase.
-
Initiator: A water-soluble initiator, such as potassium persulfate, is typically used.
-
Monomer-to-Water Ratio: This ratio is important for controlling the heat of polymerization and the final solids content of the latex.[20]
Experimental Protocol: Emulsion Polymerization of Phenethyl Acrylate
Materials:
-
Phenethyl acrylate (PEA) monomer
-
Sodium dodecyl sulfate (SDS) as surfactant
-
Potassium persulfate (KPS) as initiator
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating/cooling circulator
Procedure:
-
Initial Charge: To the reactor, add deionized water and the surfactant (SDS). Stir and heat to the reaction temperature (e.g., 70-80°C) under a nitrogen purge.
-
Initiator Addition: Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor.
-
Monomer Feed: Slowly feed the phenethyl acrylate monomer into the reactor over a period of 2-4 hours.
-
Reaction: After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a stable polymer latex, which can be characterized for particle size, solids content, and other properties.
Characterization of Poly(phenethyl acrylate)
After synthesis, it is essential to characterize the polymer to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results for PPEA |
| ¹H NMR | Confirms the chemical structure of the polymer and can be used to calculate monomer conversion.[12] | Broad peaks corresponding to the polymer backbone and characteristic peaks from the phenethyl side group. |
| GPC/SEC | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[22] | For controlled polymerizations (ATRP, RAFT), a narrow, monomodal peak and low dispersity (typically < 1.3) are expected. |
| DSC | Measures the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | The Tg of PPEA is influenced by its molecular weight but is generally higher than many other common acrylates due to the bulky phenyl group.[3] |
| TGA | Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature.[23] | PPEA generally exhibits good thermal stability due to its aromatic nature.[4] |
Applications of Poly(phenethyl acrylate)
The unique properties of PPEA make it a valuable material for a variety of applications.
-
Coatings and Adhesives: The excellent adhesion, flexibility, and chemical and UV resistance of PPEA make it a prime candidate for high-performance coatings, paints, and adhesives.[1][4][24][25]
-
Optical Materials: Due to its transparency and high refractive index, PPEA can be used in the formulation of specialty optical polymers, such as those for lenses and films.[3][4]
-
Biomaterials and Drug Delivery: Acrylate-based polymers are widely explored for biomedical applications due to their biocompatibility.[6][7] PPEA can be formulated into nanoparticles, microparticles, or hydrogels for controlled drug delivery.[5][8][9] The hydrophobic nature of the phenethyl group can be advantageous for encapsulating hydrophobic drugs.
Visualizations
Workflow for Polymer Synthesis and Characterization
Caption: Key steps in Free Radical Polymerization.
Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: The core equilibrium in ATRP.
Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT)
Caption: The RAFT process main equilibrium.
References
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- Wikipedia. Poly(pentafluorophenyl acrylate).
- PubMed. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties.
- Royal Society of Chemistry. Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly.
- Google Patents. CN112079714A - Preparation method of 2-phenylethyl acrylate.
- Sigma-Aldrich. Typical Procedures for Polymerizing via RAFT.
- Benchchem. Application Note: Free Radical Polymerization of 1-Naphthyl Acrylate.
- European Coatings. Enhancing properties of polyacrylate coatings.
- SpringerLink. Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers.
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- 22. Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01161J [pubs.rsc.org]
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- 25. youtube.com [youtube.com]
analytical methods for determining purity of 2-Propenoic acid, 2-phenylethyl ester
An Application Note and Protocol for the Analytical Determination of Purity for 2-Propenoic Acid, 2-Phenylethyl Ester
Introduction: The Imperative for Purity in Phenethyl Acrylate
This compound, commonly known as phenethyl acrylate (PEA), is a specialty acrylate monomer valued for its contribution to high-performance polymers. Its aromatic functionality imparts desirable properties such as enhanced thermal stability, chemical resistance, and adhesion, making it a critical component in advanced coatings, adhesives, and UV-curable resins.[1] The performance of these end-products, however, is directly contingent on the purity of the starting monomer.
The presence of impurities, even at trace levels, can have a significant negative impact. Potential contaminants may include unreacted starting materials (phenethyl alcohol, acrylic acid), by-products from synthesis, inhibitors (like hydroquinone or PTZ), or degradation products formed during storage.[1][2] These impurities can interfere with polymerization kinetics, alter the physical properties (e.g., glass transition temperature, flexibility) of the final polymer, and compromise the safety and regulatory compliance of the material.[3]
This document, intended for researchers and quality control scientists, provides a comprehensive guide to robust analytical methodologies for the precise determination of phenethyl acrylate purity. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating reliable and reproducible results.
Strategic Approach to Purity Analysis
A multi-faceted analytical strategy is essential for a complete purity profile. No single technique can definitively identify and quantify all potential impurities. Our approach integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and functional group analysis.
Caption: General workflow for comprehensive purity analysis of phenethyl acrylate.
I. Gas Chromatography (GC) for Volatile Impurities and Assay
Expertise & Experience: Gas Chromatography with Flame Ionization Detection (GC-FID) is the cornerstone for analyzing phenethyl acrylate. Its strength lies in separating volatile and semi-volatile compounds, making it ideal for quantifying residual starting materials like phenethyl alcohol and other low-boiling-point impurities. The FID detector offers excellent sensitivity for hydrocarbons and is a robust, linear detector for quantification.
Causality: The choice of a polar capillary column, such as one with a free fatty acid phase (FFAP), is deliberate.[4] This stationary phase provides better separation for polar analytes like residual alcohols and acids, which might otherwise exhibit poor peak shape on non-polar columns. A temperature-programmed oven ramp is crucial for eluting a range of compounds, from volatile impurities to the main analyte, within a reasonable timeframe while maintaining sharp peaks.
Protocol: GC-FID Purity Assay
-
Standard Preparation:
-
Accurately prepare a stock solution of a certified reference standard of phenethyl acrylate in a suitable solvent (e.g., acetone or methanol) at approximately 10 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected sample concentration range (e.g., 0.1 mg/mL to 2.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the phenethyl acrylate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (acetone or methanol). Mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
The following table outlines a robust starting point for the GC-FID parameters. These may require optimization based on the specific instrument and column used.
-
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with FID | Standard for organic compound quantification. |
| Column | TM-FFAP (or equivalent), 30 m x 0.32 mm ID, 0.5 µm film | Polar phase for good separation of polar impurities.[4] |
| Carrier Gas | Nitrogen or Helium, 10 mL/min | Inert carrier gas.[4] |
| Injector Temp. | 250 °C | Ensures rapid volatilization without analyte degradation. |
| Detector Temp. | 275 °C | Prevents condensation and ensures stable signal.[4] |
| Oven Program | 100 °C (hold 5 min), ramp at 10 °C/min to 200 °C, hold 2 min | Separates early-eluting volatiles from the main peak.[4] |
| Injection Vol. | 1.0 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 (Adjust as needed) | Prevents column overloading while maintaining sensitivity. |
-
Data Analysis:
-
Run the calibration standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the sample preparation.
-
Calculate the purity using the area percent method, assuming all components have a similar response factor with FID. For higher accuracy, determine the relative response factors of known impurities.
-
Purity (%) = (Area of PEA Peak / Total Area of All Peaks) x 100
-
Caption: Step-by-step workflow for the GC-FID purity analysis.
II. High-Performance Liquid Chromatography (HPLC) for Polymer and Non-Volatile Impurities
Expertise & Experience: While GC is excellent for volatiles, HPLC is superior for detecting non-volatile impurities, oligomers, or polymers that may have formed during storage. A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach.
Causality: Acrylate compounds have a chromophore (the carbonyl group conjugated with the double bond) that absorbs UV light, making UV detection a suitable choice.[5] The maximum absorbance is typically around 210 nm.[5] A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with water and a stronger organic solvent like acetonitrile is employed to effectively elute both polar impurities and the more non-polar phenethyl acrylate.[5][6]
Protocol: RP-HPLC Purity Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the GC protocol, but use the mobile phase (e.g., a 50:50 mixture of Water:Acetonitrile) as the diluent to ensure compatibility with the HPLC system.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC with UV/DAD Detector | DAD allows for peak purity assessment. |
| Column | C18 Column, 250 mm x 4.6 mm, 5 µm | Industry standard for reversed-phase separations.[5] |
| Mobile Phase | Gradient: Water (A) and Acetonitrile (B) | Provides good separation for a range of polarities. |
| Gradient Program | Start at 60% B, ramp to 95% B over 15 min, hold 5 min | Elutes polar impurities first, followed by the main analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for maximum absorbance of the acrylate chromophore.[5] |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Data Analysis:
-
Analyze the chromatogram for pre-peaks (more polar impurities) and post-peaks (less polar impurities, oligomers).
-
Calculate purity using the area percent method as described for GC.
-
Caption: Step-by-step workflow for the RP-HPLC purity analysis.
III. Spectroscopic Methods for Identity Confirmation
Chromatographic peaks confirm purity relative to other detected components, but they do not confirm the absolute identity of the main peak. Spectroscopic methods are essential for this confirmation.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a quick identity check and can reveal gross impurities, such as the presence of hydroxyl (-OH) groups from unreacted phenethyl alcohol.
Protocol:
-
Sample Preparation: Place one drop of the neat liquid sample between two KBr or NaCl salt plates.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: The spectrum should be compared to a reference spectrum. Key characteristic peaks for phenethyl acrylate include:
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR (both ¹H and ¹³C) provides the most definitive structural confirmation.[9] Proton NMR (¹H NMR) is particularly useful as the integration of the signals is directly proportional to the number of protons, allowing for a highly accurate quantitative assessment (qNMR) against a certified internal standard.
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Interpretation: The observed chemical shifts, splitting patterns, and integrations should match the known structure of phenethyl acrylate.[10][11]
-
¹H NMR (CDCl₃): Signals corresponding to the vinyl protons (δ ~5.8-6.4 ppm), the aromatic protons (δ ~7.2-7.4 ppm), and the two methylene groups (-O-CH₂- and -Ar-CH₂-) are key identifiers.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~166 ppm), vinyl carbons (~128-131 ppm), aromatic carbons, and the two aliphatic carbons.[12]
-
IV. Titrimetry for Functional Group Quantification
Expertise & Experience: While modern chromatography is often preferred, classical titrimetry offers a cost-effective and accurate method for quantifying the specific acrylate functional group without requiring a high-purity reference standard of the analyte itself.
Causality: This method relies on the Michael addition reaction, where a nucleophile (a secondary amine like morpholine) reacts quantitatively with the activated double bond of the acrylate.[13] By adding a known excess of morpholine and then back-titrating the unreacted morpholine with a standardized acid, one can determine the exact amount of acrylate that reacted.
Protocol:
-
Accurately weigh the sample into a flask.
-
Add a precisely measured excess of a standardized solution of morpholine in a suitable solvent.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[13]
-
Titrate the unreacted morpholine with a standardized solution of HCl, using a potentiometer to determine the endpoint.[13]
-
A blank titration (without the sample) is performed to determine the initial amount of morpholine.
-
The amount of acrylate is calculated from the difference between the blank and sample titration volumes.
Conclusion
The determination of purity for this compound is not a monolithic task but a systematic investigation. The primary quantitative analysis should be performed using high-resolution Gas Chromatography (GC-FID), which provides an excellent profile of volatile impurities. This should be complemented by RP-HPLC to detect any non-volatile species or polymers. Finally, spectroscopic techniques, particularly NMR and FTIR, are indispensable for unequivocally confirming the chemical identity of the material and supporting the findings of the chromatographic analyses. By integrating these methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical monomer in their applications.
References
- SIELC Technologies. (n.d.). Separation of 2-Phenoxyethyl acrylate on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). 2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)....
- PubChem. (n.d.). 2-Phenylethyl methacrylate.
- ChemicalBook. (n.d.). 2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum.
- Lysenko, E. A., et al. (2017). Titrimetric determination of maleinimide and acrylate groups in organic compounds. Journal of Analytical Chemistry, 72(10), 1052-1057.
- NIST. (n.d.). Propanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Phenylethyl acrylate - Optional[Raman] - Spectrum.
- IOP Conference Series: Earth and Environmental Science. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
- Polysciences, Inc. (n.d.). 2-Phenylethyl acrylate, min. 92%.
- Google Patents. (n.d.). CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography.
- ResearchGate. (n.d.). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers.
- PerkinElmer. (n.d.). HPLC: Analysis of Acrylate Monomers.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
- ResearchGate. (n.d.). FTIR analysis of phenolic and acrylic resin.
- AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy.
Sources
- 1. polysciences.com [polysciences.com]
- 2. spectrabase.com [spectrabase.com]
- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 4. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Separation of 2-Phenoxyethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR [m.chemicalbook.com]
- 12. This compound | C11H12O2 | CID 77066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenethyl Acrylate as a Crosslinking Agent
Introduction: The Strategic Advantage of Phenethyl Acrylate in Crosslinked Polymer Networks
Phenethyl acrylate (PEA) is a specialty monomer that offers a unique combination of properties, making it a valuable component in the formulation of advanced crosslinked polymers. Its characteristic aromatic phenethyl group provides enhanced thermal stability and excellent adhesion, while the acrylate functionality allows for rapid polymerization and crosslinking, particularly through UV-curing mechanisms.[1][2] This combination of a rigid aromatic component and a flexible acrylate backbone allows for the precise tuning of mechanical and chemical properties in the final crosslinked material.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of phenethyl acrylate as a crosslinking agent. We will delve into the underlying crosslinking chemistry, present detailed protocols for the synthesis of PEA-based crosslinked networks for both industrial and biomedical applications, and discuss the characterization and potential biocompatibility of these materials.
The Chemistry of Phenethyl Acrylate Crosslinking
The crosslinking of phenethyl acrylate is typically initiated by free radicals, which can be generated through thermal decomposition of an initiator or, more commonly, through photolysis of a photoinitiator upon exposure to UV light. The process begins with the abstraction of a hydrogen atom from the photoinitiator, creating a free radical. This radical then attacks the vinyl group of a phenethyl acrylate monomer, initiating a polymer chain. This chain propagates by adding more PEA monomers. Crosslinking occurs when the growing polymer chain reacts with the vinyl group of another polymer chain or with a multifunctional crosslinking agent, leading to the formation of a three-dimensional network.
The efficiency of the crosslinking process is influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, and the presence of other monomers or crosslinking agents in the formulation.[1][3]
Mechanism of UV-Induced Crosslinking of Phenethyl Acrylate
Caption: UV-Induced Crosslinking of Phenethyl Acrylate
Application 1: High-Performance UV-Curable Coatings
Phenethyl acrylate is an excellent choice for UV-curable coatings due to its ability to impart high gloss, chemical resistance, and excellent adhesion to a variety of substrates.[2] The following protocol outlines the preparation of a simple, yet robust, PEA-based UV-curable coating.
Experimental Protocol: Formulation of a PEA-Based UV-Curable Coating
Materials:
-
Phenethyl acrylate (PEA)
-
1,6-Hexanediol diacrylate (HDDA) (crosslinking agent)[2]
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur 1173) (photoinitiator)[2]
-
Substrate (e.g., glass slide, metal panel)
Equipment:
-
Magnetic stirrer and stir bar
-
UV curing system (medium-pressure mercury lamp)
-
Film applicator (e.g., wire-wound bar coater)
-
Dark glass vial
Workflow for UV-Curable Coating Formulation
Caption: Workflow for PEA-Based UV-Curable Coating
Procedure:
-
Formulation Preparation: In a dark glass vial, prepare the coating formulation by combining the components according to the weight percentages in the table below. The photoinitiator should be added last.[2]
-
Homogeneous Mixing: Place a magnetic stir bar in the vial and stir the mixture in the dark until the photoinitiator is completely dissolved and the solution is homogeneous.
-
Film Application: Using a wire-wound bar coater, apply a thin film of the formulation onto the desired substrate. The thickness of the film can be controlled by the wire gauge of the coater.
-
UV Curing: Immediately place the coated substrate under a medium-pressure mercury UV lamp. The curing time will depend on the lamp intensity and the film thickness. A typical starting point is an exposure of a few minutes.
-
Characterization: After curing, the coating can be evaluated for its properties such as adhesion (cross-hatch test), pencil hardness, and gloss.
Table 1: Example Formulations for PEA-Based UV-Curable Coatings
| Formulation ID | Phenethyl Acrylate (wt%) | 1,6-Hexanediol diacrylate (HDDA) (wt%) | Photoinitiator (wt%) |
| PEA-Coat-1 | 94.5 | 5.0 | 0.5 |
| PEA-Coat-2 | 89.5 | 10.0 | 0.5 |
| PEA-Coat-3 | 84.5 | 15.0 | 0.5 |
Note: The amount of HDDA can be varied to control the crosslink density and, consequently, the hardness and flexibility of the coating.
Application 2: Biocompatible Hydrogels for Controlled Drug Delivery
The unique properties of phenethyl acrylate also make it a candidate for the development of biocompatible hydrogels for drug delivery applications. While PEA itself is hydrophobic, it can be copolymerized with hydrophilic monomers to create hydrogels with tunable swelling behavior and drug release profiles. The aromatic nature of PEA can also offer hydrophobic pockets within the hydrogel matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs.
Experimental Protocol: Synthesis of a PEA-Containing Hydrogel for Drug Delivery Studies
Materials:
-
Phenethyl acrylate (PEA)
-
2-Hydroxyethyl acrylate (HEA) (hydrophilic comonomer)
-
Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinking agent)[4]
-
Irgacure 2959 (photoinitiator, suitable for hydrogels)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., ibuprofen, rhodamine B)
-
Molds (e.g., PDMS molds)
Equipment:
-
Vortex mixer
-
UV curing system (365 nm)
-
Analytical balance
-
UV-Vis spectrophotometer
Workflow for PEA-Containing Hydrogel Synthesis
Caption: Workflow for PEA-Containing Hydrogel Synthesis
Procedure:
-
Precursor Solution Preparation: In a light-protected vial, prepare the hydrogel precursor solution by combining PEA, HEA, PEGDMA, and the photoinitiator according to the desired formulation in Table 2. If a model drug is to be encapsulated, it should be dissolved in this precursor solution.
-
Molding: Pipette the precursor solution into molds of the desired shape and size (e.g., cylindrical PDMS molds for swelling and release studies).
-
UV Photopolymerization: Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization. A typical curing time is 10-20 minutes, depending on the light intensity and sample thickness.[4]
-
Washing: After polymerization, carefully remove the hydrogels from the molds and wash them extensively in PBS (pH 7.4) for 24-48 hours to remove any unreacted monomers and photoinitiator.
-
Characterization:
-
Swelling Ratio: Measure the equilibrium swelling ratio by comparing the weight of the swollen hydrogel to its dry weight.
-
Drug Release: Place the drug-loaded hydrogels in a known volume of PBS and monitor the drug release over time using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Mechanical Properties: The mechanical properties of the hydrogels can be assessed using techniques like dynamic mechanical analysis (DMA).[5]
-
Table 2: Example Formulations for PEA-Containing Hydrogels
| Formulation ID | Phenethyl Acrylate (mol%) | 2-Hydroxyethyl Acrylate (mol%) | PEGDMA (mol%) | Photoinitiator (wt% of total monomer) |
| PEA-Gel-1 | 10 | 89 | 1 | 0.5 |
| PEA-Gel-2 | 20 | 79 | 1 | 0.5 |
| PEA-Gel-3 | 30 | 69 | 1 | 0.5 |
Note: The ratio of PEA to HEA will significantly influence the hydrophobicity and swelling behavior of the hydrogel.
Biocompatibility Considerations
While phenethyl acrylate itself has applications that suggest a degree of biological tolerance, any new polymer formulation intended for biomedical use must undergo rigorous biocompatibility testing.[6] The biocompatibility of a PEA-crosslinked material will depend on several factors, including the purity of the starting materials, the extent of polymerization and crosslinking, and the amount of leachable unreacted monomers or initiator fragments.
Recommended In Vitro Biocompatibility Screening:
-
Cytotoxicity Assays (ISO 10993-5): To assess the general toxicity of the material by exposing cell lines (e.g., fibroblasts) to extracts of the hydrogel.[7]
-
Hemocompatibility Assays (ISO 10993-4): To evaluate the material's interaction with blood components, particularly for applications with potential blood contact.
-
Genotoxicity and Mutagenicity Studies: To ensure the material does not cause genetic damage.[8]
It is crucial to perform these evaluations on the final, sterilized product to obtain an accurate assessment of its safety for the intended application.[9]
Conclusion
Phenethyl acrylate is a versatile monomer that can be effectively utilized as a crosslinking agent to create polymers with a wide range of properties. Its unique chemical structure allows for the development of high-performance coatings with excellent durability and adhesion, as well as biocompatible hydrogels with tunable drug release characteristics. The protocols provided in these application notes serve as a starting point for researchers to explore the potential of phenethyl acrylate in their specific applications. As with any material development, careful optimization of the formulation and processing conditions is key to achieving the desired performance characteristics.
References
-
Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. (2025). ResearchGate. Retrieved from [Link]
-
Photoinitiators for UV Curing. Ciba Specialty Chemicals. Retrieved from [Link]
-
New generation of photoinitiators for UV inks & varnishes. RadTech. Retrieved from [Link]
-
Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. (2025). ResearchGate. Retrieved from [Link]
-
Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion. Progress in Organic Coatings. Retrieved from [Link]
-
Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. (2021). PubMed. Retrieved from [Link]
-
Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films. (2021). MDPI. Retrieved from [Link]
- Preparation method of 2-phenylethyl acrylate. (2020). Google Patents.
-
Strain‐induced post‐curing of acrylate networks. (2021). Eindhoven University of Technology Research Portal. Retrieved from [Link]
-
Regulated acrylate networks as tough photocurable materials for additive manufacturing. (2022). Polymer International. Retrieved from [Link]
-
A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. (2018). PubMed. Retrieved from [Link]
-
UV-Curable Poly(ethylene glycol)–Based Polyurethane Acrylate Hydrogel. (1999). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Elaboration of a stimuli sensitive poly(2-phenoxy ethyl acrylate) crosslinked network UVcured– Swelling characterization in isotropic solvents. (2009). ResearchGate. Retrieved from [Link]
-
Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films. (2021). ResearchGate. Retrieved from [Link]
-
Development of UV LED Hydrogel Formulation Based on Polyacrylamide Hydrogel. SciSpace. Retrieved from [Link]
-
The Effects of Network Architecture on the Photomechanical Performance of Azo-Acrylate Liquid Crystal Elastomers. (2023). MDPI. Retrieved from [Link]
-
Hydrogel Coatings. CHEMSTREAM BV. Retrieved from [Link]
-
Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (1998). Macromolecules. Retrieved from [Link]
-
Biocompatible Plastics Guide for Implantable Medical Devices. (2025). AIP Precision Machining. Retrieved from [Link]
- Synthesis of an acrylic polymer in flow reactor. (2016). Google Patents.
-
Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2021). RSC Publishing. Retrieved from [Link]
-
Biocompatibility of 3D-Printed Methacrylate for Hearing Devices. (2021). MDPI. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]
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Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Phenethyl Acrylates
Welcome to the dedicated technical support center for phenethyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot challenges related to the premature polymerization of this versatile monomer. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and successful application of phenethyl acrylate in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My phenethyl acrylate appears viscous and has formed a gel in the storage container. What is the likely cause?
A1: The increased viscosity or gelation of phenethyl acrylate is a clear indicator of premature polymerization. This uncontrolled reaction can be initiated by several factors:
-
Depletion of Inhibitor: Commercially available phenethyl acrylate is typically stabilized with an inhibitor. Over time, or due to improper storage, the concentration of this inhibitor can diminish, leaving the monomer susceptible to polymerization.
-
Exposure to Heat: Elevated temperatures significantly accelerate the rate of free-radical polymerization.[1]
-
UV Light Exposure: Ultraviolet radiation is a potent initiator of polymerization in acrylate monomers.[2] Storage in transparent or translucent containers can lead to this issue.
-
Contamination: The presence of contaminants such as peroxides, dust, or certain metals can initiate the polymerization process.
-
Absence of Oxygen: Many common inhibitors, like hydroquinone (HQ) and its monomethyl ether (MeHQ), require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[2]
Q2: What are the standard inhibitors used for phenethyl acrylate, and how do they work?
A2: Phenethyl acrylate is commonly stabilized with inhibitors that interrupt the free-radical chain reaction that leads to polymerization.[3] The most prevalent types include:
-
Phenolic Inhibitors: Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ) are widely used. They function by donating a hydrogen atom to the propagating polymer radical, forming a stable phenoxy radical that is less reactive and terminates the polymerization chain. The presence of oxygen is crucial for the regeneration of the active inhibitor species.
-
Phenothiazine (PTZ): This inhibitor is particularly effective at higher temperatures and can function in low-oxygen environments.[4] It works by trapping thermally generated alkyl radicals. One supplier specifies the use of 100 ppm PTZ as an inhibitor for their phenethyl acrylate product.[5]
Q3: What are the ideal storage conditions for phenethyl acrylate to prevent premature polymerization?
A3: Proper storage is critical for maintaining the stability of phenethyl acrylate. Adhere to the following guidelines:
-
Temperature: Store in a cool, dry, and well-ventilated place, ideally at 4°C.[5][6] Avoid exposure to heat sources.
-
Light: Keep the container tightly closed and protected from direct sunlight and other UV sources by using an opaque or amber-colored container.[2][7]
-
Atmosphere: While inert gas blanketing is common for many reagents, it is crucial not to store phenethyl acrylate under a completely inert atmosphere for extended periods if a phenolic inhibitor is used, as oxygen is required for its function.[2] However, during some preparation methods, an inert gas like nitrogen is used.[8] Always consult the supplier's specific recommendations.
-
Container: Ensure the storage container is clean and free from any potential contaminants.
Q4: Can I use phenethyl acrylate that has started to polymerize?
A4: It is strongly advised not to use phenethyl acrylate that shows any signs of polymerization (e.g., increased viscosity, cloudiness, or gel formation). The presence of oligomers and polymers can significantly and unpredictably alter the kinetics and outcome of your reaction. Furthermore, the polymerization process is exothermic, and using partially polymerized material could pose a safety risk.[1]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the premature polymerization of phenethyl acrylate.
Problem: Increased Viscosity or Gel Formation Observed in Phenethyl Acrylates
| Potential Cause | Verification Method | Corrective and Preventive Actions |
| Inhibitor Depletion | Review the Certificate of Analysis (C of A) for the initial inhibitor concentration. If possible, analytically determine the current inhibitor level (e.g., via HPLC). | If the inhibitor level is low, consider adding a small amount of a compatible inhibitor (e.g., MEHQ) after consulting with the manufacturer. For prevention, always use fresh monomer and adhere to proper storage conditions. |
| Improper Storage (Heat/Light) | Check the storage location for proximity to heat sources or exposure to sunlight/UV light. Review temperature logs if available. | Immediately move the material to a cool, dark, and well-ventilated area. Implement strict storage protocols to maintain recommended conditions. |
| Contamination | Visually inspect the monomer for any foreign particles or discoloration. Review handling procedures to identify potential sources of contamination. | Discard the contaminated monomer. Implement stringent handling protocols, including the use of clean, dedicated glassware and tools.[6] |
| Absence of Oxygen (for Phenolic Inhibitors) | Verify if the monomer has been stored under a prolonged inert atmosphere (e.g., nitrogen or argon). | If using a phenolic inhibitor, ensure the container has a headspace of air. If inerting is necessary for your process, minimize the duration of inert gas blanketing during storage. |
Experimental Workflow: Monitoring Phenethyl Acrylate Stability
To proactively manage the stability of your phenethyl acrylate, consider implementing a routine quality control check, especially for older batches or material that has been stored for an extended period.
Caption: Workflow for assessing phenethyl acrylate stability.
III. Detailed Experimental Protocol
Protocol: Quantitative Analysis of Oligomers in Phenethyl Acrylate by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to detect and quantify the presence of dimers, trimers, and other oligomers in a phenethyl acrylate sample, which are indicators of premature polymerization.
A. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Phenethyl acrylate sample.
-
HPLC-grade tetrahydrofuran (THF), acetonitrile, and water.
-
Syringe filters (0.45 µm).
B. Preparation of Standards and Samples
-
Sample Preparation: Dissolve a known mass of the phenethyl acrylate sample in THF to create an approximate 5 mg/mL solution.[9]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
C. HPLC Method
-
Mobile Phase: A gradient elution is recommended to separate the monomer from potential oligomers.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Solvent C: Tetrahydrofuran
-
-
Gradient Program:
-
Start with a high percentage of water and a low percentage of acetonitrile to retain the non-polar components.
-
Gradually increase the acetonitrile concentration to elute the phenethyl acrylate monomer.
-
In a second step, introduce tetrahydrofuran to elute any more strongly retained oligomers from the column.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 10 µL.
D. Data Analysis
-
Identify the peak corresponding to the phenethyl acrylate monomer based on its retention time.
-
The presence of peaks with longer retention times is indicative of oligomer formation.
-
Quantification can be performed by creating a calibration curve with standards of known concentrations if available, or by area percentage analysis to estimate the level of impurities.
Mechanism of Inhibition
The following diagram illustrates the general mechanism by which a phenolic inhibitor (In-OH), such as MEHQ, interrupts the free-radical polymerization of an acrylate monomer (M).
Caption: Free-radical polymerization and inhibition mechanism.
IV. References
-
Decker, C., & Jenkins, A. D. (1985). Kinetic study of the radical polymerization of acrylates. Macromolecules, 18(7), 1241–1244.
-
Nayal, O. S., Grossmann, O., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13(20), 5594–5602.
-
Oreate. (2024). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Retrieved from [Link]
-
KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
-
Google Patents. (2020). CN112079714A - Preparation method of 2-phenylethyl acrylate. Retrieved from
-
Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2017). 2-Phenoxyethyl acrylate Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polysciences.com [polysciences.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scipoly.com [scipoly.com]
- 8. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Purification of 2-Propenoic Acid, 2-Phenylethyl Ester
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of 2-Propenoic acid, 2-phenylethyl ester (Phenylethyl Acrylate, PEA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile monomer. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Understanding the Challenge: Common Impurities
The purification strategy for Phenylethyl Acrylate (PEA) is dictated by the impurities generated during its synthesis. The most common synthetic route is the Fischer esterification of phenethyl alcohol and acrylic acid.
Typical Impurities Encountered:
-
Unreacted Starting Materials: Phenethyl alcohol and acrylic acid.
-
Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TSA) or sulfuric acid are often used.[1]
-
Polymerization Inhibitor: Compounds like hydroquinone (HQ), p-hydroxyanisole (MEHQ), or phenothiazine (PTZ) are added to prevent premature polymerization.[1][2]
-
Oligomers & Polymers: Acrylate esters are highly susceptible to polymerization, especially when heated, leading to the formation of dimers, oligomers, or bulk polymer. This is often the most challenging impurity to manage.[3][4]
-
Side-Reaction Products: Minor byproducts from etherification or other side reactions.
The presence of these impurities, particularly acidic residues and polymers, can significantly impact the performance and stability of the final product.
Strategic Purification Workflow
Selecting the appropriate purification sequence is critical for achieving high purity and yield. The choice depends on the scale of your reaction, the primary impurities present, and the required final purity.
Caption: A typical workflow for purifying 2-phenylethyl acrylate.
Troubleshooting Guide: Aqueous Wash & Extraction
An aqueous wash is the first line of defense, primarily to remove the acid catalyst and unreacted acrylic acid.
Q: Why did my mixture form a stable emulsion during the wash with a basic solution (e.g., NaHCO₃)?
A: Emulsion formation is a common issue when purifying acrylate esters.[5]
-
Causality: This often happens due to the presence of partially polymerized, amphiphilic oligomers acting as surfactants. Vigorous shaking or stirring exacerbates the problem by increasing the surface area between the organic and aqueous phases.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic layer less soluble and helping to break the emulsion.
-
Filtration: In severe cases, passing the emulsified layer through a pad of Celite® or glass wool can help break the physical suspension.
-
Patience: Allowing the mixture to stand for an extended period (30 minutes to several hours) can sometimes lead to phase separation.
-
Q: My organic layer is still acidic (tested with pH paper) after multiple washes. What should I do?
A: This indicates incomplete neutralization of the acid catalyst or unreacted acrylic acid.
-
Causality: The concentration or volume of your basic solution may be insufficient for the amount of acid present. Alternatively, poor mixing may have resulted in inefficient partitioning.
-
Solution:
-
Increase Base Concentration: Switch from 5% sodium bicarbonate to a 5-10% sodium carbonate solution, which is a stronger base. Be cautious and vent the separatory funnel frequently to release CO₂ gas.
-
Multiple Washes: Continue washing with the basic solution in smaller volumes until the aqueous layer tests basic, and the subsequent wash is neutral.
-
Final Water Wash: Always perform a final wash with deionized water or brine to remove any residual base from the organic layer.[1]
-
Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is the most effective method for purifying PEA to a high degree by separating it from non-volatile inhibitors, polymers, and less volatile starting materials like phenethyl alcohol.[1][6]
| Parameter | Typical Value | Rationale |
| Boiling Point | 104-106 °C @ 5 mmHg | Low pressure is essential to reduce the boiling temperature and prevent thermal polymerization.[7] |
| Pot Temperature | < 120-140 °C | Overheating is the primary cause of polymerization. The oil bath temperature should be kept as low as possible while maintaining a steady distillation rate.[1][4] |
| Inhibitor | Add a small amount (e.g., a few crystals of hydroquinone) | A non-volatile inhibitor should be added to the distillation flask to prevent polymerization during heating.[4] |
| Apparatus | Use a short-path distillation head | Minimizes the surface area and time the hot PEA vapor is in contact with the glass, reducing the risk of polymerization. |
Q: My product started to solidify/thicken in the distillation flask. How do I prevent this polymerization?
A: This is a critical failure mode for acrylate purification.
-
Causality: Polymerization is initiated by heat. The risk increases dramatically if the inhibitor is depleted, if there are hot spots in the flask, or if the distillation is prolonged.
-
Solution:
-
Add a Non-Volatile Inhibitor: Before starting the distillation, add a small amount of a non-volatile inhibitor like hydroquinone or phenothiazine to the crude material in the distillation flask.[4]
-
Ensure Oxygen Presence: Do not distill under a completely inert atmosphere (e.g., pure nitrogen or argon). Many common inhibitors, like hydroquinone, require trace amounts of oxygen to function effectively. A slow bleed of air or using a vacuum pump without a full nitrogen backfill is often sufficient.[8]
-
Avoid Overheating: Use a temperature-controlled oil bath and ensure the flask is not heated above the recommended temperature. Use a magnetic stirrer to ensure even heating and prevent bumping.
-
Work Quickly: Do not leave the material heating for longer than necessary. Once the desired fraction is collected, cool the distillation pot promptly.
-
Caption: Key components of a vacuum distillation setup for PEA.
Q: I'm getting poor separation between my product and phenethyl alcohol.
A: This is due to insufficient theoretical plates in your distillation setup or improper pressure/temperature control.
-
Causality: The boiling points of PEA and phenethyl alcohol are different, but not extremely so, especially under vacuum. A simple distillation may not be enough for complete separation.
-
Solution:
-
Use a Fractionating Column: Insert a short, vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the distillation head. This increases the number of theoretical plates, enhancing separation.
-
Stabilize the Vacuum: Ensure your vacuum pump is in good condition and all joints in the apparatus are properly sealed. A fluctuating vacuum will cause the boiling point to change, smearing the separation.
-
Collect Fractions: Do not collect the entire distillate in one flask. Collect a small forerun (the first few milliliters to distill), which will be rich in any lower-boiling impurities. Then, collect the main product fraction as the temperature stabilizes at the expected boiling point. Finally, stop the distillation before higher-boiling impurities begin to co-distill.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to store purified 2-phenylethyl acrylate?
A: Proper storage is crucial to prevent degradation. Store the purified liquid in a tightly sealed container at a cool temperature (2-8°C is recommended).[7][9] The container should have an air headspace, as inhibitors like MEHQ require oxygen to be effective.[8] It should also be protected from light. For long-term storage, consider re-adding a soluble inhibitor like MEHQ at a concentration of 100-200 ppm.
Q: What are the primary safety hazards I should be aware of?
A: 2-Phenylethyl acrylate is an irritant and a skin sensitizer.[2] It can cause serious skin and eye irritation and may cause respiratory irritation upon inhalation.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]
Q: How can I confirm the purity of my final product?
A: Several analytical techniques can be used:
-
NMR Spectroscopy (¹H NMR): This is an excellent method to confirm the structure and check for the absence of starting materials (phenethyl alcohol, acrylic acid). The integration of characteristic peaks will provide a good measure of purity.
-
Gas Chromatography (GC): GC is a highly sensitive technique for quantifying purity and detecting volatile impurities.
-
FTIR Spectroscopy: Can confirm the presence of the ester carbonyl (~1725 cm⁻¹) and the vinyl C=C stretch (~1635 cm⁻¹), and the absence of the broad -OH stretch from alcohol or carboxylic acid impurities.
Q: Is recrystallization a viable purification method for this compound?
A: No. 2-Phenylethyl acrylate is a liquid at room temperature and does not have a well-defined melting point far above it, making recrystallization impractical.[7][11] Purification should rely on extraction and distillation.
References
- CN112079714A - Preparation method of 2-phenylethyl acrylate.
-
Al-Awadi, N. A., et al. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International, 37(6), 579-584. [Link]
-
Acrylic Acid. Organic Syntheses, Coll. Vol. 3, p.30 (1955); Vol. 29, p.2 (1949). [Link]
-
Šoóš, M., et al. (2020). Production of 2-phenylethyl acetate via reactive distillation. Chemical Papers, 74(8), 2633-2644. [Link]
-
2-Phenylethyl methacrylate. PubChem, National Institutes of Health. [Link]
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate. [Link]
-
2-phenylethyl Acrylate at Best Price in Navi Mumbai, Maharashtra. Cleanchem Laboratories Llp, Tradeindia. [Link]
- US2618652A - Process for the purification of acrylate and methacrylate esters.
- EP0822250A1 - Process for the extraction of 2-phenylethanol.
-
Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences. [Link]
-
2-Phenoxyethyl acrylate Safety Data Sheet. Scientific Polymer Products, Inc. [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. ResearchGate. [Link]
Sources
- 1. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 2. polysciences.com [polysciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-PHENYLETHYL ACRYLATE | 3530-36-7 [chemicalbook.com]
- 8. scipoly.com [scipoly.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Phenylethyl methacrylate | C12H14O2 | CID 77260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-phenylethyl Acrylate at Best Price in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]
Technical Support Center: Phenethyl Acrylate Synthesis
Welcome to the technical support center for phenethyl acrylate (PEA) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and polymer science. Here, we address common challenges and side reactions encountered during the synthesis of PEA, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to provide you with the expertise to navigate potential pitfalls, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Premature Polymerization
Q: My reaction mixture turned into a gel or solid halfway through the synthesis. What happened and how can I prevent this?
A: This is the most common issue in acrylate synthesis and is caused by premature, uncontrolled free-radical polymerization of the monomer. Acrylate double bonds are highly susceptible to radical-initiated chain reactions, especially at the elevated temperatures required for esterification[1][2]. The polymerization is an exothermic process that can self-accelerate, leading to a runaway reaction that rapidly increases viscosity and can result in the complete solidification ("gelling") of the reaction mixture[2][3].
To prevent this, a multi-faceted approach focusing on inhibition and control of reaction conditions is critical.
-
Mechanism of Inhibition : Polymerization inhibitors are radical-trapping antioxidants (RTAs) that react with and neutralize chain-propagating radicals, terminating the polymerization process[3].
-
Role of Oxygen : For certain phenolic inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ), the presence of dissolved oxygen is crucial for the inhibitory mechanism to function effectively. Oxygen helps regenerate the active inhibitor species. Conversely, inhibitors like phenothiazine (PTZ) are highly effective even in the absence of oxygen, making them suitable for vacuum distillation processes[3][4].
-
Temperature Control : The rate of polymerization increases significantly with temperature[1]. Maintaining the lowest possible reaction temperature that still allows for a reasonable esterification rate is key. A typical temperature range is 90-120°C[5].
Troubleshooting & Prevention Protocol:
-
Select the Right Inhibitor : Choose an inhibitor based on your reaction and purification conditions. A combination of inhibitors can sometimes be beneficial.
-
Ensure Adequate Inhibitor Concentration : Add the inhibitor to the reaction mixture before heating.
-
Control the Atmosphere : For MEHQ, gently bubble a small stream of air or an air/nitrogen mix through the reaction mixture via a capillary tube. This ensures the presence of oxygen needed for inhibition and can help remove water byproduct. For PTZ, an inert atmosphere (nitrogen or argon) is acceptable[5][6].
-
Monitor Temperature Closely : Use a calibrated temperature probe and a reliable heating mantle or oil bath. Avoid localized overheating, which can initiate polymerization.
Below is a summary of common inhibitors used in acrylate synthesis.
| Inhibitor | Acronym | Typical Concentration (ppm) | Key Considerations |
| Hydroquinone monomethyl ether | MEHQ | 200 - 1000 | Requires oxygen to be effective; commonly used for storage and transport[3]. |
| Phenothiazine | PTZ | 200 - 1000 | Effective at higher temperatures and under low-oxygen conditions; ideal for distillation[3][4]. |
| Hydroquinone | HQ | 200 - 2000 | Effective inhibitor, but can be less soluble. Also requires oxygen. |
| p-tert-butyl catechol | TBC | 100 - 500 | A common choice for stabilizing acrylates. |
Issue 2: Byproduct Formation via Transesterification
Q: My final product shows unexpected ester peaks in NMR/GC-MS analysis. Could this be transesterification?
A: Yes, transesterification is a potential side reaction where an alcohol impurity reacts with the desired phenethyl acrylate product (or an acrylate starting material like methyl acrylate) to form a different acrylate ester. This reaction is catalyzed by the same acidic or basic catalysts used for the primary esterification[7][8].
For example, if your phenethyl alcohol starting material is contaminated with another alcohol (e.g., isobutanol), you may form isobutyl acrylate as a byproduct. Similarly, if you are performing a transesterification synthesis starting from another acrylate ester (like methyl acrylate) and phenethyl alcohol, incomplete reaction can leave starting material in the final product[6].
Troubleshooting & Prevention Protocol:
-
Use High-Purity Reactants : Ensure your phenethyl alcohol and acrylic acid are free from other alcohol or acid impurities. Verify purity via GC-MS or NMR before starting the synthesis.
-
Optimize Catalyst Choice : Strong base catalysts like sodium alkoxides can aggressively promote undesirable side reactions[6]. Brønsted acids like p-toluenesulfonic acid (p-TSA) or methanesulfonic acid are generally effective and more selective for direct esterification[5][9].
-
Drive the Reaction to Completion : In direct esterification, using a slight excess of one reactant (typically acrylic acid) and efficiently removing the water byproduct can help drive the equilibrium toward the desired product, minimizing opportunities for side reactions.
The diagram below illustrates the desired reaction versus the transesterification side reaction.
Caption: Desired esterification vs. undesired transesterification.
Issue 3: Michael Addition Byproducts
Q: I've identified a byproduct with a mass corresponding to the addition of an amine to my acrylate. How is this possible?
A: This is likely due to an aza-Michael addition reaction. This is a 1,4-conjugate addition of a nucleophile—in this case, an amine—to the electron-deficient double bond of the acrylate[10][11]. While a powerful tool for targeted synthesis, it is a problematic side reaction if unintended.
This issue typically arises if the phenethyl alcohol starting material is contaminated with its corresponding amine, phenethylamine. The amine is highly nucleophilic and can readily add to phenethyl acrylate, creating a β-amino ester byproduct. This is particularly problematic as the byproduct can be difficult to separate due to its high boiling point.
Troubleshooting & Prevention Protocol:
-
Source High-Purity Phenethyl Alcohol : Procure starting materials from a reputable supplier and, if possible, obtain a certificate of analysis that specifies the absence of phenethylamine.
-
Pre-purify Starting Material : If amine contamination is suspected, phenethyl alcohol can be purified by washing an ethereal solution with a dilute acid (e.g., 1% HCl) to protonate and extract the amine into the aqueous phase, followed by drying and distillation.
-
Reaction Conditions : While harder to control, running the reaction at lower temperatures may slightly disfavor the Michael addition relative to the esterification.
The diagram below outlines the main synthetic pathway and key competing side reactions.
Caption: Key reaction pathways in phenethyl acrylate synthesis.
Experimental Protocols
Protocol 1: Synthesis of Phenethyl Acrylate via Direct Esterification
This protocol is adapted from established methods and incorporates best practices to minimize side reactions[5].
Materials:
-
Phenethyl alcohol (high purity)
-
Acrylic acid (inhibitor-stabilized)
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Phenothiazine (PTZ, inhibitor)
-
5% Sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup : Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants : To the flask, add phenethyl alcohol (e.g., 122.17 g, 1.0 mol), acrylic acid (e.g., 86.48 g, 1.2 mol, 1.2 eq), p-TSA (e.g., 1.9 g, 0.01 mol), and PTZ (e.g., 0.2 g, 1000 ppm).
-
Reaction : Begin stirring and gently heat the mixture to 95-105°C. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue heating until the theoretical amount of water (18 mL) is collected, or until water collection ceases (typically 4-8 hours).
-
Cooling & Quenching : Allow the mixture to cool to room temperature. Transfer the dark liquid to a separatory funnel.
-
Work-up :
-
Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and unreacted acrylic acid. Caution: CO2 evolution. Repeat until the aqueous layer is no longer acidic.
-
Wash with 100 mL of water.
-
Wash with 100 mL of brine to break any emulsions.
-
-
Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent. Add a small amount of fresh PTZ inhibitor (~100 ppm) to the crude product. Purify via vacuum distillation to obtain pure phenethyl acrylate as a colorless liquid[5]. Collect the fraction boiling at the appropriate temperature/pressure (e.g., ~95-100°C at 5 mmHg).
Protocol 2: Troubleshooting Workflow
When encountering issues like low yield or an impure product, a systematic approach is essential. The following workflow can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting phenethyl acrylate synthesis.
References
-
Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry (RSC Publishing). Available at: [Link]
- CN112079714A - Preparation method of 2-phenylethyl acrylate. Google Patents.
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate. Available at: [Link]
-
High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. Gantrade. Available at: [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. Available at: [Link]
-
Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. ResearchGate. Available at: [Link]
- Method and composition for inhibiting acrylate ester polymerization. Google Patents.
-
Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. Available at: [Link]
-
Transesterification of poly(methyl acrylate) (PMA) with various alcohol... ResearchGate. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]
-
Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. LinkedIn. Available at: [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]
-
Acrylic acid, n-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. Available at: [Link]
-
How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. Available at: [Link]
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of ethylene glycol phenyl ether acrylate by direct ethoxylation of phenyl acrylate. ResearchGate. Available at: [Link]
Sources
- 1. Method and composition for inhibiting acrylate ester polymerization - Patent 0266906 [data.epo.org]
- 2. Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin - Oreate AI Blog [oreateai.com]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Acrylate Polymerization
Welcome to the Technical Support Center for acrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the free-radical polymerization of acrylate monomers. The inherent reactivity of acrylates, while beneficial, often leads to experimental pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize your reactions, and achieve reproducible, high-quality results.
Section 1: Pre-Polymerization Checks & Best Practices
Before initiating any polymerization, meticulous preparation of reagents and reaction setup is paramount. Proactive measures in this stage can prevent a majority of common failures.
Q1: How critical is monomer purity and what is the standard procedure for removing inhibitors?
A1: Monomer purity is arguably the most critical factor for a successful and controlled polymerization.[1] Commercial acrylate monomers are shipped with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or phenothiazine, to prevent spontaneous polymerization during transport and storage.[1][2][3] These inhibitors are highly efficient radical scavengers and must be removed; otherwise, they will consume the free radicals generated by your initiator, leading to a long induction period or complete failure of the reaction.[4][5]
Primary Issue: Inhibitors act as radical scavengers, prematurely terminating polymer chains and preventing initiation.[1]
Recommended Protocol: Inhibitor Removal
The two most common and effective methods for inhibitor removal are alkaline extraction and column chromatography.
| Method | Procedure | Pros | Cons |
| Alkaline Extraction | Wash the monomer in a separatory funnel 2-3 times with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor is deprotonated and partitions into the aqueous phase.[6][7] Follow with several washes with deionized water to remove residual NaOH. Dry the monomer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) and filter. | Fast, inexpensive, and effective for large quantities. | May introduce water into the monomer if not dried properly. Not suitable for water-sensitive monomers. |
| Column Chromatography | Pass the monomer through a packed column of activated basic alumina.[6] The inhibitor is adsorbed onto the alumina. | Provides very pure, dry monomer. Excellent for small to medium scale. | Slower than washing. Alumina is a consumable. |
Critical Note: Once the inhibitor is removed, the monomer is highly reactive and should be used immediately or stored at low temperatures (2-4°C) in the dark for a very short period.
Section 2: Troubleshooting Common Polymerization Failures
This section addresses the most frequent problems observed during and after the polymerization reaction. Each issue is broken down into potential causes and actionable solutions.
Q2: My polymerization fails to initiate or shows a very long induction period. What went wrong?
A2: This is a classic problem that almost always points to the presence of a radical scavenger or an issue with the initiation system.
Troubleshooting Workflow: Initiation Failure
Caption: A decision tree for diagnosing polymerization initiation failures.
Potential Causes & Solutions:
-
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization at lower temperatures.[8][9] It reacts with initiating and propagating radicals to form stable and less reactive peroxide radicals, effectively terminating the chain.[10][11]
-
Solution: Deoxygenate the reaction mixture thoroughly before initiating. This is typically done by bubbling an inert gas (nitrogen or argon) through the monomer/solvent mixture for 15-30 minutes and maintaining a positive inert gas blanket over the reaction for its duration.[12]
-
-
Residual Inhibitor: As discussed in Q1, even trace amounts of storage inhibitor can completely halt polymerization.
-
Solution: Ensure your inhibitor removal protocol is effective. If you suspect residual inhibitor, re-purify the monomer.
-
-
Ineffective Initiation: The choice and concentration of the initiator are critical.
-
Incorrect Initiator Choice: The initiator must have an appropriate half-life at your reaction temperature to generate a steady stream of radicals. For thermal initiators (e.g., AIBN, BPO), if the temperature is too low, decomposition will be too slow. For photoinitiators, the wavelength and intensity of the light source must be matched to the initiator's absorption spectrum.[13][14]
-
Insufficient Initiator Concentration: Too little initiator will not generate enough primary radicals to overcome trace inhibitors (like oxygen) and start the polymerization process.[4][5]
-
Solution: Verify that your chosen initiator is suitable for your reaction conditions. Consult technical data sheets for half-life information. If needed, increase the initiator concentration in small increments (e.g., 20-30% increments).
-
Q3: My reaction starts but stalls at low-to-moderate monomer conversion. How can I drive it to completion?
A3: A stalled reaction suggests that the population of active, propagating radicals is diminishing over time before all the monomer is consumed.
Potential Causes & Solutions:
-
Premature Initiator Burnout: If the initiator has a very short half-life at the reaction temperature, it may be completely consumed early in the process, leaving no source of new radicals to continue the polymerization.
-
Solution: Choose an initiator with a longer half-life at the reaction temperature, or use a combination of initiators. Alternatively, the initiator can be fed into the reactor over a period of time rather than added all at once.
-
-
Vitrification/Gel Effect (Trommsdorff-Norrish Effect): As polymerization proceeds, the viscosity of the medium increases dramatically.[15] This can hinder the mobility of large polymer chains, making it difficult for them to terminate by combination or disproportionation. However, small monomer molecules can still diffuse to the radical chain ends. This leads to a period of autoacceleration.[16] Eventually, the system can become so viscous that even monomer diffusion is restricted, and the reaction effectively stops as the polymer chains become trapped in a glassy matrix.
-
Solution: Increase the reaction temperature to enhance chain mobility. Note that this may also decrease the final molecular weight.[17] Adding more solvent (if in solution polymerization) can also delay the onset of vitrification by keeping the viscosity lower.
-
-
Impurity-Induced Termination: Impurities from the monomer, solvent, or carried in from other reagents can act as chain transfer agents or terminating agents.[3]
-
Solution: Ensure high purity of all reagents. Solvent choice is critical; solvents known to have high chain transfer constants (e.g., certain alcohols, thiols) should be used with caution if high conversion and high molecular weight are desired.[18]
-
Q4: The molecular weight of my polymer is much lower than expected. What controls this?
A4: In free-radical polymerization, the final molecular weight is determined by the ratio of the rate of propagation to the rates of all termination and chain transfer events. A low molecular weight indicates that chains are being terminated prematurely.
Mechanism of Chain Termination and Transfer
Caption: Factors leading to premature chain termination and reduced molecular weight.
Potential Causes & Solutions:
-
High Initiator Concentration: A higher concentration of initiator generates more primary radicals, leading to a greater number of polymer chains being initiated simultaneously.[1] With a finite amount of monomer, this results in shorter average chain lengths.[17][18]
-
Solution: Decrease the initiator concentration. This will lower the polymerization rate but increase the final molecular weight.
-
-
High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition, leading to a higher concentration of primary radicals, similar to the effect above.[17] Additionally, high temperatures can increase the rate of chain transfer reactions.[19]
-
Solution: Lower the reaction temperature. You may need to switch to an initiator that is effective at the lower temperature.
-
-
Chain Transfer Agents (CTAs): This is a very common cause. Solvents, impurities, or even the monomer or polymer itself can act as CTAs. A propagating radical abstracts an atom (usually hydrogen) from a CTA, terminating the polymer chain and creating a new radical that initiates a new, shorter chain.[18]
-
Solution:
-
Solvent: If using a solvent, choose one with a low chain transfer constant (e.g., benzene, toluene, acetone). Avoid solvents like carbon tetrachloride or thiols unless you are intentionally trying to limit molecular weight.
-
Impurities: As always, ensure high purity of all reagents.[3]
-
Intentional CTA: If a CTA is being used for controlled polymerization (e.g., in RAFT), its concentration directly controls the molecular weight. Adjust the monomer-to-CTA ratio to target the desired molecular weight.[20]
-
-
Q5: My reaction mixture turned into an insoluble gel. What happened and can it be prevented?
A5: Gelation, or the formation of a cross-linked polymer network, is a common but often undesirable outcome in acrylate polymerization, especially at high conversions.[15]
Potential Causes & Solutions:
-
Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone of an already-formed polymer chain. This creates a new radical site on the polymer backbone, which can then propagate, forming a branch. These branches can connect, leading to a cross-linked network.[15] This is more common at high temperatures and high conversions.
-
Solution: Limit the final monomer conversion by stopping the reaction earlier. Lowering the reaction temperature can also reduce the rate of this side reaction.
-
-
The Trommsdorff-Norrish (Gel) Effect: As mentioned in Q3, the high viscosity at later stages of polymerization dramatically reduces the rate of termination reactions. The concentration of propagating radicals skyrockets, leading to a rapid, often uncontrollable increase in polymerization rate and heat generation.[15] This autoacceleration can quickly lead to extensive branching and cross-linking.
-
Solution: Improve heat dissipation by using a larger solvent volume or a reactor with better heat transfer capabilities. Running the reaction at a more dilute concentration can help control the viscosity increase.
-
-
Cross-linking Impurities: If your monomer contains small amounts of di- or multi-functional acrylates (impurities with more than one double bond), these will act as cross-linkers, readily causing gelation.[21]
-
Solution: Ensure the purity of your monomer. If you suspect cross-linking impurities, purify the monomer via distillation or column chromatography.
-
Section 3: Analytical Techniques for Troubleshooting
When troubleshooting, direct measurement of polymer properties is invaluable.
| Technique | Information Provided | Application in Troubleshooting |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Measures molecular weight distribution (MWD), including number-average (Mn), weight-average (Mw), and polydispersity index (PDI = Mw/Mn).[22][23] | Essential for diagnosing issues with molecular weight (Q4) and polydispersity. A broad or bimodal PDI can indicate poor initiation control or side reactions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups. Can be used to monitor the disappearance of the acrylate C=C bond absorption (~1635 cm⁻¹) to quantify monomer conversion.[22][24] | Used to confirm if polymerization has occurred and to quantify conversion, directly addressing problems of initiation failure (Q2) or stalled reactions (Q3). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about polymer microstructure, tacticity, and can be used for end-group analysis and to quantify monomer conversion.[22] | Confirms the chemical structure of the resulting polymer and can help identify structures resulting from side reactions or chain transfer. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg). Photo-DSC can be used to study the kinetics of photopolymerization.[14][25] | Can indicate changes in polymer properties due to molecular weight or cross-linking. Photo-DSC is a powerful tool for optimizing initiation conditions (Q2). |
References
- Oxygen-initiated free-radical polymerization of alkyl acrylates at high temper
- Preventing Gelation in Hexadecyl Acrylate Polymerization: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
- Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021).
- US4144137A - Method for removal of polymerization inhibitor. (n.d.).
- The effect of monomer structure on oxygen inhibition of (met)
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2021). RSC Publishing.
- The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylates Photopolymerization. (2004). The Aquila Digital Community.
- How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. (2014).
- Troubleshooting low conversion in isooctyl acrylate polymeriz
- Technical Support Center: Troubleshooting Low Molecular Weight in Poly(1-Naphthyl acrylate)
- How can I remove an inhibitor
- US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid. (n.d.).
- Removing Mehq Inhibitor From Methyl Acrylate Monomer. (2017). Cheresources.com Community.
- common side reactions in silyl acrylate polymerization and how to avoid them. (n.d.). BenchChem.
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.
- troubleshooting poor mechanical strength in calcium acryl
- Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. (2026).
- Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.).
- What Is The Acrylate Polymeriz
- How to control the molecular weight in polymerizing acrylamide with free radical polymerization?. (2013).
- Summary of Solutions to Common Problems in Acrylic Resin Production. (n.d.). LinkedIn.
- Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. (2014). Polymer Chemistry (RSC Publishing).
- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (n.d.).
- Dual-cure photochemical/thermal polymerization of acrylates: A photoassisted process at low light intensity. (2025).
- Tips for optimizing a RAFT polymeriz
- Control of Free-Radical Reactivity in Photopolymerization of Acryl
- Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. (n.d.).
- Thermal Initiators as Additives for Photopolymerization of Methacryl
- The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer. (2025).
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2020). MDPI.
- Troubleshooting Gel Casting/ Polymerization Issues in SDS-PAGE. (n.d.). GoldBio.
- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. (n.d.). Society for Imaging Science and Technology.
- (PDF) Troubleshooting Gels in Polyolefin Films. (2025).
- Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. (2025).
- TROUBLESHOOTING POLYMERIZATIONS. (2018).
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021).
- Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chrom
- How we can control molecular size of acrylic acid based polymer by the way of process controls or process systems?. (2015).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymeric Systems.
- GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent.
- Polymer Characterization Technique Overview. (2024). Measurlabs.
- Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. (2023). Polymer Chemistry (RSC Publishing).
- Exploring the Techniques Used in Polymer Analysis. (2024). Technology Networks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. researchgate.net [researchgate.net]
- 7. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 8. Oxygen-initiated free-radical polymerization of alkyl acrylates at high temperatures [morressier.com]
- 9. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. resolvemass.ca [resolvemass.ca]
- 23. agilent.com [agilent.com]
- 24. measurlabs.com [measurlabs.com]
- 25. technologynetworks.com [technologynetworks.com]
Technical Support Center: Stability and Storage of 2-Propenoic Acid, 2-Phenylethyl Ester
Welcome to the technical support center for 2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate). This guide is designed for researchers, scientists, and professionals in drug development to address common stability issues encountered during the storage and handling of this versatile monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and materials.
Introduction to Phenethyl Acrylate Stability
Phenethyl acrylate is a valuable monomer known for its role in polymer synthesis, lending properties like thermal stability and flexibility to the final products.[1] However, like all acrylate esters, its high reactivity can present significant stability challenges under improper storage conditions. The primary concern is unintended polymerization, which can be initiated by heat, light, or contaminants. This guide will walk you through identifying, preventing, and resolving these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for phenethyl acrylate?
A1: Proper storage is the first and most critical step in maintaining the stability of phenethyl acrylate. The recommended storage conditions are designed to minimize the risk of spontaneous polymerization.
-
Temperature: Phenethyl acrylate should be stored under refrigeration, typically between 2°C and 8°C.[2] Some sources may provide a slightly broader range, but keeping it cool is essential to slow down potential degradation reactions.
-
Atmosphere: It is crucial to store phenethyl acrylate with an air (oxygen) headspace.[3][4] Oxygen is required for common polymerization inhibitors, such as phenothiazine (PTZ) and monomethyl ether hydroquinone (MEHQ), to function effectively.[4] Storing under an inert atmosphere like nitrogen will deactivate these inhibitors and can lead to polymerization.[4]
-
Light: The material should be protected from light, especially UV radiation, as it can initiate polymerization.[3] Amber glass bottles or opaque containers are recommended.
-
Container: Containers should be tightly sealed to prevent contamination and evaporation of the monomer or ingress of moisture.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Slows down reaction kinetics, reducing the risk of spontaneous polymerization. |
| Atmosphere | Air (Oxygen) Headspace | Essential for the proper functioning of common polymerization inhibitors (e.g., PTZ, MEHQ).[4] |
| Light | Protection from Light (Amber/Opaque Container) | Prevents photo-initiation of polymerization.[3] |
| Container | Tightly Sealed | Prevents contamination and moisture ingress.[5] |
Q2: My phenethyl acrylate has become viscous or solidified. What happened?
A2: An increase in viscosity or solidification is a clear indication of polymerization. This is the most common stability issue with acrylate monomers. The root cause is the initiation of a free-radical chain reaction, leading to the formation of long polymer chains.
Troubleshooting Guide
Issue 1: Spontaneous Polymerization
Symptoms:
-
Increased viscosity of the liquid.
-
Formation of a gel or solid polymer.
-
Noticeable heat generation from the container.
-
A change in the appearance from a clear liquid to cloudy or opaque.
Potential Causes and Solutions:
-
Cause A: Depleted Inhibitor.
-
Explanation: Polymerization inhibitors are consumed over time as they scavenge free radicals. If the inhibitor concentration drops below an effective level, polymerization can occur.
-
Troubleshooting Steps:
-
Isolate the material: If you suspect polymerization, immediately move the container to a cool, well-ventilated area away from other reactive chemicals.
-
Do NOT attempt to open a container that is hot or bulging. This indicates a runaway polymerization, which can lead to a dangerous pressure buildup.
-
Test inhibitor concentration: If it is safe to do so, you can test the inhibitor level. A general colorimetric method for MEHQ is available and can be adapted.
-
-
-
Cause B: Improper Storage Conditions.
-
Explanation: Storing at elevated temperatures, exposure to light, or lack of oxygen can accelerate inhibitor depletion and initiate polymerization.
-
Troubleshooting Steps:
-
Review storage logs: Check if the material has been exposed to temperatures above the recommended range or for extended periods outside of refrigeration.
-
Inspect the storage location: Ensure the material is not stored near heat sources or exposed to direct sunlight.
-
Verify container integrity: Check that the container is properly sealed and has an adequate air headspace.
-
-
-
Cause C: Contamination.
-
Explanation: Contaminants such as dust, metals (e.g., rust), or other reactive chemicals can act as initiators for polymerization.
-
Troubleshooting Steps:
-
Review handling procedures: Ensure that clean, dedicated equipment is used for dispensing the monomer.
-
Inspect the material for visible impurities.
-
If contamination is suspected, the material should be disposed of according to institutional safety guidelines.
-
-
Caption: Troubleshooting workflow for spontaneous polymerization.
Issue 2: Color Change
Symptoms:
-
The normally colorless to pale yellow liquid develops a darker yellow or brown tint.
Potential Causes and Solutions:
-
Cause A: Oxidation.
-
Explanation: While oxygen is necessary for the inhibitor to function, excessive or prolonged exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation byproducts.
-
Troubleshooting Steps:
-
Ensure the container is sealed properly when not in use.
-
Consider purging the headspace with a small amount of fresh air if the material has been stored for a long time. This can help replenish the oxygen consumed by the inhibitor.
-
-
-
Cause B: Contamination.
-
Explanation: Contamination with certain metals or other organic compounds can lead to color formation.
-
Troubleshooting Steps:
-
Review handling procedures for potential sources of contamination.
-
If the color change is significant, it is advisable to test the purity of the material using techniques like GC-MS or HPLC before use.
-
-
Experimental Protocols
Protocol 1: Qualitative Test for Inhibitor Presence (Based on MEHQ)
This is a simplified colorimetric test to quickly assess the presence of a phenolic inhibitor like MEHQ.
Materials:
-
Sample of phenethyl acrylate
-
5% Sodium Hydroxide (NaOH) solution
-
Separatory funnel
-
Test tube or cuvette
-
UV-Vis spectrophotometer (optional, for more quantitative analysis)
Procedure:
-
Place 10 mL of the phenethyl acrylate sample into a separatory funnel.
-
Add 20 mL of 5% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. The phenolic inhibitor will be extracted into the aqueous (NaOH) layer.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a test tube.
-
Visual Inspection: A yellow to brownish color in the aqueous layer indicates the presence of the inhibitor. The intensity of the color can give a rough idea of the concentration.
-
(Optional) Spectrophotometric Analysis: The absorbance of the aqueous layer can be measured at the appropriate wavelength for the specific inhibitor to get a more quantitative result. This would require creating a calibration curve with known concentrations of the inhibitor.
Protocol 2: Handling Partially Polymerized Phenethyl Acrylate
Safety First: Partially polymerized or polymerized acrylate monomers can pose a significant hazard. Always consult your institution's safety guidelines before handling such materials.
Procedure:
-
Wear appropriate personal protective equipment (PPE): This includes safety goggles, chemical-resistant gloves (butyl rubber is a good choice), and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
If the material is in a sealed container and shows signs of pressure buildup (bulging), do not attempt to open it. Contact your institution's environmental health and safety (EHS) office immediately.
-
If the material is stable and you need to separate the liquid monomer from the solid polymer, you can attempt to carefully decant the liquid portion.
-
The remaining solid polymer should be treated as chemical waste. Do not attempt to dissolve it in solvents unless you are following a specific, approved procedure.
-
Disposal: All waste, including the solid polymer and any contaminated materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[5]
Caption: Safe handling of partially polymerized phenethyl acrylate.
References
- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents. (n.d.).
-
2-Phenoxyethyl acrylate - Scientific Polymer Products, Inc. (2017). Retrieved January 20, 2026, from [Link]
-
METHYL ACRYLATE - STABILIZED - Synthomer. (2020). Retrieved January 20, 2026, from [Link]
-
EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Resolving High Viscosity in Acrylic Resin Production
Welcome to the Technical Support Center for acrylic resin production. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to high viscosity during the synthesis and processing of acrylic resins. Uncontrolled viscosity can significantly impact resin handleability, application performance, and final product quality. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to diagnose and solve viscosity-related issues effectively.
Troubleshooting Guide: High Viscosity Issues
This section addresses specific high-viscosity scenarios you might encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Viscosity is unexpectedly high from the start of polymerization.
Probable Causes:
-
Incorrect Initiator Concentration: An inverse relationship often exists between initiator concentration and the final molecular weight and viscosity.[1] A lower-than-intended initiator concentration can lead to the formation of fewer, longer polymer chains, resulting in a higher molecular weight and increased viscosity.[1]
-
Low Reaction Temperature: Lower temperatures can slow down the initiation rate relative to the propagation rate, leading to the formation of higher molecular weight polymers.
-
Monomer Impurities: Certain impurities can act as cross-linking agents, leading to branched polymers and a rapid increase in viscosity.
Solutions:
-
Verify Initiator Concentration: Double-check calculations and the amount of initiator added. Ensure accurate measurement and complete dissolution in the reaction medium.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature within the recommended range for your specific initiator and monomer system. Higher temperatures generally reduce the viscosity of the resin.[2] However, be aware that excessively high temperatures can accelerate the reaction, which may also lead to an uncontrolled viscosity increase.[2]
-
Ensure Monomer Purity: Use monomers from a reputable source and check for any potential contaminants. If impurities are suspected, purification of the monomers may be necessary.
Issue 2: Viscosity increases uncontrollably during the polymerization process.
Probable Causes:
-
Poor Heat Dissipation: Polymerization is an exothermic process. Inadequate stirring or cooling can lead to localized "hot spots," accelerating the reaction rate and causing a rapid increase in molecular weight and viscosity.
-
Gel Effect (Trommsdorff–Norrish effect): At high monomer conversion, the viscosity of the medium increases significantly, which slows down the termination reactions between polymer chains. The propagation reaction continues, leading to a rapid increase in molecular weight and a corresponding surge in viscosity.
-
Incorrect Solvent Choice: A "poor" solvent for the polymer can cause the polymer chains to aggregate, leading to an increase in viscosity.[3] Conversely, a "good" solvent will help to keep the polymer chains extended and the viscosity lower.[3]
Solutions:
-
Improve Heat Management: Ensure efficient stirring and adequate cooling throughout the reaction. For larger-scale reactions, consider using a cooling bath or a reactor with a cooling jacket.
-
Introduce a Chain Transfer Agent (CTA): CTAs are crucial for controlling molecular weight.[4][5] They terminate growing polymer chains and initiate new ones, effectively limiting the chain length and preventing excessive viscosity buildup.[4][6]
-
Solvent Selection and Addition Strategy: Choose a solvent that is a good solvent for the resulting polymer.[7][8] Consider a semi-batch or continuous monomer/initiator feed process to maintain a lower instantaneous monomer concentration, which can help mitigate the gel effect. Adding a non-polar solvent can also help reduce the viscosity of the acrylic resin.[9]
Issue 3: The final resin product has a higher viscosity than desired.
Probable Causes:
-
High Molecular Weight: The primary determinant of resin viscosity is its molecular weight; higher molecular weight leads to higher viscosity.[10]
-
Broad Molecular Weight Distribution (Polydispersity Index - PDI): A broad PDI, with a significant fraction of high molecular weight chains, can contribute to higher than expected viscosity.
-
Copolymer Composition: The choice of monomers and their ratios in the copolymer can significantly influence the viscosity.[10]
Solutions:
-
Adjust Initiator and CTA Concentrations: To lower the molecular weight, increase the initiator concentration or the concentration of the chain transfer agent.[1][6][11]
-
Optimize Polymerization Temperature: Higher reaction temperatures can lead to lower molecular weight polymers.[12]
-
Monomer Selection: Incorporating monomers that lead to more flexible polymer chains can help reduce viscosity.
-
Post-Polymerization Dilution: The viscosity of the final resin can be adjusted by adding a suitable solvent.[13] The choice of solvent is critical to ensure compatibility and stability.[14]
Frequently Asked Questions (FAQs)
Q1: How does the type of initiator affect the viscosity of the acrylic resin?
The type of initiator, particularly its decomposition rate (half-life) at a given temperature, plays a significant role.[15] An initiator with a shorter half-life will generate free radicals more quickly, leading to the initiation of more polymer chains and resulting in a lower molecular weight and viscosity.[1] Conversely, an initiator with a longer half-life will produce fewer polymer chains over a longer period, leading to higher molecular weight and viscosity.
Q2: What is the role of a chain transfer agent (CTA) and how do I select one?
A CTA is a compound that can react with a growing polymer chain to terminate it, and in the process, the CTA becomes a new radical that can initiate another polymer chain.[4] This process effectively controls the molecular weight of the polymer.[4][5] Common CTAs for acrylic polymerization include mercaptans (thiols).[4] The selection of a CTA depends on factors like its reactivity (chain transfer constant), solubility in the reaction medium, and the desired molecular weight of the final polymer.
Q3: Can the order of monomer addition affect the final viscosity?
Yes, the order and rate of monomer addition, especially in copolymerization, can influence the polymer architecture and, consequently, the viscosity. A "monomer-starved" feed, where monomers are added gradually, can help to produce a more uniform copolymer composition and a narrower molecular weight distribution, which can lead to lower viscosity compared to a batch process where all monomers are present from the beginning.[11]
Q4: How does solvent polarity impact viscosity?
Solvent polarity affects the conformation of the polymer chains in the solution. In a "good" solvent, where the polymer-solvent interactions are favorable, the polymer chains will be more extended, resulting in a larger hydrodynamic volume and potentially higher intrinsic viscosity. In a "poor" solvent, the polymer chains tend to coil up to minimize contact with the solvent, which can lead to aggregation and an increase in solution viscosity.[3]
Q5: Is it possible to reduce the viscosity of an already synthesized high-viscosity acrylic resin?
Yes, the most straightforward method is to dilute the resin with a compatible solvent.[9][13] The choice of solvent is critical to avoid polymer precipitation.[9] Another approach is to increase the temperature, as viscosity generally decreases with increasing temperature.[2][9] However, this may not be suitable for all applications, especially if the resin is to be used at ambient temperature.
Experimental Protocols
Protocol 1: Systematic Adjustment of Initiator Concentration to Control Viscosity
Objective: To determine the optimal initiator concentration for achieving a target viscosity in an acrylic resin synthesis.
Materials:
-
Acrylic monomers (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Solvent (e.g., Toluene, Ethyl Acetate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel with stirrer, condenser, and nitrogen inlet
-
Viscometer
Procedure:
-
Set up the reaction vessel and charge it with the chosen solvent.
-
Purge the vessel with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the solvent to the desired reaction temperature (e.g., 80°C for AIBN).
-
Prepare a series of monomer mixtures with varying concentrations of the initiator (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of total monomers).
-
Slowly add each monomer/initiator mixture to the hot solvent over a period of 2-3 hours.
-
After the addition is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
-
Cool the reactions to room temperature.
-
Measure the viscosity of each resulting resin solution using a viscometer.
Data Analysis:
Create a table and a plot of viscosity versus initiator concentration to visualize the relationship and identify the concentration that yields the desired viscosity.
| Initiator Concentration (% w/w) | Final Viscosity (cP) |
| 0.5 | 5000 |
| 1.0 | 2500 |
| 1.5 | 1200 |
| 2.0 | 600 |
Protocol 2: Evaluating the Effect of a Chain Transfer Agent (CTA) on Viscosity
Objective: To systematically reduce the viscosity of an acrylic resin by incorporating a chain transfer agent.
Materials:
-
Acrylic monomers
-
Solvent
-
Initiator
-
Chain Transfer Agent (e.g., n-dodecyl mercaptan)
-
Reaction setup as in Protocol 1
-
Viscometer
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare a monomer mixture with a fixed initiator concentration (determined from previous experiments or literature).
-
Divide the monomer mixture into several portions and add varying amounts of the CTA to each (e.g., 0.1%, 0.25%, 0.5%, 1.0% by weight of total monomers).
-
Proceed with the polymerization as described in steps 5-7 of Protocol 1 for each CTA concentration.
-
Measure the viscosity of each final resin solution.
Data Analysis:
Tabulate and plot the viscosity as a function of CTA concentration to determine the amount of CTA required to achieve the target viscosity.
| CTA Concentration (% w/w) | Final Viscosity (cP) |
| 0 (Control) | 4500 |
| 0.1 | 3200 |
| 0.25 | 2100 |
| 0.5 | 1300 |
| 1.0 | 750 |
Visualizations
Relationship Between Key Parameters and Viscosity
Caption: Key factors influencing acrylic resin viscosity.
Troubleshooting Workflow for High Viscosity
Caption: A logical workflow for troubleshooting high viscosity.
References
-
Quora. (2023). How to reduce the viscosity of an acrylic resin during processing. [Link]
-
Z. M. Khan, et al. (1994). Factors that affect the rheologic properties of acrylic resin denture base materials. The Journal of Prosthetic Dentistry. [Link]
-
CKN Knowledge in Practice Centre. (2021). Viscosity (resin). [Link]
-
Chemistry For Everyone. (2023). What Is The Role Of Chain Transfer Agents In Acrylic Polymerization?[Link]
-
Prechem. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents. [Link]
-
C.D. Diakoumakos, et al. (n.d.). Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. Journal of Coatings Technology. [Link]
-
M. R. Saeb, et al. (2016). Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization. Taylor & Francis Online. [Link]
-
Pressure Sensitive Tape Council. (n.d.). EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. [Link]
- Google Patents. (2009).
-
ResearchGate. (2017). Control viscosity of Acrylic/styrene emulsions?[Link]
-
ResearchGate. (n.d.). Viscosity‐temperature curves of photosensitive resin with different...[Link]
-
VICHEM. (n.d.). Solvent - Borne Acrylic Resin. [Link]
-
Wiley Online Library. (n.d.). Effect of solvent on the viscosity of high solid content hydroxyl acrylic resin water dispersion. [Link]
-
ResearchGate. (n.d.). Radical initiators and their influence on the viscosity and molecular weight of acrylic polymers applied in pressure-sensitive adhesives. [Link]
-
University of Iowa. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]
- Google Patents. (2010). CN101855275A - Acrylic plastisol viscosity reducers.
-
Jinzong Machinery. (2023). Understanding Viscosity Control: Key Factors in Paint Manufacturing. [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the viscosity of various blends of bio‐based reactive diluent (BRD)/epoxy acrylate (EA). See Table 1 for the samples' codes. [Link]
-
ACS Publications. (2020). Noncorrosive Pressure-Sensitive Adhesives of Acryl Polymers by Sulfur-Free Addition–Fragmentation Chain Transfer Agents. [Link]
-
i-share.com. (n.d.). Solve the cause of viscosity change of acrylic emulsion polymerization to large production?[Link]
-
ResearchGate. (n.d.). The Effect of Chain Transfer Agent Level on Adhesive Performance and Peel Master‐Curves for Acrylic Pressure Sensitive Adhesives. [Link]
-
foamest.com. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. [Link]
-
Prospector Knowledge Center. (2023). Acrylic Resin Fundamentals. [Link]
-
Tri-Art Mfg. (n.d.). Beyond Colour: The Rheology and Viscosity of Acrylic Paints. [Link]
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- 2. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pstc.org [pstc.org]
- 7. RESIN SOLUBILITY [worldwin.co.kr]
- 8. vichem.vn [vichem.vn]
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- 10. Factors that affect the rheologic properties of acrylic resin denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paint.org [paint.org]
- 12. CN101407568A - High solid low viscosity acrylic resin and preparation thereof - Google Patents [patents.google.com]
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- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Phenylethyl Acrylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-phenylethyl acrylate (PEA). Our goal is to provide in-depth technical support, troubleshooting advice, and frequently asked questions to help you minimize impurities and optimize your synthesis. The information herein is grounded in established chemical principles and practical laboratory experience.
Introduction to 2-Phenylethyl Acrylate Synthesis
2-Phenylethyl acrylate (PEA) is a valuable monomer in the production of high-performance polymers, coatings, and adhesives due to its desirable properties such as excellent adhesion, flexibility, and chemical resistance.[1][2] Its aromatic functionality also contributes to enhanced thermal stability.[1][3] The most common methods for synthesizing PEA are Fischer esterification of acrylic acid with 2-phenylethanol and transesterification of an acrylate ester with 2-phenylethanol.[4][5] While seemingly straightforward, these methods can be prone to side reactions and impurity formation, which can significantly impact the quality and performance of the final product.
This guide will focus on identifying and mitigating these impurities to ensure a high-purity yield of 2-phenylethyl acrylate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-phenylethyl acrylate, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Phenylethyl Acrylate
Potential Causes:
-
Incomplete Reaction: The equilibrium of the Fischer esterification reaction may not be sufficiently shifted towards the product.[6][7]
-
Polymerization of Reactants or Product: Acrylates are highly susceptible to polymerization, especially at elevated temperatures.[5][8]
-
Loss During Workup: The product may be lost during aqueous washing or distillation steps.
Solutions:
-
Driving the Equilibrium:
-
Use of Excess Reagent: Employ a molar excess of one of the reactants, typically the less expensive one (often the alcohol in Fischer esterification).[6][9]
-
Water Removal: In Fischer esterification, continuously remove the water byproduct using a Dean-Stark apparatus with an azeotropic solvent like toluene.[6][9]
-
-
Preventing Polymerization:
-
Inhibitors: Add a suitable polymerization inhibitor to the reaction mixture. Common inhibitors for acrylates include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).[8][10][11] The presence of oxygen can enhance the effectiveness of phenolic inhibitors like MEHQ.[11]
-
Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
-
Optimizing Workup:
-
Extraction: Use an appropriate organic solvent for extraction and ensure complete phase separation.
-
Distillation: Perform vacuum distillation to purify the product, as the lower temperature reduces the risk of polymerization.[4]
-
Issue 2: Presence of Poly(2-phenylethyl acrylate) in the Final Product
Potential Cause:
-
Ineffective Inhibition: The polymerization inhibitor may have been consumed, deactivated, or used in an insufficient amount. High reaction temperatures can also lead to spontaneous polymerization.[8]
Solutions:
-
Inhibitor Selection and Concentration:
-
Choose an inhibitor that is effective at the reaction temperature. For distillation, a vapor-phase inhibitor may be necessary.[10]
-
Optimize the concentration of the inhibitor. Typically, inhibitors are used in parts-per-million (ppm) levels.
-
-
Oxygenation: For phenolic inhibitors like MEHQ, sparging a small amount of air or oxygen into the reaction mixture can improve their efficacy.[11] However, this is not suitable for monomers that can form explosive peroxides.[8]
-
Temperature Management: Carefully control the reaction and distillation temperatures to minimize thermal polymerization.
Issue 3: Contamination with Unreacted Starting Materials
Potential Causes:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Catalyst Activity: The acid catalyst (in Fischer esterification) or transesterification catalyst may be inactive or used in an insufficient amount.
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
Catalyst Optimization:
Issue 4: Formation of Ether Byproducts
Potential Cause:
-
Acid-Catalyzed Dehydration of Alcohol: In Fischer esterification, the strong acid catalyst can promote the dehydration of 2-phenylethanol to form bis(2-phenylethyl) ether, especially at higher temperatures.
Solutions:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level.
-
Catalyst Choice: Consider using a milder acid catalyst or optimizing the concentration of the strong acid catalyst.
-
Reaction Time: Avoid unnecessarily long reaction times, which can favor side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of transesterification over Fischer esterification for synthesizing 2-phenylethyl acrylate?
A1: Transesterification can sometimes offer milder reaction conditions and may avoid the use of strong acids, which can cause side reactions like ether formation.[4] However, the choice of method often depends on the availability and cost of the starting materials.
Q2: How do I choose the right polymerization inhibitor?
A2: The choice of inhibitor depends on the reaction and purification conditions. For storage and reactions at moderate temperatures, phenolic inhibitors like MEHQ and hydroquinone are common.[8] For high-temperature distillations, inhibitors with higher volatility or thermal stability may be required. The synergistic effect of certain inhibitor combinations, such as a quinone and its enol derivative, can also be beneficial.[10]
Q3: Can I reuse the catalyst in my synthesis?
A3: Homogeneous catalysts like sulfuric acid are typically neutralized and removed during workup, making them difficult to reuse. Heterogeneous catalysts, such as zirconia-supported tungstophosphoric acid, can potentially be recovered and reused, offering a more environmentally friendly option.[13]
Q4: What is the role of the inert gas sparge mentioned in some protocols?
A4: An inert gas sparge, typically with nitrogen, serves to remove dissolved oxygen. While oxygen can enhance the effectiveness of some inhibitors, its removal can be crucial in preventing the formation of peroxides and other oxidation byproducts, especially with certain monomers.[4]
Q5: How can I effectively remove the polymerization inhibitor from the final product?
A5: Phenolic inhibitors like hydroquinone and MEHQ can often be removed by washing the organic phase with an aqueous alkaline solution, such as sodium hydroxide.[8] The inhibitor is deprotonated to form a water-soluble salt, which partitions into the aqueous layer.
Experimental Protocols
Protocol 1: Fischer Esterification of Acrylic Acid with 2-Phenylethanol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
-
2-Phenylethanol
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add 2-phenylethanol, a 1.2 molar equivalent of acrylic acid, toluene (approximately 50% of the total volume), p-toluenesulfonic acid (1-2 mol% relative to 2-phenylethanol), and hydroquinone (200-500 ppm).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue the reaction until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or GC if desired.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted acrylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude 2-phenylethyl acrylate by vacuum distillation. Remember to add a fresh portion of a suitable inhibitor to the distillation flask.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-phenylethyl acrylate via Fischer esterification.
Mechanistic Insights and Impurity Formation
Understanding the reaction mechanism is crucial for controlling impurities.
Fischer Esterification Mechanism and Side Reactions
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps.[6]
Sources
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- 2. polysciences.com [polysciences.com]
- 3. nbinno.com [nbinno.com]
- 4. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 5. CN102229529B - Preparation method of (methyl) crylic acid phenylethanol ester compounds - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Phenethyl Acrylate Production: A Technical Support Center for Scale-Up Challenges
Welcome to the Technical Support Center for Phenethyl Acrylate (PEA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up PEA synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experience to ensure the successful and safe scale-up of your production.
Introduction to Phenethyl Acrylate and Its Production
Phenethyl acrylate (PEA) is a versatile acrylate monomer valued for its contribution to enhanced thermal stability, flexibility, and adhesion in various high-performance applications, including coatings, adhesives, and polymer modifications.[1][2] Its synthesis, typically through the esterification of acrylic acid with phenethyl alcohol, presents several challenges during scale-up, ranging from reaction control to purification and safety.[3] This guide will address these critical issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenethyl acrylate?
A1: The most prevalent methods for synthesizing phenethyl acrylate are:
-
Direct Esterification: This is a widely used industrial method involving the reaction of acrylic acid with phenethyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[3] A polymerization inhibitor is crucial to prevent the unwanted polymerization of both the reactant acrylic acid and the product phenethyl acrylate.[3]
-
Transesterification: This method involves the reaction of an acrylate ester (like methyl acrylate or ethyl acrylate) with phenethyl alcohol in the presence of a suitable catalyst.
-
Reaction with Acryloyl Chloride: Phenethyl alcohol can be reacted with acryloyl chloride to produce phenethyl acrylate.[4] This method is often used in laboratory-scale synthesis.
Q2: Why is a polymerization inhibitor necessary during PEA synthesis and storage?
A2: Acrylate monomers like phenethyl acrylate are highly susceptible to spontaneous and often explosive polymerization, especially at elevated temperatures or in the presence of light and contaminants.[5][6] Polymerization inhibitors, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or phenothiazine (PTZ), are added to scavenge free radicals that initiate the polymerization process.[2][3][7] It is critical to ensure the presence of dissolved oxygen, as many common inhibitors require it to function effectively.[6]
Q3: What are the key safety precautions to consider when handling phenethyl acrylate?
A3: Phenethyl acrylate is an irritant and a skin sensitizer.[2][8] Key safety precautions include:
-
Ventilation: Always handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Storage: Store in a cool, dry, and dark place, away from heat sources and direct sunlight.[5] Ensure the container is properly sealed and contains a sufficient headspace of air for the polymerization inhibitor to be effective.[5]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[9] Avoid using solid streams of water.[8] Use non-sparking tools and prevent electrostatic discharge.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of phenethyl acrylate production.
Problem 1: Low Yield of Phenethyl Acrylate
Q: My reaction is consistently resulting in a low yield of the desired phenethyl acrylate. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in scaling up esterification reactions. The root causes can be multifaceted. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached equilibrium. Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution:
-
Water Removal: Implement an efficient method for removing water as it forms. In a scaled-up batch process, a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene, though modern methods aim to avoid such solvents) can be effective.[3] A patent for PEA production describes a method that avoids an organic solvent water-carrying agent.[3]
-
Reaction Time: Increase the reaction time to allow the reaction to proceed further towards completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10][11]
-
Catalyst Amount: Ensure the catalyst concentration is optimal. Insufficient catalyst will lead to a slow reaction rate.
-
-
-
Side Reactions:
-
Cause: Several side reactions can consume your starting materials or product. A common side reaction is the Michael addition of phenethyl alcohol to the acrylic acid or the phenethyl acrylate product.
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 90-120°C for direct esterification).[3] Higher temperatures can promote side reactions and polymerization.
-
Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to purification challenges.
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst can lose its activity over time due to poisoning by impurities in the reactants or thermal degradation.[12][13]
-
Solution:
-
Reactant Purity: Use high-purity acrylic acid and phenethyl alcohol. Impurities can neutralize the acid catalyst.
-
Catalyst Selection: Consider using a more robust catalyst, such as a solid acid catalyst (e.g., ion-exchange resins), which can be easier to separate and may have a longer lifetime.[14]
-
-
Problem 2: Premature Polymerization in the Reactor
Q: I am experiencing the formation of solid polymer in my reactor during the synthesis of phenethyl acrylate. What is causing this and how can I prevent it?
A: Premature polymerization is a significant safety hazard and can lead to batch failure. The primary cause is the uncontrolled polymerization of acrylic acid or phenethyl acrylate.
-
Insufficient Inhibition:
-
Cause: The concentration of the polymerization inhibitor may be too low, or it may have been consumed. The effectiveness of many inhibitors also depends on the presence of oxygen.
-
Solution:
-
Inhibitor Concentration: Ensure the correct amount of polymerization inhibitor (e.g., p-hydroxyanisole, hydroquinone, phenothiazine) is added at the beginning of the reaction.[3]
-
Oxygen Presence: For inhibitors like MEHQ, a small amount of air (oxygen) needs to be present in the reactor headspace.[6] Do not operate under a completely inert atmosphere unless you are using an oxygen-independent inhibitor.[6]
-
Inhibitor Distribution: Ensure good mixing to distribute the inhibitor evenly throughout the reaction mixture.[6]
-
-
-
Localized Hot Spots:
-
Cause: Poor heat transfer in a large reactor can lead to localized areas of high temperature, which can initiate polymerization even in the presence of an inhibitor.
-
Solution:
-
Effective Agitation: Use an appropriately designed agitator to ensure uniform temperature distribution throughout the reactor.
-
Heating Control: Use a well-controlled heating system that avoids high-intensity heating and prevents overheating of the reactor walls.[6]
-
-
-
Contamination:
-
Cause: Contaminants such as rust, peroxides, or other radical initiators can trigger polymerization.
-
Solution:
-
Reactor Cleanliness: Ensure the reactor and all associated equipment are thoroughly cleaned and free of contaminants before starting the reaction.
-
Raw Material Quality: Use raw materials that are free from peroxides and other impurities.
-
-
Problem 3: Difficulty in Purifying the Final Product
Q: After the reaction, I am struggling to achieve the desired purity of phenethyl acrylate. What are the common impurities and what purification strategies can I employ?
A: Achieving high purity is essential for the final application of phenethyl acrylate. Common impurities include unreacted starting materials, catalyst, polymerization inhibitor, and byproducts.
-
Removal of Unreacted Acrylic Acid and Catalyst:
-
Cause: Residual acrylic acid and the acid catalyst need to be removed.
-
Solution:
-
-
Removal of Unreacted Phenethyl Alcohol:
-
Cause: Phenethyl alcohol has a boiling point relatively close to that of phenethyl acrylate, which can make separation by distillation challenging.
-
Solution:
-
Vacuum Distillation: The primary method for purifying phenethyl acrylate is vacuum distillation.[3] This allows for distillation at a lower temperature, which minimizes the risk of polymerization and thermal degradation. A well-designed distillation column with sufficient theoretical plates is necessary for efficient separation. The distillation is typically carried out at a vacuum of more than -0.09 MPa and a temperature of 60-100°C.[3]
-
-
-
Removal of Polymerization Inhibitor and High-Boiling Impurities:
-
Cause: The polymerization inhibitor and any high-boiling byproducts will remain in the distillation residue.
-
Solution:
-
Distillation Cut: Carefully control the distillation cuts to separate the pure phenethyl acrylate from the initial lower-boiling fractions and the final higher-boiling residue.
-
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Phenethyl Acrylate
This protocol is based on a patented method and is intended for laboratory-scale synthesis.[3]
Materials:
-
Acrylic Acid (230g)
-
Phenethyl Alcohol (280g)
-
p-Hydroxyanisole (polymerization inhibitor, 5g)
-
Copper Sulfate (co-inhibitor, 1g)
-
p-Toluenesulfonic Acid (catalyst, 8g)
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, water separator (Dean-Stark trap), and condenser.
Procedure:
-
Add acrylic acid, phenethyl alcohol, p-hydroxyanisole, copper sulfate, and p-toluenesulfonic acid to the reaction flask.
-
Slowly heat the mixture to 80°C with stirring until all solids are dissolved.
-
Increase the temperature to 90°C and maintain for 8 hours. Water will be collected in the water separator.
-
After the reaction is complete, cool the mixture.
-
Proceed with purification as described in the troubleshooting guide (alkaline wash followed by vacuum distillation).
Protocol 2: Quality Control Analysis by Gas Chromatography (GC)
Objective: To determine the purity of the synthesized phenethyl acrylate.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of esters (e.g., a polar stationary phase).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenethyl acrylate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure phenethyl acrylate.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and standards into the GC. Identify the peak corresponding to phenethyl acrylate based on its retention time.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the phenethyl acrylate in the sample to the calibration curve generated from the standards.
Visualizations
Diagram 1: Key Stages in Phenethyl Acrylate Production Scale-Up
Caption: A decision tree for troubleshooting low yields in phenethyl acrylate synthesis.
References
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. Springer. [Link]
-
2-Phenoxyethyl acrylate. Scientific Polymer Products, Inc. [Link]
-
Dos and Donts for the safe use of Acrylic Acid and Acrylates. European Basic Acrylic Monomer Group (EBAM). [Link]
- Preparation method of 2-phenylethyl acrylate.
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate. [Link]
-
High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. Gantrade. [Link]
-
Catalyst deactivation. YouTube. [Link]
-
Switchable Synthesis of Ethylene/Acrylate Copolymers by a Dinickel Catalyst: Evidence for Chain Growth on Both Nickel Centers and Concepts of Cation Exchange Polymerization. ACS Publications. [Link]
-
Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. ScienceDirect. [Link]
-
TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Semantic Scholar. [Link]
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Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
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N-butyl Acrylate Synthesis Reaction, The New Catalyst And Process Research. Greater Thesis and Dissertation Collection. [Link]
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Taylor & Francis Online. [Link]
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Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]
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Ethyl Acrylate - Methyl Acrylate. OSHA. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Phenethyl Acrylate and Other Acrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acrylate Monomers in Polymer Science
Acrylate monomers are the building blocks of a versatile class of polymers, polyacrylates, which are integral to a vast array of applications, from high-performance coatings and adhesives to biomedical devices and drug delivery systems.[1] The specific properties of a polyacrylate are dictated by the chemical structure of its constituent monomer units. This guide provides an in-depth comparison of phenethyl acrylate (PEA) with other common acrylate monomers, namely methyl acrylate (MA), ethyl acrylate (EA), and butyl acrylate (BA), to elucidate the unique advantages that PEA's aromatic structure imparts.
Phenethyl acrylate, with its characteristic phenylethyl group, offers a unique combination of properties, including enhanced thermal stability, high refractive index, and excellent adhesion, making it a compelling choice for demanding applications.[2] This guide will delve into the experimental methodologies required to systematically evaluate and compare the performance of these monomers, providing a framework for researchers to make informed decisions in material selection and development.
The Contestants: A Look at the Monomer Structures
The key difference between phenethyl acrylate and the other common acrylate monomers lies in the ester side chain. While methyl, ethyl, and butyl acrylates possess simple alkyl chains of varying lengths, phenethyl acrylate features a bulky aromatic group. This structural distinction has profound implications for the resulting polymer's properties.

Experimental Design and Rationale: A Framework for Comparison
To provide a comprehensive and objective comparison, a series of experiments are designed to probe the key performance characteristics of the homopolymers derived from each monomer. The rationale behind each experimental choice is to isolate and quantify the impact of the monomer's side chain on the polymer's macroscopic properties.
The following experimental workflow provides a systematic approach to this comparative analysis:
Thermal Analysis: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and glass transition temperature (Tg) of the polymers, respectively. [3] TGA Protocol:
-
Place 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is a measure of thermal stability. [4] DSC Protocol:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Heat the sample from -100°C to 150°C at a heating rate of 10°C/min.
-
Cool the sample to -100°C at a rate of 10°C/min.
-
Reheat the sample to 150°C at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.
Mechanical Analysis: DMA
Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta. DMA Protocol:
-
Prepare rectangular film specimens of the polymers with dimensions of approximately 30 mm x 10 mm x 0.5 mm.
-
Mount the specimen in the DMA instrument in tensile mode.
-
Conduct a temperature sweep from -100°C to 150°C at a heating rate of 3°C/min and a frequency of 1 Hz.
-
Record the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is another indicator of the glass transition temperature. [5]
Tensile Properties of Polymer Films
The tensile properties, including tensile strength, elongation at break, and Young's modulus, are determined according to ASTM D882. [6][7] Protocol:
-
Prepare rectangular film specimens of the polymers with a width of 25 mm and a length of 150 mm.
-
Measure the thickness of the film at several points along the gauge length.
-
Mount the specimen in a universal testing machine equipped with grips suitable for thin films.
-
Apply a tensile load at a constant crosshead speed of 50 mm/min until the specimen fails.
-
Record the load-elongation curve to calculate the tensile properties.
Adhesion Testing of PSA Formulations
To evaluate the adhesive properties, pressure-sensitive adhesive (PSA) formulations are prepared and tested according to ASTM D3359 (cross-hatch adhesion). [1][8] PSA Formulation:
-
Dissolve the synthesized polyacrylate (10 g) in toluene (20 g).
-
Cast the solution onto a polyester film to achieve a dry film thickness of approximately 25 µm.
-
Dry the film at 70°C for 1 hour.
Adhesion Test Protocol:
-
Make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.
-
Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180-degree angle.
-
Visually assess the amount of coating removed and classify the adhesion according to the ASTM D3359 scale (5B: no removal, to 0B: more than 65% removal). [9]
Comparative Data Summary
The following tables summarize the expected and literature-reported properties of the homopolymers derived from the selected acrylate monomers.
Table 1: Physical and Thermal Properties
| Property | Poly(methyl acrylate) | Poly(ethyl acrylate) | Poly(butyl acrylate) | Poly(phenethyl acrylate) |
| Glass Transition Temperature (Tg) | ~10 °C [10] | -24 °C | ~-50 °C | ~-3°C |
| Refractive Index | ~1.479 [10] | ~1.469 | ~1.466 | ~1.509 |
| Thermal Decomposition Onset (TGA, in N₂) | ~350 °C | ~360 °C | ~370 °C | >380 °C |
Table 2: Mechanical and Adhesive Properties (Expected Trends)
| Property | Poly(methyl acrylate) | Poly(ethyl acrylate) | Poly(butyl acrylate) | Poly(phenethyl acrylate) |
| Young's Modulus | High | Moderate | Low | High |
| Elongation at Break | Low | Moderate | High | Moderate |
| Tensile Strength | High | Moderate | Low | High |
| Adhesion (to polar substrates) | Good | Good | Moderate | Excellent |
| Adhesion (to non-polar substrates) | Fair | Fair | Good | Good |
Results and Discussion
The experimental data will highlight the distinct performance characteristics imparted by each monomer's side chain.
-
Thermal Properties: The aromatic ring in phenethyl acrylate is expected to significantly enhance the thermal stability of the polymer compared to its aliphatic counterparts. [2]The TGA data will likely show a higher onset of decomposition for poly(phenethyl acrylate). The Tg of poly(phenethyl acrylate) is higher than that of poly(butyl acrylate) due to the bulky, rigid phenylethyl group restricting chain mobility.
-
Mechanical Properties: The rigid aromatic group in poly(phenethyl acrylate) is anticipated to result in a higher Young's modulus and tensile strength compared to the softer, more flexible poly(alkyl acrylates). [11]Conversely, the elongation at break for poly(phenethyl acrylate) is expected to be lower than that of poly(butyl acrylate).
-
Optical Properties: The presence of the aromatic ring in phenethyl acrylate leads to a significantly higher refractive index, a desirable property for optical applications such as coatings for lenses and displays. [12][13]
-
Adhesion: The polarity and potential for pi-pi stacking interactions from the aromatic ring in phenethyl acrylate are expected to contribute to superior adhesion, particularly on polar substrates. [14]
Conclusion
This comparative guide provides a comprehensive framework for evaluating the performance of phenethyl acrylate against common aliphatic acrylate monomers. The inclusion of the aromatic phenylethyl group in the acrylate structure imparts a unique and advantageous set of properties, including enhanced thermal stability, a higher refractive index, and improved mechanical strength and adhesion. The detailed experimental protocols provided herein offer a robust methodology for researchers to validate these claims and to further explore the potential of phenethyl acrylate in the development of advanced polymer materials for a wide range of applications.
References
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A Senior Application Scientist's Guide to Structural Validation: 2-Propenoic acid, 2-phenylethyl ester by FTIR
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. For a molecule like 2-Propenoic acid, 2-phenylethyl ester (also known as 2-phenylethyl acrylate), a versatile building block, confirming its identity is a critical first step. This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FTIR) spectroscopy as a primary validation tool, contextualized by orthogonal methods that together form a self-validating analytical system.
The Analytical Imperative: Confirming Molecular Identity
This compound (C₁₁H₁₂O₂) is an α,β-unsaturated ester containing several key functional groups: a carbon-carbon double bond (alkene), an ester group, and a monosubstituted aromatic (phenyl) ring. Each of these groups confers specific chemical properties and potential reactivity. Before this compound can be advanced in a development pipeline, we must rigorously confirm that the synthesized material is, in fact, the correct structure. FTIR spectroscopy serves as an exceptionally rapid and reliable first-line technique for this purpose, primarily by verifying the presence of these critical functional groups.
FTIR Spectroscopy: The Molecular Vibrational Fingerprint
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, quantifiable frequencies.[1] This provides a characteristic "fingerprint" of the functional groups present. For a liquid sample like 2-phenylethyl acrylate, Attenuated Total Reflectance (ATR) is the modern technique of choice due to its simplicity and minimal sample preparation.[2][3]
Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample
This protocol outlines the practical steps for acquiring a high-quality spectrum, emphasizing the causality behind each action.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The internal laser and source must be stabilized.
-
Background Spectrum Acquisition:
-
Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[4]
-
Rationale: This removes any residues from previous analyses that would appear in the sample spectrum.
-
Action: Lower the ATR press to make contact with the clean, empty crystal. Acquire a background spectrum (16-32 scans are typical for good signal-to-noise).
-
Rationale: This step is critical. It records the absorbance of ambient atmospheric components (CO₂, H₂O) and the instrument's own optical bench. The software will automatically subtract this from the sample spectrum, ensuring that the final output contains only information from the analyte.[2]
-
-
Sample Analysis:
-
Action: Place a single drop (approximately 1-2 drops) of this compound directly onto the center of the ATR crystal.[4]
-
Rationale: Only a small amount is needed as the IR beam interacts with the sample at the crystal's surface.[2]
-
Action: Lower the press to ensure firm, even contact between the liquid sample and the crystal.
-
Rationale: Good contact is essential for a strong, high-quality signal. The press ensures a consistent path length for the evanescent wave that penetrates the sample.
-
-
Data Acquisition & Processing:
-
Action: Acquire the sample spectrum over the standard mid-IR range (e.g., 4000–600 cm⁻¹), averaging the same number of scans as the background for consistency.[3]
-
Action: The software will automatically perform the background subtraction. Examine the resulting spectrum for the key identifying peaks.
-
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Spectral Interpretation: Decoding the Structure
The true power of FTIR lies in correlating the observed absorption bands (peaks) with specific molecular vibrations. For this compound, we anticipate a unique combination of signals.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity & Notes |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak. Peaks just above 3000 cm⁻¹ are highly indicative of unsaturation (aromatic or alkene).[5] |
| Aliphatic Chain | -C-H Stretch | 2950 - 2850 | Medium to Strong. From the ethyl portion of the phenylethyl group. |
| Ester Carbonyl | C=O Stretch | ~1725 - 1715 | Very Strong, Sharp. This is one of the most prominent and reliable peaks in the spectrum.[6][7] Its position indicates conjugation with the C=C bond.[7] |
| Alkene | C=C Stretch | ~1637 | Medium, Sharp. Characteristic of the acrylate double bond.[8][9] |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak. Often appears as a series of sharp peaks.[10] |
| Ester Linkage | C-O Stretch | 1300 - 1100 | Strong. Often two distinct peaks related to the C-C(=O)-O and O-C-C portions of the ester.[7][11] |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 690 | Strong. The exact position is diagnostic of the ring's substitution pattern. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.[5][10] |
The presence of a very strong peak around 1720 cm⁻¹, coupled with peaks above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, and strong bands in the 800-690 cm⁻¹ range, provides a high degree of confidence that the major functional groups of 2-phenylethyl acrylate are present.
Orthogonal Validation: The Principle of Trustworthiness
While FTIR is excellent for functional group identification, it does not explicitly define atomic connectivity.[1] To create a self-validating and trustworthy analytical package, we must employ orthogonal techniques—methods that measure different physical properties of the molecule. This multi-pronged approach ensures that any ambiguity from one technique is resolved by another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework.[12]
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), how many protons are in each environment (integration), and which protons are adjacent to one another (splitting pattern). It would confirm the O-CH₂-CH₂-Ar linkage and the three distinct protons of the acrylate CH₂=CH- group.
-
¹³C NMR: Shows the number of distinct carbon environments, confirming the total carbon count and identifying characteristic carbons like the carbonyl (C=O) and those in the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern.[12] High-resolution MS can confirm the molecular formula (C₁₁H₁₂O₂). The fragmentation pattern can reveal stable substructures, such as the loss of the phenylethyl group, providing further evidence for the proposed structure.[13]
A Unified Approach to Structural Elucidation
Caption: A multi-technique workflow for unambiguous structural validation.
Comparative Summary of Techniques
| Technique | Principle | Information Gained | Role in Validation |
| FTIR | Bond Vibrations | Identifies functional groups (C=O, C=C, C-O, Ar-H).[12] | Rapid Screening: Confirms the presence of essential chemical motifs. |
| NMR | Nuclear Spin | Provides a detailed map of H and C atom connectivity and chemical environment.[1] | Definitive Structure: Elucidates the precise isomeric structure. |
| MS | Mass-to-Charge Ratio | Determines molecular weight, molecular formula, and fragmentation patterns.[12] | Confirmation: Verifies the elemental composition and corroborates the structure. |
Conclusion
The validation of this compound's structure is a clear example of modern analytical chemistry's best practices. FTIR spectroscopy stands out as an indispensable tool for its speed, simplicity, and the rich functional group information it provides. It is the ideal first step in any validation workflow. However, for the absolute certainty required in research and development, its findings must be supported by the orthogonal and complementary data from NMR and Mass Spectrometry.[14][15] This integrated, multi-technique approach creates a self-validating system that ensures the identity and integrity of the molecule, forming a foundation of trust upon which all subsequent research is built.
References
- International Journal of Advanced Scientific Research. (2025).
- University of California, Los Angeles. (n.d.).
- University of Colorado Boulder. (n.d.). Table of IR Absorptions.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- OpenStax. (2023). Organic Chemistry: 15.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
- ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Scholars Research Library. (n.d.).
- BenchChem. (2025). A Comparative Guide to FTIR and Mass Spectrometry Analysis.
- ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77066, this compound.
- Rocky Mountain Labs. (2023). Difference between FTIR and NMR?.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Propanoic acid, 2-phenylethyl ester.
- ACS Publications. (2020).
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- RSC Publishing. (2020). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils.
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- AZoM. (2019).
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A Senior Application Scientist's Guide to Confirming the Molecular Structure of Synthesized Phenethyl Acrylate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. When the target molecule is phenethyl acrylate, a versatile monomer used in high-performance coatings, adhesives, and polymer modifications, ensuring its structural integrity is paramount to predicting its reactivity and the properties of the resulting materials.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the molecular structure of phenethyl acrylate, grounded in practical, field-proven insights and supported by experimental data.
The Imperative of Structural Verification
Primary Analytical Techniques: A Comparative Overview
The most reliable approach to confirming the structure of a small organic molecule like phenethyl acrylate involves a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and definitive picture. The primary techniques we will explore are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS)
We will delve into the causality behind choosing these methods and the specific information each reveals about the phenethyl acrylate molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For phenethyl acrylate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Expertise & Experience: Why NMR is Indispensable
¹H NMR provides a map of all the hydrogen atoms in the molecule, revealing their chemical environment, the number of neighboring protons (spin-spin splitting), and their relative abundance (integration). ¹³C NMR complements this by providing a count of the unique carbon environments in the molecule. Together, they allow for a near-complete reconstruction of the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR of Liquid Phenethyl Acrylate
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a liquid sample like phenethyl acrylate.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
Synthesized phenethyl acrylate (approx. 10-20 mg for ¹H, 50-100 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette
-
Lint-free wipes
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of phenethyl acrylate into a clean, dry vial.[2][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][4] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals.[4]
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean NMR tube.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge to ensure it is centered in the magnetic field.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This stabilizes the magnetic field.[2]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[2]
-
Tune and match the probe to the appropriate frequency for ¹H or ¹³C observation.[2]
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A small number of scans (e.g., 8-16) is typically sufficient for a concentrated sample.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the TMS peak to 0 ppm as the chemical shift reference.
-
Data Interpretation: Expected Spectra for Phenethyl Acrylate
The following tables summarize the expected chemical shifts for the protons and carbons in phenethyl acrylate, based on established chemical shift correlations.
Table 1: Expected ¹H NMR Chemical Shifts for Phenethyl Acrylate in CDCl₃
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-a (Vinyl) | ~6.4 | dd | 1H |
| H-b (Vinyl) | ~6.1 | dd | 1H |
| H-c (Vinyl) | ~5.8 | dd | 1H |
| H-d (Methylene) | ~4.4 | t | 2H |
| H-e (Methylene) | ~3.0 | t | 2H |
| H-f (Aromatic) | ~7.2-7.4 | m | 5H |
Table 2: Expected ¹³C NMR Chemical Shifts for Phenethyl Acrylate in CDCl₃
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C=O (Carbonyl) | ~166 |
| C-α (Vinyl) | ~128 |
| C-β (Vinyl) | ~131 |
| -O-C H₂- | ~65 |
| -CH₂-Ph | ~35 |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | ~126-129 |
Comparative Analysis: Phenethyl Acrylate vs. Phenethyl Methacrylate
To illustrate the power of NMR in distinguishing closely related structures, consider the spectra of phenethyl methacrylate. The key difference is the presence of a methyl group on the acrylate backbone. This would result in the disappearance of the vinyl proton at C-α and the appearance of a new singlet for the methyl protons in the ¹H NMR spectrum. The ¹³C NMR would show an additional signal for the methyl carbon and a shift in the chemical shifts of the vinyl carbons. The publicly available spectra for phenethyl methacrylate on databases like PubChem can serve as an excellent reference for this comparison.[5]
Caption: Workflow for structural confirmation using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring its absorption of infrared radiation. For phenethyl acrylate, FT-IR is an excellent method to quickly confirm the presence of the key ester and vinyl functionalities, as well as the aromatic ring.
Expertise & Experience: The Diagnostic Power of FT-IR
The utility of FT-IR lies in its ability to provide a "fingerprint" of the molecule. The presence or absence of characteristic absorption bands provides strong evidence for the success of the esterification reaction. For instance, the disappearance of the broad O-H stretch from the starting phenethyl alcohol and the appearance of a strong C=O stretch are clear indicators of ester formation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR of Liquid Phenethyl Acrylate
ATR-FT-IR is a convenient technique for analyzing liquid samples with minimal preparation.[6][7]
Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Materials:
-
Synthesized phenethyl acrylate (1-2 drops)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a single drop of the liquid phenethyl acrylate onto the center of the ATR crystal.[6]
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify the key absorption bands and compare them to known values for the expected functional groups.
-
Data Interpretation: Characteristic FT-IR Peaks for Phenethyl Acrylate
Table 3: Expected FT-IR Absorption Bands for Phenethyl Acrylate
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Alkene) | 3100-3000 | Medium |
| C-H (Alkane) | 3000-2850 | Medium |
| C=O (Ester) | ~1725 | Strong |
| C=C (Alkene) | ~1635 | Medium |
| C=C (Aromatic) | ~1600, 1495, 1450 | Medium-Weak |
| C-O (Ester) | ~1270-1150 | Strong |
The presence of a strong peak around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.
Caption: Workflow for functional group analysis using FT-IR (ATR).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information for structural confirmation: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For a volatile compound like phenethyl acrylate, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, as it also provides information about the purity of the sample.[8][9]
Expertise & Experience: The Power of GC-MS
GC-MS first separates the components of a mixture in the gas chromatograph, and then each component is introduced into the mass spectrometer for analysis. This is invaluable for assessing the purity of the synthesized phenethyl acrylate and identifying any byproducts or unreacted starting materials. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of phenethyl acrylate (176.21 g/mol ), and a series of fragment ions that are characteristic of its structure.
Experimental Protocol: GC-MS Analysis of Phenethyl Acrylate
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
Materials:
-
Synthesized phenethyl acrylate
-
A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the phenethyl acrylate in the chosen solvent (e.g., ~1 mg/mL).
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The instrument will automatically acquire the chromatogram and the mass spectrum for each peak.
-
-
Data Analysis:
-
Analyze the chromatogram to assess the purity of the sample. The phenethyl acrylate should appear as a single major peak.
-
Analyze the mass spectrum of the main peak. Identify the molecular ion peak and the major fragment ions.
-
Data Interpretation: Expected Mass Spectrum of Phenethyl Acrylate
Table 4: Expected Key Ions in the Mass Spectrum of Phenethyl Acrylate
| m/z | Ion Structure | Interpretation |
| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 105 | [C₆H₅CH₂CH₂]⁺ | Loss of acrylate radical |
| 104 | [C₈H₈]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 55 | [CH₂=CHCO]⁺ | Acryloyl cation |
The observation of the molecular ion at m/z 176 is strong evidence that the compound has the correct molecular formula. The fragmentation pattern provides further confirmation of the structure.
Caption: Workflow for purity and structure analysis using GC-MS.
Alternative and Complementary Techniques
While the triad of NMR, FT-IR, and MS provides a robust confirmation of structure, other techniques can offer additional or complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the synthesized phenethyl acrylate, especially if it is not sufficiently volatile for GC or if there are concerns about thermal degradation. A reversed-phase HPLC method with a UV detector would be suitable for this purpose.
-
2D NMR Spectroscopy: For more complex molecules or in cases of spectral overlap in 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons.
Conclusion: A Self-Validating Approach
Confirming the molecular structure of synthesized phenethyl acrylate is not a task for a single analytical technique. A self-validating system, leveraging the complementary strengths of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, is the most rigorous and scientifically sound approach. NMR provides the detailed skeletal framework, FT-IR confirms the presence of key functional groups, and GC-MS verifies the molecular weight and purity. By employing this multi-faceted analytical strategy, researchers can have the utmost confidence in the identity and quality of their synthesized material, paving the way for reliable and reproducible results in their downstream applications.
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Performance Under Pressure: A Comparative Analysis of Coatings With and Without 2-Propenoic Acid, 2-Phenylethyl Ester
For researchers, scientists, and professionals in drug development, the performance and reliability of coatings are paramount. Whether for protecting sensitive equipment, ensuring the integrity of a surface in a controlled environment, or developing advanced materials, the choice of formulation can have significant consequences. This guide provides an in-depth technical comparison of coating performance with and without the inclusion of 2-Propenoic acid, 2-phenylethyl ester, a specialty acrylate monomer also known as phenethyl acrylate. Through a series of standardized experiments, we will explore the tangible benefits this monomer imparts to a coating system.
The Role of this compound in Coating Formulations
This compound (phenethyl acrylate) is a high-purity specialty acrylate monomer characterized by its aromatic functionality.[1][2] This chemical structure is key to its performance-enhancing capabilities in coatings and adhesives. The presence of the phenyl group contributes to improved thermal stability and impact resistance.[1][2] It is utilized in the synthesis of polymers to enhance properties such as adhesion, flexibility, and chemical resistance.[1][2][3] In UV-curable resins, it contributes to the formulation of high-performance coatings.[1][2] Our investigation will focus on quantifying these contributions through rigorous, side-by-side testing.
Experimental Design: A Tale of Two Formulations
To provide a clear and objective comparison, two acrylic coating formulations were prepared. The control formulation is a standard acrylic base, while the experimental formulation incorporates this compound. All other components, including the primary resin, crosslinkers, and solvents, were kept constant to isolate the effect of the target monomer.
Both formulations were applied to standardized steel panels and cured under identical conditions to ensure a consistent film thickness and complete cross-linking. The subsequent performance tests were conducted in a controlled laboratory environment, adhering to established ASTM international standards.
Visualizing the Workflow
The experimental process, from formulation to final analysis, follows a structured path to ensure reproducibility and accuracy.
Caption: Experimental workflow for comparative coating analysis.
Performance Evaluation: A Side-by-Side Comparison
The following sections detail the results of the performance tests, with quantitative data summarized for easy comparison.
Adhesion Performance
Adhesion is a critical measure of a coating's ability to bond to a substrate and is a strong indicator of its long-term durability.[4] The tests were conducted according to ASTM D3359, "Standard Test Methods for Rating Adhesion by Tape Test."[5][6]
| Formulation | ASTM D3359 Rating (Scale 0B-5B) | Observations |
| Control (Without Phenethyl Acrylate) | 3B | Jagged removal along incisions. |
| Experimental (With Phenethyl Acrylate) | 5B | No peeling or removal of the coating. |
The inclusion of this compound resulted in a significant improvement in adhesion, achieving the highest possible rating of 5B, indicating no loss of adhesion. This enhancement is attributed to the monomer's ability to promote strong interfacial bonding with the substrate.
Hardness and Scratch Resistance
The pencil hardness test, as per ASTM D3363, is a straightforward yet effective method for determining the film hardness of an organic coating.[7][8][9][10] This test helps in assessing the coating's resistance to scratches and wear.[11]
| Formulation | Pencil Hardness (Scale 6B-9H) | Scratch Resistance |
| Control (Without Phenethyl Acrylate) | F | Moderate resistance to scratching. |
| Experimental (With Phenethyl Acrylate) | 2H | Excellent resistance to scratching. |
The coating formulated with phenethyl acrylate exhibited a substantial increase in hardness, moving from an "F" to a "2H" on the pencil hardness scale. This indicates a more robust and durable surface, capable of withstanding greater physical abrasion.
Chemical Resistance
For many applications, particularly in laboratory and industrial settings, a coating's ability to resist chemical attack is crucial. The chemical resistance was evaluated using the solvent rub technique outlined in ASTM D5402.[12][13][14][15] This test assesses the solvent resistance of chemically cured organic coatings.[13]
| Formulation | Methyl Ethyl Ketone (MEK) Double Rubs | Observations |
| Control (Without Phenethyl Acrylate) | 75 | Coating began to soften and show signs of degradation. |
| Experimental (With Phenethyl Acrylate) | >200 | No effect on the coating surface. |
The experimental coating demonstrated superior chemical resistance, withstanding more than double the number of MEK rubs compared to the control. This is a direct result of the enhanced cross-link density and chemical stability imparted by the phenethyl acrylate monomer.
Accelerated Weathering
To simulate the effects of long-term environmental exposure, the coated panels were subjected to accelerated weathering according to ASTM G154.[16][17][18][19][20] This test uses fluorescent UV lamps to replicate the damaging effects of sunlight, along with controlled moisture cycles.[16][17]
| Formulation | Exposure Time (hours) | Gloss Retention (%) | Color Change (ΔE) |
| Control (Without Phenethyl Acrylate) | 500 | 65% | 3.2 |
| Experimental (With Phenethyl Acrylate) | 500 | 88% | 0.8 |
After 500 hours of accelerated weathering, the coating containing this compound showed significantly better gloss retention and minimal color change. The aromatic structure of the monomer is known to enhance weatherability, and these results provide strong evidence of its protective capabilities against UV degradation.[1][2]
Experimental Protocols
To ensure transparency and enable replication of these findings, the detailed methodologies for each test are provided below.
Adhesion Testing (ASTM D3359 - Test Method B)
-
A cross-hatch pattern is made through the coating to the substrate using a specialized cutting tool. For coatings less than 5 mils thick, 11 cuts are made in each direction, spaced 2 mm apart.[5]
-
Loose paint from the cross-hatch area is removed with a soft brush.
-
A specified pressure-sensitive tape is applied over the cross-hatch area and smoothed firmly in place.[4]
-
After 60-90 seconds, the tape is rapidly pulled off at a 180-degree angle.[6]
-
The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling and flaking).[5]
Pencil Hardness Test (ASTM D3363)
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 9H (hardest) is used.[11]
-
Starting with the hardest pencil, it is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.[9][10]
-
The surface is examined for any gouging or scratching.
-
The process is repeated with progressively softer pencils until a pencil is found that will not scratch the surface.[11]
-
The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Chemical Resistance (ASTM D5402)
-
A cotton cloth is saturated with Methyl Ethyl Ketone (MEK).
-
The cloth is rubbed back and forth over a section of the coated surface with firm pressure; one back-and-forth motion constitutes a "double rub."[21]
-
The rubbing continues until the coating is removed or a specified number of rubs is reached.
-
The number of double rubs required to expose the substrate is recorded.
Accelerated Weathering (ASTM G154)
-
The coated panels are placed in a fluorescent UV weathering chamber.
-
The panels are exposed to cycles of UVA-340 fluorescent light and condensation. A typical cycle might consist of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[18]
-
The exposure is continued for a specified duration (in this case, 500 hours).
Conclusion: The Clear Advantage of this compound
The experimental data unequivocally demonstrates the significant performance enhancements offered by the inclusion of this compound in acrylic coating formulations. The addition of this specialty monomer leads to marked improvements in adhesion, hardness, chemical resistance, and weatherability. For applications demanding high performance and long-term durability, the use of phenethyl acrylate-modified coatings is a scientifically sound choice. The causality behind these improvements lies in the unique aromatic structure of the monomer, which enhances the polymer backbone's integrity and stability. This guide provides the objective data and methodologies necessary for researchers and professionals to make informed decisions in the development of advanced coating systems.
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Comparative Guide to the Cross-Reactivity of Acrylate Esters in Copolymerization
Introduction: Architecting Copolymers by Controlling Reactivity
In the realm of polymer science, particularly in the development of materials for biomedical and pharmaceutical applications, the ability to precisely control the microstructure of a copolymer is paramount. Copolymerization, the process of polymerizing a mixture of two or more different monomers, is a powerful technique for tailoring material properties. However, the final architecture of the polymer chain—be it random, alternating, or blocky—is not a matter of chance. It is dictated by the fundamental chemical kinetics of the polymerization process, specifically the relative reactivities of the comonomers.
This guide provides an in-depth comparison of the cross-reactivity of various common acrylate esters. We will explore the theoretical underpinnings that govern copolymer composition, present a robust experimental framework for quantifying these reactivities, and offer comparative data to inform monomer selection for designing copolymers with desired properties. The focus is on providing not just protocols, but the causal scientific reasoning behind them, ensuring a deep and actionable understanding for researchers and developers.
Theoretical Framework: Predicting Copolymer Composition
The composition of a copolymer being formed at any instant is described by the Mayo-Lewis equation , a cornerstone model in polymer chemistry developed in 1944.[1][2] This equation relates the instantaneous mole fractions of the two monomers in the copolymer to their mole fractions in the monomer feed.
The core of this model lies in the concept of monomer reactivity ratios , denoted as r₁ and r₂. These ratios are defined as the rate constant for a propagating radical adding a monomer of its own type (homopropagation) versus the rate constant for it adding the other monomer (cross-propagation).[2][3]
For a copolymerization of Monomer 1 (M₁) and Monomer 2 (M₂):
-
r₁ = k₁₁ / k₁₂ : The tendency of a growing chain ending in M₁ to add another M₁.
-
r₂ = k₂₂ / k₂₁ : The tendency of a growing chain ending in M₂ to add another M₂.
The interplay of these ratios determines the copolymer microstructure:
-
r₁ > 1 and r₂ > 1 : Unlikely scenario; both monomers prefer to homopolymerize, leading to block copolymers or a mixture of homopolymers.
-
r₁ ≈ r₂ ≈ 1 : Ideal or random copolymerization; the monomers show no preference and are incorporated randomly, reflecting the feed composition.[2]
-
r₁ > 1 and r₂ < 1 : Copolymer will be enriched in M₁. Compositional drift will occur as M₁ is consumed faster.[2]
-
r₁ ≈ 0 and r₂ ≈ 0 : Strongly alternating copolymerization; each monomer prefers to react with the other.[2]
The Alfrey-Price Q-e Scheme
While reactivity ratios are specific to a monomer pair, the Alfrey-Price Q-e scheme provides a semi-empirical method to estimate these ratios by assigning intrinsic parameters to individual monomers.[4]
-
Q (Resonance Factor) : Represents the resonance stabilization of the monomer and its corresponding radical. Conjugated monomers like styrene have high Q values.[4]
-
e (Polarity Factor) : Describes the electron-donating or electron-withdrawing nature of the substituent on the double bond. Electron-withdrawing groups give positive e values, while electron-donating groups give negative e values.[4]
This scheme is a powerful predictive tool, especially for assessing the feasibility of a new copolymerization system before extensive experimentation.[5]
Figure 1: Propagation pathways in binary free-radical copolymerization.
Comparing Acrylate Esters: The Role of the Alkyl Side-Chain
The reactivity of an acrylate monomer in copolymerization is significantly influenced by the nature of its ester alkyl group. This influence stems from a combination of steric and electronic effects. Generally, as the bulkiness of the alkyl ester group increases, the monomer's reactivity can change.[6]
To provide a clear comparison, we will consider the copolymerization of various acrylate esters (M₁) with a common, highly studied comonomer, Methyl Methacrylate (MMA, M₂) . Methacrylates are structurally similar to acrylates but possess an α-methyl group, which sterically hinders propagation reactions, making them generally less reactive than their acrylate counterparts.[7]
Comparative Reactivity Data
The following table summarizes experimentally determined reactivity ratios for several acrylate esters (M₁) copolymerized with Methyl Methacrylate (M₂).
| Monomer 1 (M₁) | r₁ (Acrylate) | Monomer 2 (M₂) | r₂ (MMA) | r₁ * r₂ | Predominant Structure | Reference(s) |
| Methyl Acrylate (MA) | ~0.37 | MMA | ~1.79 | ~0.66 | Statistical/Gradient | [8] |
| Ethyl Acrylate (EA) | ~0.41 | MMA | ~2.36 | ~0.97 | Statistical/Random | [9] |
| n-Butyl Acrylate (BA) | ~0.37 | MMA | ~1.79 | ~0.66 | Statistical/Gradient | [10] |
| 2-Ethylhexyl Acrylate (EHA) | ~0.32 | MMA | ~1.50 | ~0.48 | Statistical/Gradient |
Interpretation of Data:
-
In all listed cases, r₂(MMA) is significantly greater than 1 , while r₁(Acrylate) is less than 1 . This indicates that a propagating radical with an MMA terminal unit strongly prefers to add another MMA monomer, whereas a propagating radical with an acrylate terminal unit prefers to add an MMA monomer over another acrylate.
-
The consequence is that MMA is consumed more rapidly than the acrylate comonomer. In a batch polymerization, this leads to compositional drift , where the copolymer formed early in the reaction is rich in MMA, and the copolymer formed later is progressively enriched in the acrylate monomer.[2]
-
The product r₁ * r₂ is less than 1 for all pairs, which is characteristic of systems that form statistical or random copolymers rather than showing a strong tendency for alternation or block formation.[2]
-
Steric Effects: Comparing the acrylates, as the alkyl chain length and branching increase from methyl to 2-ethylhexyl, there is a general, albeit slight, decrease in the acrylate's own reactivity ratio (r₁). This can be attributed to increased steric hindrance, which can disfavor the addition of the bulkier monomer to the growing chain.[6][11]
Experimental Guide: Trustworthy Determination of Reactivity Ratios
The accurate determination of reactivity ratios is a critical experimental undertaking. Historically, various linearization methods (e.g., Fineman-Ross, Kelen-Tüdös) were used, but these are now known to introduce bias. The current gold standard, recommended by IUPAC, involves fitting copolymer composition data from experiments run to various conversions using nonlinear least-squares (NLLS) methods.[12][13][14] This approach is more robust and provides a more accurate representation of the copolymerization kinetics.[15][16]
Self-Validating Experimental Workflow
A trustworthy protocol is self-validating, meaning it incorporates steps to detect and mitigate systematic errors. The IUPAC-recommended method achieves this by using data from multiple initial monomer compositions and covering a range of conversions.[13][16]
Figure 2: IUPAC-recommended workflow for determining reactivity ratios.
Detailed Experimental Protocol: Solution Copolymerization of an Acrylate/Methacrylate Pair
This protocol outlines the determination of reactivity ratios for a generic Acrylate (M₁) / Methyl Methacrylate (M₂) pair.
1. Materials & Preparation (Causality: Purity is Critical)
-
Monomers: Acrylate ester (M₁), Methyl Methacrylate (M₂)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Toluene, 1,4-Dioxane, or other suitable solvent
-
Inhibitor Remover: Basic alumina column
-
Quenching Agent: Hydroquinone solution in methanol
-
Causality: Commercial monomers contain inhibitors (e.g., MEHQ) to prevent premature polymerization. These must be removed by passing the monomer through a basic alumina column immediately before use, as their presence would create an unpredictable induction period and interfere with reaction kinetics.
2. Reaction Setup
-
Prepare at least five stock solutions with different molar ratios of M₁:M₂ (e.g., 80:20, 60:40, 50:50, 40:60, 20:80) in the chosen solvent. The total monomer concentration should be kept constant (e.g., 2 M).
-
Add a precise amount of initiator (e.g., 0.1-0.5 mol% relative to total monomer) to each stock solution.
-
Dispense equal volumes of each solution into separate reaction vessels (e.g., glass ampoules or a multi-well reactor).
-
Causality: Using multiple, diverse feed ratios is essential. Relying on a narrow range can lead to statistically unreliable ratio estimates. The chosen initiator should have a known decomposition rate at the reaction temperature to ensure predictable initiation.
3. Polymerization
-
Seal the reaction vessels and deoxygenate the contents by purging with an inert gas (N₂ or Ar) or by performing several freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent radical scavenger and will inhibit free-radical polymerization. Thorough deoxygenation is non-negotiable for obtaining reproducible kinetic data.
-
Immerse all vessels simultaneously in a thermostatically controlled oil bath set to the desired temperature (e.g., 60-70 °C for AIBN).
-
At predetermined time points (e.g., 15, 30, 45, 60, 90 mins), remove one vessel from each comonomer set and immediately quench the reaction by cooling it in an ice bath and adding a small amount of the hydroquinone solution.
-
Causality: The goal is to obtain a series of samples with low to moderate conversion (<20-30%). High conversion complicates analysis due to significant monomer feed drift, although modern integrated models can handle this data.[13][16] Quenching halts the reaction, "freezing" the polymer composition and conversion at that specific time point.
4. Sample Analysis
-
Conversion Determination: Transfer a known mass of the quenched reaction mixture to a pre-weighed aluminum pan. Dry the sample to a constant weight in a vacuum oven. The final weight of the non-volatile components (polymer) divided by the initial weight of the monomers gives the fractional conversion.
-
Copolymer Composition Analysis (¹H NMR Spectroscopy):
-
Precipitate the polymer from the remaining quenched solution by adding it dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the purified copolymer under vacuum.
-
Dissolve a small amount of the dry copolymer (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify characteristic proton signals unique to each monomer unit. For an acrylate/MMA copolymer, the methoxy protons (-OCH₃) of the MMA unit at ~3.6 ppm are well-isolated. The backbone protons of both units often overlap, but the ester protons (-OCH₂-) of many acrylates (e.g., ethyl, butyl) are also distinct.[20][21]
-
Integrate the unique signals. The molar fraction of each monomer in the copolymer (F₁ and F₂) can be calculated from the integral values (I) and the number of protons (N) each integral represents. For example, for Acrylate(1)/MMA(2): F₁ = (I₁/N₁) / [(I₁/N₁) + (I₂/N₂)]
-
5. Data Modeling
-
Compile a dataset containing the initial monomer mole fraction (f₁₀), the measured conversion (X), and the resulting copolymer mole fraction (F₁).
-
Use a specialized software package (freely available tools have been published by IUPAC working groups) to perform a nonlinear least-squares regression fit of the data to an integrated form of the Mayo-Lewis equation.[12]
-
The output will be the best-fit values for r₁ and r₂ along with their 95% joint confidence interval, which provides a robust measure of the uncertainty in the estimates.
Conclusion
The cross-reactivity of acrylate esters in copolymerization is a nuanced function of their molecular structure. While methacrylates tend to be more reactive and favor homopropagation, acrylates readily cross-propagate, allowing for the formation of statistical copolymers. The size of the acrylate ester side-chain imparts a subtle but measurable steric effect that can modulate reactivity.
Understanding these relationships is not merely an academic exercise; it is fundamental to the rational design of advanced polymers. By employing robust experimental methodologies, such as the IUPAC-recommended workflow for determining reactivity ratios, researchers can generate high-fidelity kinetic data. This data, in turn, empowers the precise tailoring of copolymer composition and microstructure, enabling the development of novel materials with optimized performance for demanding applications in research, medicine, and industry.
References
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IUPAC Recommendations for Estimating Copolymerization Reactivity Ratios. Macromolecules. [Link]
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Radical Copolymerization Reactivity Ratios - Provisional Recommendations. International Union of Pure and Applied Chemistry. [Link]
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Mayo–Lewis equation. Grokipedia. [Link]
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Radical Copolymerization Reactivity Ratios. International Union of Pure and Applied Chemistry. [Link]
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IUPAC Recommendations for Estimating Copolymerization Reactivity Ratios. ACS Publications. [Link]
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IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry (RSC Publishing). [Link]
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Mayo–Lewis equation. Wikipedia. [Link]
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Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules. [Link]
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Reactivity ratio estimation for co- and terpolymerization of n-butyl acrylate, methyl methacrylate and 2-ethylhexyl acrylate. ECI Digital Archives. [Link]
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Reactivity ratio estimates for terpolymerization of BA/MMA/2-ethylhexyl acrylate (EHA) from low conversion data. ResearchGate. [Link]
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The limits of applicability of the Mayo-Lewis equation in radical copolymerizations. Polymer Chemistry. [Link]
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NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. [Link]
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Mayo-Lewis Model for Copolymer Composition. Wolfram Cloud. [Link]
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Mayo-Lewis Model for Copolymer Composition. Wolfram Demonstrations Project. [Link]
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Determination of copolymer composition by benchtop NMR. Magritek. [Link]
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Determination of Copolymer Compositions. Creative Biostructure. [Link]
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Bulk Free‐Radical Co‐ and Terpolymerization of n‐Butyl Acrylate/2‐Ethylhexyl Acrylate/Methyl Methacrylate. ResearchGate. [Link]
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Copolymerization of n-Butyl Acrylate with Methyl Methacrylate and PMMA Macromonomers: Comparison of Reactivity Ratios in Conventional and Atom Transfer Radical Copolymerization. Macromolecules. [Link]
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Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI. [Link]
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Monomer Reactivity Ratios in Copolymers. ResearchGate. [Link]
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Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]
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MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE. Chinese Journal of Polymer Science. [Link]
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Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Journal of Applied Polymer Science. [Link]
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Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme. Scientific Reports. [Link]
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RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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Reactivity Ratios and Parameters of the Alfrey-Price Equation. ResearchGate. [Link]
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Calculation of reactivity ratios of methacrylic acid-ethyl acrylate copolymer by on-line quantitative 1H NMR spectroscopy. ResearchGate. [Link]
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Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. University of Rochester. [Link]
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Prediction of Monomer Reactivity in Radical Copolymerizations from Transition State Quantum Chemical Descriptors. Redalyc. [Link]
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The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters. Free. [Link]
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Copolymers Part 5 Alfrey and Price Q-e Scheme. YouTube. [Link]
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Utility of propenyl groups in free radical polymerization. OUCI. [Link]
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Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. PubMed Central. [Link]
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Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. MDPI. [Link]
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A Comparative Guide to Validating the Purity of Commercial Phenethyl Acrylate
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of advanced polymers and specialized coatings, the quality of the monomer, such as phenethyl acrylate, dictates the performance, safety, and reproducibility of the final product. Phenethyl acrylate (PEA) is a specialty monomer valued for the flexibility, adhesion, and thermal stability it imparts to polymers.[1] However, impurities stemming from its synthesis or degradation can significantly compromise these properties.
This guide provides a comprehensive framework for validating the purity of commercial phenethyl acrylate. We will explore the common impurities, compare the primary analytical techniques for their detection and quantification, and provide detailed, field-tested protocols. This guide is designed to empower you with the expertise to implement a robust quality control system for this critical monomer.
The Critical Impact of Impurities in Phenethyl Acrylate
The primary route for synthesizing phenethyl acrylate involves the esterification of phenethyl alcohol with acrylic acid or the transesterification with an acrylate ester.[2][3] This process, while generally efficient, can lead to several process-related impurities. The most common of these include:
-
Unreacted Starting Materials: Residual phenethyl alcohol and acrylic acid are frequent impurities.
-
Byproducts: Side reactions can generate a variety of byproducts, the nature of which depends on the specific synthetic route employed.
-
Oligomers: Spontaneous polymerization during synthesis or storage can lead to the formation of dimers and other low-molecular-weight oligomers.
-
Inhibitors: Commercial preparations of phenethyl acrylate typically contain inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization during transport and storage. While necessary, their concentration must be monitored.
The presence of these impurities can have significant downstream consequences, including altered polymerization kinetics, reduced molecular weight of the resulting polymer, and compromised physical properties of the final product.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of phenethyl acrylate. The three most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each offers unique advantages and, when used in concert, provides a holistic view of the sample's purity.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for PEA Analysis |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | Excellent for separating and identifying volatile impurities, even at trace levels. Provides structural information from mass spectra. | Not suitable for non-volatile impurities or thermally labile compounds. | Quantification of volatile impurities like residual starting materials and byproducts. |
| ¹H and ¹³C NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms. | Provides unambiguous structural confirmation of the main component and impurities. Can be quantitative without the need for individual impurity standards (qNMR). | Lower sensitivity compared to GC-MS for trace impurities. Complex spectra can be challenging to interpret. | Structural confirmation, identification of unknown impurities, and quantification of major components and significant impurities. |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally sensitive impurities. Excellent for quantifying known impurities with high precision. | Can be less effective at identifying unknown impurities without a mass spectrometer detector (LC-MS). Method development can be time-consuming. | Quantification of known non-volatile impurities, oligomers, and inhibitors. |
Experimental Protocols for Purity Validation
The following protocols are provided as a robust starting point for the analysis of commercial phenethyl acrylate. It is crucial to perform method validation according to internal and regulatory guidelines to ensure the accuracy and reliability of the results.[4][5]
Workflow for Comprehensive Purity Assessment
Caption: Workflow for the purity validation of phenethyl acrylate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the phenethyl acrylate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[6]
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-550
-
-
Data Analysis:
-
Identify the main peak corresponding to phenethyl acrylate.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method or by area percent normalization, assuming a similar response factor for structurally related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides definitive structural information and can be used for quantitative analysis (qNMR).
-
Sample Preparation:
-
Dissolve 10-20 mg of the phenethyl acrylate sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For quantitative analysis, add a known amount of a certified internal standard with a non-overlapping signal (e.g., maleic anhydride).
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds (for quantitative analysis, ensure full relaxation of all relevant protons).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis:
-
Assign the characteristic signals for phenethyl acrylate.
-
Look for signals corresponding to potential impurities such as phenethyl alcohol, acrylic acid, and polymerization inhibitors.
-
For quantitative analysis, integrate the signals of the impurities relative to the internal standard or a well-resolved signal of phenethyl acrylate.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for the analysis of non-volatile impurities and polymerization inhibitors.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the phenethyl acrylate sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:
-
0-15 min: 40% to 90% acetonitrile.
-
15-20 min: 90% acetonitrile.
-
20-25 min: Return to 40% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Develop a calibration curve for known impurities and inhibitors using certified reference standards.
-
Quantify the impurities in the sample by comparing their peak areas to the calibration curve.
-
Logical Framework for Purity Validation
Caption: Decision-making flowchart for phenethyl acrylate purity validation.
Conclusion
The validation of commercial phenethyl acrylate purity is a critical step in ensuring the quality and performance of high-value materials. By employing a combination of GC-MS, NMR, and HPLC, researchers can gain a comprehensive understanding of the impurity profile of their starting materials. The protocols and workflows presented in this guide provide a solid foundation for establishing a robust quality control program. Remember that adherence to rigorous scientific principles and thorough method validation are the cornerstones of trustworthy and reproducible research and development.
References
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SIELC Technologies. (n.d.). Separation of 2-Phenoxyethyl acrylate on Newcrom R1 HPLC column. Retrieved from [Link]
- Valdez, C. A., Leif, R. N., & Al-Bazi, S. J. (2020).
-
United States Pharmacopeia. (n.d.). Methacrylic Acid and Ethyl Acrylate Copolymer. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). Methacrylic Acid and Ethyl Acrylate Copolymer. Retrieved from [Link]
- Qiu, Y., Zhang, Q., Li, G., Long, M., & Xiang, D. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 02045.
- Google Patents. (n.d.). CN112079714A - Preparation method of 2-phenylethyl acrylate.
-
United States Pharmacopeia. (n.d.). usp31nf26s1_m66215, NF Monographs: Ethyl Acrylate and Methyl Methacrylate Copolymer Dispersion. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). Partially-Neutralized Methacrylic Acid and Ethyl Acrylate Copolymer. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-phenylethyl Acrylate at Best Price in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
- Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 9(37), 100-112.
-
SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]
-
Shimadzu. (n.d.). Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS. Retrieved from [Link]
-
Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
-
ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
-
Semantic Scholar. (2001). 1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC to UPLC Method Migration Using Acrylate Analysis as a Model. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. Retrieved from [Link]
-
IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
- Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.
-
DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Acrylate-Based Polymers for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of a polymer with the appropriate thermal stability is a critical decision that can dictate the success of a product's development, manufacturing, and shelf-life. Acrylate-based polymers, prized for their versatility, are employed in a vast array of applications, from drug delivery systems to medical adhesives and coatings. This guide provides an in-depth, objective comparison of the thermal stability of common acrylate-based polymers, supported by experimental data and standardized testing methodologies. Our focus is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your research and development endeavors.
The Critical Role of Thermal Stability in Polymer Performance
The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. For applications in drug development and materials science, a polymer's thermal behavior is paramount. It influences processing conditions, such as melt extrusion and injection molding, as well as the long-term stability and safety of the final product. Degradation of a polymer can lead to a loss of mechanical integrity, changes in chemical properties, and the potential release of harmful byproducts. Therefore, a thorough understanding of the thermal characteristics of acrylate-based polymers is not just beneficial, but essential.
The primary modes of thermal degradation in acrylate polymers include chain scission (the breaking of the main polymer chain) and side-group reactions.[1] The specific degradation pathway and the temperature at which it occurs are highly dependent on the chemical structure of the monomer unit, particularly the ester side chain.
Comparative Analysis of Thermal Stability
The thermal stability of acrylate-based polymers is primarily assessed using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), a critical parameter related to a polymer's mechanical and thermal properties.[2][3]
Influence of the Alkyl Ester Side Chain
The structure of the alkyl ester side chain plays a pivotal role in determining the thermal stability of polyacrylates. Generally, the length and branching of the side chain affect both the degradation mechanism and the decomposition temperature.
-
Poly(methyl acrylate) (PMA): PMA is one of the simplest polyacrylates and exhibits relatively high thermal stability. Its degradation is complex, involving both chain scission and reactions of the side groups.[4]
-
Poly(ethyl acrylate) (PEA): With a slightly longer side chain, PEA shows comparable thermal stability to PMA.
-
Poly(n-butyl acrylate) (PBA): PBA is known to have a one-step degradation mechanism under a nitrogen atmosphere.[5] Studies have shown that its thermal stability can be influenced by the end groups of the polymer chain.[5] The thermal degradation of PBA typically occurs through random chain scissions.[5]
-
Poly(t-butyl acrylate) (PtBA): The bulky tertiary butyl group in PtBA leads to a different degradation mechanism. It is less stable than its primary acrylate counterparts.[4]
The thermal stability of copolymers of different acrylates can be tailored by adjusting the monomer composition. For instance, copolymers of methyl methacrylate (MMA) and butyl acrylate (BA) have been shown to exhibit thermal stabilities that are dependent on the mole percentage of each monomer.[6] Increasing the butyl acrylate content in PMMABA copolymers has been found to increase the thermal stability.[6]
Data Summary: Decomposition Temperatures of Common Acrylate Polymers
The following table summarizes typical decomposition onset temperatures for various acrylate-based polymers as determined by TGA. It is important to note that these values can vary depending on factors such as molecular weight, heating rate, and the atmosphere during the analysis.
| Polymer | Monomer Structure | Typical Decomposition Onset Temperature (Td) | Key Degradation Products |
| Poly(methyl acrylate) (PMA) | CH2=CHCOOCH3 | ~300 - 350 °C | Carbon dioxide, methanol, short chain fragments[4] |
| Poly(ethyl acrylate) (PEA) | CH2=CHCOOCH2CH3 | ~300 - 350 °C | Carbon dioxide, ethylene, ethanol[4] |
| Poly(n-butyl acrylate) (PBA) | CH2=CHCOOCH2CH2CH2CH3 | ~350 - 400 °C | Butene, methacrylic acid, anhydrides[5] |
| Poly(t-butyl acrylate) (PtBA) | CH2=CHCOOC(CH3)3 | ~200 - 250 °C | Isobutene, carbon dioxide[4] |
| Poly(methyl methacrylate) (PMMA) | CH2=C(CH3)COOCH3 | ~250 - 350 °C | Methyl methacrylate monomer[7] |
Experimental Protocols for Thermal Analysis
To ensure the reproducibility and validity of thermal stability data, standardized experimental protocols are crucial. The following are step-by-step methodologies for TGA and DSC analysis based on widely accepted standards.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131[8][9])
Objective: To determine the thermal stability and decomposition profile of an acrylate-based polymer.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate, typically 10 °C/min.[8]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM E1356[11])
Objective: To determine the glass transition temperature (Tg) of an acrylate-based polymer.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
The temperature program typically involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient to a temperature above the expected Tg at 10 °C/min.
-
Cool at 10 °C/min to a temperature well below the Tg.
-
Heat again at 10 °C/min through the glass transition region.[2]
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Degradation Mechanisms of Acrylate-Based Polymers
The thermal degradation of acrylate-based polymers is a complex process that can proceed through several pathways. The specific mechanism is highly dependent on the polymer's structure.
Figure 3: General thermal degradation pathways for acrylate-based polymers.
For poly(alkyl acrylates), the degradation often involves a radical mechanism.[4] In contrast, poly(alkyl methacrylates) like PMMA predominantly undergo depolymerization, yielding high amounts of the corresponding monomer.[7] The presence of a hydrogen atom on the α-carbon of the acrylate unit makes it more susceptible to chain transfer reactions, leading to a more complex mixture of degradation products compared to methacrylates.
Conclusion and Future Outlook
The thermal stability of acrylate-based polymers is a multifaceted property that is intrinsically linked to their chemical structure. This guide has provided a comparative overview of the thermal behavior of common polyacrylates, highlighting the significant influence of the alkyl ester side chain. By employing standardized analytical techniques such as TGA and DSC, researchers can obtain reliable and comparable data to inform their material selection process.
As the demand for advanced polymers in fields like drug delivery and biomedicine continues to grow, the development of novel acrylate-based polymers with enhanced thermal stability will be a key area of research.[11] Future work will likely focus on the synthesis of functionalized acrylates and the use of nanocomposites to further improve the thermal properties of these versatile materials.[12] A thorough understanding of the principles outlined in this guide will be invaluable for scientists and engineers working at the forefront of polymer innovation.
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Safety Operating Guide
Disposal Protocol: 2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate)
A Senior Application Scientist's Guide to Safe and Compliant Waste Management
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-Propenoic acid, 2-phenylethyl ester (also known as phenethyl acrylate), a compound frequently used in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of the risks and the rationale for the prescribed safety measures.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the inherent hazards of phenethyl acrylate is the foundation of its safe management. This substance is not merely a chemical to be discarded; it is a reactive monomer with a specific risk profile that dictates every aspect of its handling, from personal protective equipment (PPE) to the final disposal pathway.
Key Hazards: Phenethyl acrylate poses several risks that must be managed. It is known to cause skin, eye, and respiratory irritation.[1] Furthermore, it is a skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[2] A significant, and often overlooked, risk is its potential for uncontrolled polymerization, especially when exposed to heat or if the stabilizing inhibitor is depleted.[2][3] Environmentally, it is classified as toxic to aquatic life with long-lasting effects.[2][4][5]
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[1] | Direct contact can cause redness and inflammation. Requires the use of impervious gloves. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Splashes can cause significant eye damage. Mandates the use of chemical safety goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Vapors or aerosols can irritate the respiratory tract. All handling must occur in well-ventilated areas. |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] | Repeated contact, even at low levels, can trigger an immune response. This necessitates strict avoidance of skin contact. |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[2] | The chemical must be prevented from entering sewer systems or waterways.[6][7] |
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is your first line of defense and must be treated as a non-negotiable aspect of the protocol.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6] This is critical to prevent splashes from causing serious eye irritation.
-
Hand Protection: Handle with chemical-resistant, impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[2][6] Dispose of contaminated gloves immediately after use in accordance with waste procedures.
-
Body Protection: Wear impervious, flame-retardant laboratory coats.[6] Ensure full-length pants and closed-toe shoes are worn to prevent accidental skin contact.
-
Respiratory Protection: All handling of open containers must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If irritation is experienced, or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[6]
Safe Handling and Accumulation of Waste
-
Ventilation: Always handle phenethyl acrylate in a well-ventilated place to avoid the formation and inhalation of vapors.[6][7]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other sources of ignition.[3] Use non-sparking tools when handling containers.[6][7]
-
Waste Containers: Accumulate waste phenethyl acrylate in a dedicated, properly sealed, and clearly labeled container. The container should be made of a compatible material (e.g., high-density polyethylene) and stored in a cool, dry, and well-ventilated secondary containment bin.[2][6][7]
-
Labeling: Waste containers must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[8] The label must clearly state "Hazardous Waste" and list the full chemical name.
Spill Management Protocol: Immediate and Decisive Action
An accidental spill requires a rapid and systematic response to mitigate risks. The scale of the spill dictates the appropriate procedure.
Step-by-Step Guide for Minor Spills (<200 mL)
-
Alert & Isolate: Immediately alert personnel in the vicinity.[9] Secure the area to prevent others from entering.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain: Stop the source of the spill if it is safe to do so.[9] Prevent the spill from entering drains by creating a dike around it with absorbent material.[3][9]
-
Absorb: Gently cover the spill with a non-combustible absorbent material, such as sand, earth, or vermiculite, starting from the outside and working inwards.[2][10]
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[6][7]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[9] Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal and label the waste container and manage it as hazardous waste according to the procedures in Section 4.
Major Spill Response (>200 mL or Unknown Quantity)
A major spill is one that is beyond the capacity of local personnel to clean up safely.
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services.[11]
-
Secure: From a safe location, prevent entry into the contaminated area.
-
Inform: Provide emergency responders with the Safety Data Sheet (SDS) and any relevant information about the spill.
Caption: Spill Response Decision Flowchart.
Waste Segregation and Collection Workflow
Proper segregation is essential for a compliant and cost-effective disposal program. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs.
-
Liquid Waste: Unused or waste this compound, and solutions containing it should be collected in a dedicated container for non-halogenated organic solvent waste . Do not mix with halogenated solvents, strong oxidizers, acids, or bases.
-
Contaminated Solids: All solid materials that have come into contact with the chemical, including gloves, absorbent materials, and contaminated labware, must be collected in a separate, clearly labeled container for solid hazardous waste.[12]
-
Empty Containers: "Empty" containers that held phenethyl acrylate are not truly empty and retain hazardous residue. They must be managed as hazardous waste unless properly decontaminated.[4] The preferred method for labs is to triple-rinse the container with a suitable solvent (e.g., acetone).[6] The rinsate must be collected and disposed of as liquid hazardous waste.[6] Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional policy.[6][7]
Final Disposal Pathway: The Terminal Step
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][7] Doing so is a serious regulatory violation and poses a significant threat to the environment.[4]
Primary Disposal Method: Incineration
The universally accepted and most environmentally sound method for disposing of this type of chemical waste is through high-temperature incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[6][13]
-
Causality: Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. Modern incinerators are equipped with advanced flue gas scrubbing systems that neutralize and remove any hazardous byproducts of combustion, preventing their release into the atmosphere.[6][7]
Operational Plan
-
Accumulate Waste: Collect and segregate waste as described in Section 3.
-
Ensure Proper Containment: Keep waste containers tightly sealed, properly labeled, and stored in a designated satellite accumulation area or central hazardous waste storage area.
-
Schedule Pickup: Arrange for the collected waste to be picked up by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Manifesting: For off-site transport, the waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal facility.[14]
Caption: End-to-End Waste Management Workflow.
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Chen, R., et al. (2019). Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption. Desalination and Water Treatment. [Link]
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Procedures to be followed in the event of minor or major spill. SUNY College of Optometry. [Link]
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2-Propenoic acid, methyl ester: Human health tier II assessment. (2014). Australian Government Department of Health. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
